molecular formula C33H40N6O4 B609628 NPD-001 CAS No. 469863-16-9

NPD-001

Cat. No.: B609628
CAS No.: 469863-16-9
M. Wt: 584.721
InChI Key: DNDNLFXKQSTINI-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPD-001 is a potent TbrPDEB1 inhibitor. This compound is 10-fold more potent on hPDE4 (hPDE4B1 IC50 = 0.6 nM) than on TbrPDEB1 (IC50 = 4 nM). Trypanosomal phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2) play an important role in the life cycle of Trypanosoma brucei, the causative parasite of human African trypanosomiasis (HAT), also known as African sleeping sickness. Knock down of both enzymes leads to cell cycle arrest and is lethal to the parasite.

Properties

CAS No.

469863-16-9

Molecular Formula

C33H40N6O4

Molecular Weight

584.721

IUPAC Name

(4aR,8aS)-4-(3-(4-(4-(1H-tetrazol-5-yl)phenoxy)butoxy)-4-methoxyphenyl)-2-cycloheptyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one

InChI

InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m1/s1

InChI Key

DNDNLFXKQSTINI-IZLXSDGUSA-N

SMILES

O=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@]6([H])CC=CC[C@]16[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPD-001;  NPD 001;  NPD001.

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-acetylcysteine Amide (NACA) as a Therapeutic Agent

N-acetylcysteine amide (NACA) is a novel thiol-containing antioxidant derived from N-acetylcysteine (NAC). By neutralizing the carboxylic acid group of NAC into an amide, NACA exhibits increased lipophilicity and neutrality. This structural modification significantly enhances its membrane permeability, including its ability to cross the blood-brain barrier (BBB), offering a promising therapeutic advantage over its parent compound for a range of oxidative stress-mediated diseases.[1][2] This guide provides a comprehensive overview of NACA's mechanism of action, pharmacokinetics, therapeutic potential, and the experimental methodologies used for its evaluation.

Mechanism of Action

NACA exerts its therapeutic effects through a multi-faceted approach centered on combating oxidative stress and inflammation. Its primary mechanisms include:

  • Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl (-SH) group in NACA directly neutralizes free radicals.[1]

  • Replenishment of Intracellular Glutathione (GSH): NACA serves as a proficient cysteine prodrug.[1] Once inside the cell, it is metabolized, providing the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][3] Studies have shown that NACA's GSH-replenishing capacity can be three to four times higher than that of NAC.[4][5]

  • Modulation of Key Signaling Pathways: NACA influences critical cellular pathways involved in the antioxidant and inflammatory response.

    • Nrf2-ARE Pathway Activation: NACA promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

    • Inhibition of Inflammatory Pathways: NACA has been shown to regulate the activation of NF-κB and HIF-1α, key transcription factors that orchestrate inflammatory responses.[8] By inhibiting these pathways, NACA can reduce the production of pro-inflammatory cytokines like IFNγ, TNFα, IL-1β, and IL-6.[9]

The following diagram illustrates the core mechanisms of NACA's antioxidant and cytoprotective actions.

Core signaling pathways modulated by NACA.

Pharmacokinetics and Bioavailability

The key advantage of NACA over NAC lies in its superior pharmacokinetic profile. Neutralizing the carboxyl group makes the NACA molecule more lipophilic, enhancing its passage through cellular membranes.[1]

ParameterN-acetylcysteine (NAC)N-acetylcysteine Amide (NACA)SpeciesReference
Oral Bioavailability ~15%~67% Mouse[4],[5]
GSH Replenishing Capacity Baseline3-4x Higher than NAC Mouse[4],[5]
BBB Permeability PoorSignificantly Higher Preclinical Models[2]

Therapeutic Applications & Preclinical Data

NACA has demonstrated significant therapeutic potential in a wide array of preclinical models of diseases characterized by oxidative stress and inflammation.

Neuroprotection

Due to its ability to cross the BBB, NACA is a strong candidate for treating neurodegenerative diseases.

  • Glutamate-Induced Cytotoxicity: In PC12 neuronal cells, NACA protected against glutamate-induced toxicity by scavenging ROS, inhibiting lipid peroxidation (measured by malondialdehyde, MDA), and preserving intracellular GSH.[10][11]

  • Traumatic Brain Injury (TBI): In a mouse model of TBI, NACA treatment significantly improved neurological outcomes by promoting Nrf2 activation and upregulating downstream antioxidant enzymes HO-1 and NQO1.[7]

  • Alzheimer's Disease Model: In a rat model of Aβ-induced Alzheimer's-like pathology, NACA administration reversed cognitive deficits and reduced oxidative stress markers in the hippocampus and prefrontal cortex.[12]

Ocular Diseases
  • Retinal Degeneration: Oxidative stress is a key driver of retinal diseases like age-related macular degeneration (AMD) and retinitis pigmentosa (RP).

    • In human retinal pigment epithelial (ARPE-19) cells, NACA protected against oxidative stress-induced death by scavenging ROS, reversing lipid peroxidation, and increasing levels of GSH and glutathione peroxidase (GPx).[2][13][14]

    • In a light-induced retinal degeneration mouse model, intraperitoneal injections of NACA (250 mg/kg) preserved retinal structure and function.[2][13]

    • A Phase 1/2 clinical trial of an oral form of NACA (NPI-001) for Usher syndrome (a form of RP) was reported to be safe and well-tolerated.[15]

  • Cataracts: In models of oxidative stress-induced cataracts, NACA has been shown to inhibit lens opacity by restoring GSH levels and reducing protein oxidation.[16][17]

Other Conditions
  • Inflammation: In a mouse model of diesel exhaust particle-induced lung inflammation, NACA (250 mg/kg) significantly decreased macrophage infiltration and lowered oxidative stress markers like MDA.[3][18]

  • Graft-Versus-Host Disease (GvHD): In a murine GvHD model, NACA treatment prolonged survival and reduced disease severity by downregulating pro-inflammatory cytokines.[9]

Disease ModelSpecies/SystemKey Quantitative Findings with NACA TreatmentReference
Glutamate Toxicity PC12 CellsSignificantly decreased ROS levels; Reduced elevated MDA levels.[10]
Oxidative Stress ARPE-19 CellsReversed 75% decrease in GSH caused by tBHP; Prevented increase in MDA levels.[13]
Light-Induced Retinopathy MousePreserved photoreceptor function (measured by ERG).[13],[2]
Lung Inflammation MouseSignificantly decreased macrophages; Lowered MDA levels and increased GSH.[18]
Doxorubicin Cardiotoxicity H9c2 CardiomyocytesRestored GSH, CYS, and GSH/GSSG ratio reduced by Doxorubicin.[17]
Radiation Damage CHO CellsRestored GSH levels and antioxidant enzyme activities to control levels.[19]

Key Experimental Protocols

This section details summarized methodologies for evaluating NACA's efficacy.

In Vitro: Measurement of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeant fluorogenic dye, to detect intracellular ROS.

Workflow:

Workflow for intracellular ROS measurement.

Protocol Steps:

  • Cell Culture: Seed cells (e.g., 2 × 10⁵ cells/well in a 24-well plate) and culture overnight.[1]

  • Treatment: Pre-treat cells with the desired concentration of NACA for the chosen duration.

  • Induction of Oxidative Stress: Add an ROS-inducing agent (e.g., tert-butyl hydroperoxide, tBHP) and incubate. Include appropriate controls (untreated, NACA only, tBHP only).

  • Staining: Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free media. Wash cells once with media, then add the DCFH-DA solution and incubate for 30-45 minutes at 37°C, protected from light.[1][20]

  • Measurement: Wash cells to remove the dye. Add PBS to each well and measure fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm) or visualize using a fluorescence microscope.[1][20]

  • Normalization: After reading, lyse the cells and perform a protein assay (e.g., Bradford) to normalize the fluorescence readings to the total protein content in each well.[1]

In Vivo: Light-Induced Retinal Degeneration Model

This protocol describes a common model to assess the protective effects of therapeutics against photoreceptor cell death.

Protocol Steps:

  • Animal Model: Use susceptible mice, such as albino (e.g., BALB/c) or 129/SvlmJ strains.[13][21]

  • Dark Adaptation: Dark-adapt the animals for a period (e.g., 18-24 hours) to maximize rhodopsin levels and thus light sensitivity.[13][21]

  • Pupil Dilation: Dilate pupils with a mydriatic agent (e.g., tropicamide) prior to light exposure.

  • NACA Administration: Administer NACA via the desired route. For example, an intraperitoneal (i.p.) injection of 250 mg/kg can be given 24 hours before and 24 hours after light exposure.[13]

  • Light Exposure: Expose the animals to a high-intensity light source (e.g., white LED at 50-100k lux) for a defined period (e.g., 3-6 hours).[21]

  • Post-Exposure Analysis:

    • Functional Assessment (e.g., Day 6-7): Perform electroretinography (ERG) to measure the electrical response of retinal cells (a-wave for photoreceptors, b-wave for inner retinal cells).[13][21]

    • Histological Assessment: Euthanize animals, enucleate eyes, and prepare retinal sections. Stain with hematoxylin and eosin (H&E). Measure the thickness of the outer nuclear layer (ONL), where photoreceptor nuclei reside, as a direct correlate of cell survival.[13][21]

Molecular Analysis: Western Blot for Nrf2 Pathway Activation

This protocol is used to quantify changes in key protein levels within the Nrf2 signaling pathway.

Protocol Steps:

  • Sample Preparation: Treat cells or harvest tissue from animal models (e.g., cortical tissue from TBI mice) at a specific time point after NACA administration.[7]

  • Protein Extraction: Prepare nuclear and cytoplasmic protein extracts using a specialized lysis buffer kit to separate protein fractions. This is critical for observing Nrf2's translocation from the cytoplasm to the nucleus.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1). Use a loading control (e.g., anti-β-actin for cytoplasmic fractions, anti-Lamin B1 for nuclear fractions) to ensure equal protein loading.

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Compare the relative protein expression between control and NACA-treated groups.[7]

Conclusion and Future Directions

N-acetylcysteine amide (NACA) represents a significant advancement over NAC, demonstrating superior bioavailability and enhanced antioxidant and anti-inflammatory properties in a multitude of preclinical models. Its ability to effectively cross the blood-brain barrier makes it a particularly compelling candidate for neurodegenerative disorders. The robust preclinical data, supported by detailed experimental evaluations, provides a strong foundation for its continued development. Future research should focus on completing rigorous clinical trials to establish its safety and efficacy in human populations for conditions such as retinitis pigmentosa, Alzheimer's disease, and other pathologies rooted in oxidative stress.

References

NPI-001: A Novel Approach to Glutathione Replenishment for Photoreceptor Protection in Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a range of retinal degenerative diseases, including Retinitis Pigmentosa (RP). The depletion of endogenous antioxidants, particularly glutathione (GSH), in photoreceptors and retinal pigment epithelial (RPE) cells renders them susceptible to damage from reactive oxygen species, leading to progressive vision loss. NPI-001, a proprietary oral formulation of N-acetylcysteine amide (NACA), is a promising therapeutic candidate designed to counteract this pathology by replenishing intracellular glutathione levels. Preclinical and clinical evidence suggests that NPI-001 can mitigate oxidative damage, slow photoreceptor degeneration, and preserve visual function. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical trial results for NPI-001, along with detailed experimental protocols relevant to its study.

The Role of Glutathione in Photoreceptor Health and Disease

Glutathione is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. In the retina, which is a site of high metabolic activity and light exposure, glutathione plays a pivotal role in neutralizing reactive oxygen species (ROS) and detoxifying harmful byproducts of lipid peroxidation. A decline in glutathione levels, often associated with aging and genetic mutations, is a significant contributor to the pathogenesis of retinal degenerative diseases. This depletion compromises the integrity of photoreceptors and RPE cells, leading to cellular dysfunction and apoptosis.

NPI-001 (N-acetylcysteine amide): Mechanism of Action

NPI-001's active pharmaceutical ingredient, N-acetylcysteine amide (NACA), is a more lipophilic and cell-permeable derivative of N-acetylcysteine (NAC). This enhanced bioavailability allows for more efficient delivery to the retina. The proposed mechanism of action for NPI-001 in photoreceptor protection involves several key steps:

  • Glutathione Precursor: NACA readily crosses cell membranes and is intracellularly deacetylated to cysteine, a rate-limiting amino acid for glutathione synthesis.

  • Glutathione Replenishment: The increased availability of cysteine drives the de novo synthesis of glutathione, thereby restoring the intracellular glutathione pool.

  • Enhanced Antioxidant Capacity: The replenished glutathione serves as a direct scavenger of ROS and as a cofactor for glutathione-dependent antioxidant enzymes, such as glutathione peroxidase (GPx).

  • Reduction of Oxidative Stress: By bolstering the antioxidant defenses, NPI-001 reduces the levels of oxidative stress markers, such as malondialdehyde (MDA), and protects against lipid peroxidation of photoreceptor outer segment membranes.

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// Edges NPI001 -> Systemic; Systemic -> Retina; Retina -> Cysteine [label="Cellular Uptake\n& Deacetylation"]; Cysteine -> GSH; GSH -> GPx; ROS -> OxidativeStress [style=invis]; GSH -> ROS [label="Direct Scavenging", dir=back, color="#EA4335"]; GPx -> ROS [label="Detoxification", dir=back, color="#EA4335"]; OxidativeStress -> Photoreceptor [label="Promotes"]; }

Workflow for measuring glutathione levels in retinal tissue.

A common method for quantifying glutathione is the DTNB-GSSG reductase recycling assay.

  • Sample Preparation: Retinal tissue is homogenized in a suitable buffer and then deproteinized, typically with metaphosphoric acid. After centrifugation, the supernatant is collected for analysis.

  • Assay Principle: The assay is based on the reaction of glutathione with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione disulfide (GSSG) in the sample is recycled to its reduced form by glutathione reductase, allowing for the amplification of the signal.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

    • Add the prepared sample supernatant and glutathione reductase to initiate the reaction.

    • Monitor the change in absorbance at 412 nm over time.

    • Quantify the total glutathione concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Electroretinography (ERG) in a Mouse Model of Retinal Degeneration

dot

ERG Experimental Workflow Start Overnight Dark Adaptation of Mice Anesthesia Anesthesia and Pupil Dilation Start->Anesthesia Electrode Placement of Corneal, Reference, and Ground Electrodes Anesthesia->Electrode Scotopic Scotopic (Rod-driven) ERG Recording (in darkness, increasing flash intensities) Electrode->Scotopic LightAdapt Light Adaptation (e.g., 10 minutes of background light) Scotopic->LightAdapt Photopic Photopic (Cone-driven) ERG Recording (in the presence of background light) LightAdapt->Photopic Analysis Analysis of a-wave and b-wave Amplitudes and Implicit Times Photopic->Analysis

Workflow for electroretinography in mice.

ERG is a non-invasive technique used to assess the function of photoreceptors and other retinal neurons.

  • Animal Preparation: Mice are dark-adapted overnight to maximize rod sensitivity. Anesthesia is administered, and pupils are dilated.

  • Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the animal.

  • Scotopic ERG: In a dark environment, a series of light flashes of increasing intensity are presented to the eye. The resulting electrical responses, primarily from rods and their downstream neurons, are recorded. The a-wave of the scotopic ERG reflects photoreceptor hyperpolarization, while the b-wave originates from bipolar and Müller cells.

  • Photopic ERG: Following a period of light adaptation to saturate rod responses, light flashes are again presented to elicit cone-driven responses. The photopic b-wave is a key measure of cone pathway function.

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between treatment and control groups to assess the effects of the therapeutic intervention on photoreceptor and retinal function.

Spectral-Domain Optical Coherence Tomography (SD-OCT) in Clinical Trials

SD-OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the retina, allowing for the quantitative assessment of retinal structure.

  • Image Acquisition: High-resolution line and volume scans of the macula are acquired using an SD-OCT device.

  • Image Analysis: The Ellipsoid Zone (EZ), a hyperreflective band corresponding to the inner and outer segment junction of the photoreceptors, is identified and manually or automatically segmented.

  • Quantification: The area of the intact EZ is measured in square millimeters. A reduction in the EZ area over time is a direct measure of photoreceptor loss.

  • Progression Analysis: The rate of change in the EZ area is compared between the NPI-001 and placebo groups to determine the therapeutic effect on slowing photoreceptor degeneration.

Conclusion and Future Directions

NPI-001 represents a promising, mutation-agnostic therapeutic strategy for retinitis pigmentosa and potentially other retinal degenerative diseases characterized by oxidative stress. By effectively replenishing the critical antioxidant glutathione in photoreceptors, NPI-001 has demonstrated the potential to slow disease progression and preserve vision. The positive results from the SLO-RP Phase 1/2 clinical trial provide a strong rationale for further clinical development. Future research will focus on a pivotal Phase 3 clinical trial to confirm the efficacy of NPI-001 and to further elucidate its long-term safety and impact on the quality of life for patients with retinal degenerative diseases.

Preclinical Evidence for Novel Therapeutics in Ocular Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NPD-001" as a specific therapeutic for ocular diseases did not yield definitive results in a comprehensive search of scientific literature and public databases. It is plausible that this is a typographical error and the intended subjects are one of two investigational drugs with similar designations: NPI-001 (N-acetylcysteine amide) or AP-001 (a proprietary derivative of Neuroprotectin D1). This document provides a detailed overview of the preclinical evidence for both of these compounds in relevant ocular disease models.

Part 1: NPI-001 (N-acetylcysteine amide) in Models of Retinitis Pigmentosa

Introduction: NPI-001, a novel formulation of N-acetylcysteine amide (NACA), is under development by Nacuity Pharmaceuticals as a potential treatment for retinitis pigmentosa (RP). RP is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells, leading to vision loss. The therapeutic rationale for NPI-001 is based on its antioxidant properties, which aim to mitigate the oxidative stress implicated in the secondary degeneration of cone photoreceptors following the primary loss of rods.

Mechanism of Action

NPI-001 acts as a potent antioxidant by replenishing intracellular levels of glutathione (GSH), a critical endogenous antioxidant. NACA is a more lipophilic and cell-permeable precursor to cysteine than N-acetylcysteine (NAC), allowing for more efficient entry into retinal cells and subsequent GSH synthesis. The increased GSH levels help to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to photoreceptors and potentially slowing the progression of retinal degeneration.

Signaling Pathway

NPI001_MoA NPI001 NPI-001 (NACA) (Oral Administration) Cell Photoreceptor Cell NPI001->Cell Crosses Blood- Retinal Barrier Cysteine Increased Intracellular Cysteine Cell->Cysteine Increased Bioavailability GSH Boosted Glutathione (GSH) Synthesis Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes OxidativeStress Reduced Oxidative Stress GSH->OxidativeStress Survival Enhanced Photoreceptor Survival & Function OxidativeStress->Survival

Figure 1: Mechanism of action of NPI-001 in photoreceptor cells.

Preclinical Efficacy in Animal Models

NPI-001 and its related compound, NAC, have been evaluated in several mouse models of retinitis pigmentosa, most notably the rd10 mouse model. The rd10 mouse has a mutation in the Pde6b gene, leading to a slower progression of retinal degeneration that more closely mimics the human disease course compared to other models.

Quantitative Data Summary

Animal ModelTreatmentDosage/AdministrationKey OutcomesReference
rd10 MiceN-acetylcysteine (NAC)1 mg/mL and 7 mg/mL in drinking waterCone Survival: Dose-dependent increase in cone cell density at P50. Mean cone density (cones/0.0529 mm²) was 77±7 (control), 181±10 (1 mg/mL), and 291±21 (7 mg/mL).Cone Function: Significant elevation of photopic b-wave amplitudes at P50.[1]
rd10 MiceN-acetylcysteine amide (NACA)Daily intraperitoneal injections from P13 to P23Photoreceptor Viability: Increased outer nuclear layer (ONL) cell body density at P23 compared to vehicle.[2]
rd10 MiceN-acetylcysteine amide (NACA) vs. NAC7 mg/mL NACA (oral)Cone Function: At P35, mean peak scotopic and photopic ERG b-wave amplitudes were >2-fold greater than with 7 mg/mL NAC and 3-fold greater than controls.
Experimental Protocols

1. rd10 Mouse Model of Retinitis Pigmentosa

  • Animal Model: Homozygous rd10 mice (B6.CXB1-Pde6brd10/J) and wild-type C57BL/6J mice as controls.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/12-hour dark cycle, with ambient light levels kept low to prevent light-induced damage. For some studies, mice may be dark-reared from birth.[3]

  • Treatment Administration:

    • Oral: NPI-001 or related compounds can be administered in the drinking water at specified concentrations (e.g., 1 mg/mL or 7 mg/mL).[1]

    • Intraperitoneal (IP) Injection: Daily injections of a specified dose of NPI-001 dissolved in a vehicle solution.[2]

  • Duration: Treatment protocols often begin at an early postnatal age (e.g., P13) and continue until a predetermined endpoint (e.g., P23, P35, or P50) corresponding to different stages of retinal degeneration.[2]

2. Assessment of Retinal Function: Electroretinography (ERG)

  • Animal Preparation: Mice are dark-adapted overnight. Anesthesia is induced with a ketamine/xylazine cocktail. Pupils are dilated, and corneal electrodes are placed on the eyes.[4][5]

  • Procedure:

    • Scotopic ERG (rod function): Single-flash stimuli of increasing intensity are presented to the dark-adapted eye to elicit a-waves (photoreceptor hyperpolarization) and b-waves (bipolar cell activity).

    • Photopic ERG (cone function): After a period of light adaptation, single-flash or flickering stimuli are presented to assess cone-mediated responses.

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between treatment and control groups.

3. Assessment of Retinal Structure: Histology and Immunohistochemistry

  • Tissue Preparation: Eyes are enucleated, fixed in a solution such as 4% paraformaldehyde, and embedded in paraffin or optimal cutting temperature (OCT) compound for sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E): Used for general morphological assessment and to measure the thickness of the outer nuclear layer (ONL), which corresponds to the number of photoreceptor cell bodies.

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to identify apoptotic cells, providing a measure of ongoing photoreceptor death.[6][7]

  • Imaging and Quantification: Retinal sections are imaged using light or fluorescence microscopy. The ONL thickness is measured at defined distances from the optic nerve. The number of TUNEL-positive cells per retinal section is counted.

Part 2: AP-001 in Models of Retinal and Corneal Neovascularization

Introduction: AP-001, a novel therapeutic developed by Anida Pharma, is a proprietary, modified version of Neuroprotectin D1 (NPD1).[8] NPD1 is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that has demonstrated potent pro-resolving, anti-inflammatory, and neuroprotective activities. AP-001 is being investigated for a range of ocular conditions, including those involving pathological angiogenesis such as retinopathy of prematurity (ROP) and corneal neovascularization.

Mechanism of Action

AP-001 is a multi-targeting agonist that promotes the resolution of inflammation and inhibits pathological angiogenesis. Its mechanism involves:

  • Anti-inflammatory Effects: Downregulation of pro-inflammatory cytokines and signaling pathways.

  • Neuroprotection: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and downregulation of pro-apoptotic factors, protecting retinal cells from oxidative stress-induced cell death.[9][10]

  • Anti-angiogenic Effects: Inhibition of key pro-angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA).

  • Pro-resolving Effects: Promotion of a shift in microglia from a pro-inflammatory to a pro-resolving phenotype.

Signaling Pathway

AP001_MoA cluster_up AP-001 Effects cluster_down Downstream Molecular Targets cluster_out Physiological Outcomes AP001 AP-001 (Topical Delivery) AntiInflam Anti-inflammatory Pathways AP001->AntiInflam Neuroprotect Neuroprotective Pathways AP001->Neuroprotect AntiAngio Anti-angiogenic Pathways AP001->AntiAngio TNF TNF-α, IL-1β AntiInflam->TNF Inhibits Bcl2 Bcl-2, Bcl-xL Neuroprotect->Bcl2 Upregulates Bax Bax, Bad Neuroprotect->Bax Downregulates VEGFA VEGFA AntiAngio->VEGFA Inhibits Inflam_res Reduced Inflammation TNF->Inflam_res Apoptosis_res Reduced Apoptosis Bcl2->Apoptosis_res Bax->Apoptosis_res Angio_res Reduced Pathological Neovascularization VEGFA->Angio_res

Figure 2: Multi-target mechanism of action of AP-001.

Preclinical Efficacy in Animal Models

AP-001 has demonstrated therapeutic activity in several translational models of ocular disease, including models of retinal and corneal neovascularization.[8][11]

Quantitative Data Summary Specific quantitative data from preclinical studies of AP-001 are not yet widely available in the public domain. The following represents the types of outcomes measured in relevant models.

Animal ModelDisease ModeledTreatmentKey Outcomes Measured
Mouse Oxygen-Induced Retinopathy (OIR)Retinopathy of PrematurityAP-001 (Topical)- Quantification of retinal neovascular tufts (Area in mm² or as % of total retinal area)- Measurement of the avascular area of the retina (% of total area)
Mouse Corneal Alkali Burn / Suture ModelCorneal NeovascularizationAP-001 (Topical)- Measurement of the area of corneal neovascularization- Grading of corneal opacity
Experimental Protocols

1. Mouse Model of Oxygen-Induced Retinopathy (OIR)

  • Animal Model: C57BL/6J mouse pups and their nursing dams.

  • Procedure:

    • At postnatal day 7 (P7), mouse pups and their mother are placed in a hyperoxic chamber with 75% oxygen.[12][13]

    • At P12, the animals are returned to room air (normoxia). This relative hypoxia induces a robust and reproducible preretinal neovascularization.

    • At P17, the mice are euthanized, and the eyes are enucleated for analysis.[12]

  • Treatment Administration: AP-001 would likely be administered as a topical eye drop during the normoxic phase (P12-P17) to assess its effect on the development of neovascularization.

  • Assessment of Neovascularization:

    • Retinal Flat Mounts: Retinas are dissected and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the vasculature.

    • Quantification: The total retinal area, the area of vaso-obliteration, and the area of neovascular tufts are quantified using imaging software.[14]

2. Mouse Model of Corneal Neovascularization (Alkali Burn)

  • Animal Model: Adult C57BL/6J mice.

  • Procedure:

    • Mice are anesthetized. A small disc of filter paper soaked in sodium hydroxide (e.g., 1N NaOH) is applied to the central cornea for a short duration (e.g., 30 seconds).[15][16]

    • The eye is then thoroughly rinsed with sterile saline. This injury induces a strong inflammatory and angiogenic response.

  • Treatment Administration: Topical eye drops of AP-001 or vehicle are administered daily for a set period (e.g., 10-14 days).

  • Assessment of Corneal Neovascularization:

    • In-life Imaging: The eyes can be examined under a slit lamp or surgical microscope to clinically score the degree of neovascularization and opacity.

    • Corneal Flat Mounts: At the end of the study, corneas are dissected, fixed, and stained with an endothelial marker (e.g., anti-CD31 antibody) to visualize blood vessels.[15]

    • Quantification: The area of neovascularization is measured as a percentage of the total corneal area using imaging software.

Experimental Workflow

Experimental_Workflow cluster_model Disease Model Induction cluster_treat Treatment Phase cluster_assess Assessment start Select Animal Model (e.g., rd10 mouse, OIR mouse) induce Induce Disease Phenotype (e.g., aging, hyperoxia) start->induce randomize Randomize into Groups (Vehicle vs. Drug) induce->randomize treat Administer Treatment (e.g., Oral, IP, Topical) randomize->treat functional Functional Assessment (e.g., ERG) treat->functional structural Structural Assessment (e.g., Histology, Flat Mounts) treat->structural quantify Quantification & Analysis functional->quantify structural->quantify

Figure 3: General experimental workflow for preclinical ocular drug testing.

References

Investigating the Antioxidant Properties of NPI-001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA), is an investigational compound being explored for its therapeutic potential in conditions associated with oxidative stress, notably in ocular diseases such as retinitis pigmentosa.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the antioxidant properties of NPI-001, detailing its mechanism of action, quantitative antioxidant capacity from preclinical studies, and comprehensive experimental protocols for its evaluation. The primary antioxidant mechanism of NPI-001 is attributed to its ability to replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[1][2][3][4][6][7][9][10] Preclinical data consistently demonstrate that NACA exhibits potent antioxidant and free radical scavenging activities, in some cases superior to its parent compound, N-acetylcysteine (NAC).[11][12] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of NPI-001.

Mechanism of Action: Replenishing the Master Antioxidant

The primary mechanism by which NPI-001 exerts its antioxidant effects is by serving as a precursor to glutathione (GSH), often referred to as the body's master antioxidant.[1][2][3][4][6][7][9][10] As a cell-permeable amide derivative of N-acetylcysteine (NAC), NPI-001 is designed for enhanced bioavailability.[10] Once inside the cell, it is metabolized to cysteine, a rate-limiting substrate for the synthesis of GSH.[13] By boosting intracellular GSH levels, NPI-001 enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][2][3][4][6][7][9][10]

Furthermore, NPI-001 can directly reduce intracellular glutathione disulfide (GSSG) back to its reduced, active form (GSH) without the requirement of glutathione peroxidase.[9] This direct replenishing of the active GSH pool further strengthens the cellular antioxidant defense system. The antioxidant and anti-inflammatory activities of NPI-001 are also linked to the regulation of the NF-κB and HIF-1α signaling pathways.[9][14]

Quantitative Antioxidant Properties

Preclinical in vitro studies have quantified the antioxidant capacity of N-acetylcysteine amide (NACA), the active component of NPI-001, using various standard assays. The following tables summarize the comparative data for NACA against N-acetylcysteine (NAC) and other common antioxidants.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentrationScavenging AbilityReference
NACAVariousHigher than NAC at all concentrations[11][12]
NACVariousLower than NACA at all concentrations[11][12]

Table 2: Reducing Power

CompoundConcentrationReducing PowerReference
NACAVariousHigher than NAC at all concentrations[11][12][15]
NACVariousLower than NACA at all concentrations[11][12][15]

Table 3: Hydrogen Peroxide (H₂O₂) Scavenging Activity

CompoundConcentrationScavenging CapacityReference
NACAHighGreater than NAC[11][12]
NACALowLower than NAC[11][12]
NACHighLower than NACA[11][12]
NACLowGreater than NACA[11][12]

Table 4: Metal Chelating Activity

CompoundChelating ActivityReference
NACA>50% of EDTA[11][12]
BHTLower than NACA[11][12]
α-tocopherolLower than NACA[11][12]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antioxidant properties of NPI-001.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (NPI-001)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of NPI-001 in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each NPI-001 dilution. Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette. Include a blank (solvent only) and a positive control.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound (NPI-001)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standards: Prepare serial dilutions of NPI-001 and ferrous sulfate (for the standard curve).

  • Reaction Setup: Add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 20 µL sample to 150 µL FRAP reagent).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of ferrous sulfate. Results are expressed as Fe²⁺ equivalents.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay evaluates the ability of a compound to scavenge hydrogen peroxide. The removal of H₂O₂ is monitored by the decrease in absorbance at 230 nm.

Materials:

  • Hydrogen peroxide (H₂O₂) solution (40 mM in phosphate buffer, pH 7.4)

  • Phosphate buffer (50 mM, pH 7.4)

  • Test compound (NPI-001)

  • Spectrophotometer

Procedure:

  • Preparation of Test Samples: Prepare different concentrations of NPI-001 in phosphate buffer.

  • Reaction Setup: Add the NPI-001 solution to the hydrogen peroxide solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.

  • Calculation: The percentage of hydrogen peroxide scavenged is calculated as follows:

Ferrous Ion Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The assay is based on the competition between the test compound and ferrozine for the ferrous ions.

Materials:

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Methanol

  • Test compound (NPI-001)

  • EDTA as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Samples: Prepare various concentrations of NPI-001 in a suitable solvent.

  • Reaction Setup: Mix the NPI-001 sample with the FeCl₂ solution.

  • Initiation of Reaction: Add ferrozine to the mixture to initiate the reaction. The mixture is shaken vigorously.

  • Incubation: Incubate the reaction mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

  • Calculation: The percentage of ferrous ion chelation is calculated using the formula:

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental evaluation of NPI-001, the following diagrams are provided.

Nrf2_Signaling_Pathway Nrf2 Signaling Pathway for Antioxidant Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPI001 NPI-001 (NACA) GSH Glutathione (GSH) Precursor NPI001->GSH Increases synthesis Keap1 Keap1 GSH->Keap1 Induces Conformational Change in Keap1 Nrf2 Nrf2 Nrf2->Keap1 Bound & Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3_Rbx1 Cul3_Rbx1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 signaling pathway activation by NPI-001.

Experimental_Workflow Experimental Workflow for Assessing Antioxidant Properties cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_data Data Analysis cluster_reporting Reporting Sample_Prep Prepare NPI-001 Stock and Serial Dilutions DPPH DPPH Radical Scavenging Assay Sample_Prep->DPPH FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Sample_Prep->FRAP H2O2 Hydrogen Peroxide Scavenging Assay Sample_Prep->H2O2 Chelating Ferrous Ion Chelating Assay Sample_Prep->Chelating Spectro Spectrophotometric Measurement DPPH->Spectro FRAP->Spectro H2O2->Spectro Chelating->Spectro Calc Calculate % Inhibition or Equivalence Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Tables Summarize Data in Tables IC50->Tables Report Generate Technical Report Tables->Report

References

A Comprehensive Analysis of the Cellular Targets of Neuroprotectin D1 (NPD1) in the Retina

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroprotectin D1 (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in promoting cell survival and resolving inflammation, particularly within the neural retina. This technical guide provides an in-depth exploration of the cellular targets of NPD1 in the retina, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects and properties of NPD1 in retinal cells, as reported in the cited literature.

ParameterValueCell TypeConditionReference
Effective Concentration50 nMARPE-19Inhibition of A2E/blue-light induced damage[1]
IC50 for COX-2 Inhibition<5 nMRPE CellsIL-1β induced COX-2 promoter activation[2]
Binding Affinity (Kd)31.3 ± 13.1 pmol/mg of cell proteinARPE-19Specific and high-affinity binding[3]
Binding Affinity (Kd)~25 nMHuman NeutrophilsSpecific and high-affinity binding[3]
RGC Survival30% with NPD1 vs. 12% withoutRat Retinal Ganglion Cells2 weeks after optic nerve transection[4]

Key Cellular Targets and Mechanisms of Action

NPD1 exerts its neuroprotective effects in the retina through a multi-targeted mechanism, primarily involving the regulation of apoptosis, inflammation, and oxidative stress.

1. Retinal Pigment Epithelial (RPE) Cells:

RPE cells are a primary site of NPD1 synthesis and action. NPD1 protects these cells from oxidative stress-induced apoptosis, a key factor in the pathogenesis of retinal degenerative diseases.[5][6]

  • Anti-apoptotic Signaling: NPD1 modulates the expression of the Bcl-2 family of proteins. It up-regulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while down-regulating pro-apoptotic proteins like Bax and Bad.[2][5] This action helps to maintain mitochondrial integrity and prevent the activation of downstream caspases.

  • Inhibition of Pro-inflammatory Pathways: NPD1 is a potent inhibitor of pro-inflammatory gene expression. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[1] Furthermore, NPD1 suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2][6]

  • Counteracting Oxidative Stress: NPD1 synthesis is triggered by oxidative stress.[7] It effectively counteracts the damaging effects of reactive oxygen species (ROS) and lipid peroxidation products, such as those derived from N–retinylidene–N–retinylethanolamine (A2E).[1][2]

2. Photoreceptor Cells:

While NPD1 is primarily synthesized in RPE cells, it acts in a paracrine manner to support the survival of photoreceptor cells.[7] The health of photoreceptors is intrinsically linked to the function of the RPE; therefore, by protecting RPE cells, NPD1 indirectly contributes to photoreceptor integrity.[5][6]

3. Retinal Ganglion Cells (RGCs):

Exogenous application of NPD1 has been demonstrated to promote the survival of RGCs following injury, such as optic nerve transection.[4] This suggests a direct neuroprotective effect on these neurons, expanding the therapeutic potential of NPD1 for conditions like glaucoma.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by NPD1 in retinal cells.

NPD1_Anti_Apoptotic_Pathway cluster_stress Oxidative Stress / A2E cluster_npd1 NPD1 Intervention cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptotic Cascade Stress Oxidative Stress A2E Bax_Bad Bax, Bad (Pro-apoptotic) Stress->Bax_Bad Mitochondria Mitochondrial Dysfunction Stress->Mitochondria NPD1 NPD1 NPD1->Bax_Bad Downregulates Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) NPD1->Bcl2_BclxL Upregulates Caspase3 Caspase-3 Activation NPD1->Caspase3 Inhibits Bax_Bad->Mitochondria Bcl2_BclxL->Mitochondria Inhibits Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

NPD1 Anti-Apoptotic Signaling Pathway in Retinal Cells.

NPD1_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_npd1_action NPD1 Action cluster_pathways Intracellular Signaling cluster_outcome Inflammatory Outcome Stimulus Oxidative Stress IL-1β NFkB NF-κB Activation Stimulus->NFkB COX2 COX-2 Expression Stimulus->COX2 NPD1 NPD1 NPD1->NFkB Inhibits NPD1->COX2 Inhibits Inflammation Inflammation NFkB->Inflammation COX2->Inflammation

NPD1 Anti-Inflammatory Signaling Pathway in RPE Cells.

Experimental Protocols

The following are descriptions of key experimental methodologies used to elucidate the cellular targets of NPD1 in the retina.

1. Cell Culture and Treatment:

  • ARPE-19 Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in appropriate media. For experiments, cells are typically grown in multi-well plates.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing cells to A2E in the presence of blue light or by treatment with agents like TNF-α and H2O2.[1]

  • NPD1 Treatment: NPD1 is added to the cell culture medium at specified concentrations (e.g., 50 nM) at various time points relative to the stress induction to assess its protective effects.[1]

2. Apoptosis Assays:

  • Hoechst Staining: Apoptosis is monitored by staining the cells with Hoechst dye, which allows for the visualization of nuclear condensation and fragmentation, characteristic features of apoptotic cells, using fluorescence confocal microscopy.[1]

  • Caspase-3 Activation Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is measured to quantify the extent of apoptosis.[5][6]

3. Gene and Protein Expression Analysis:

  • Reporter Gene Assays: To study the effect of NPD1 on transcription factor activity, cells are transfected with a promoter sequence (e.g., NF-κB promoter) linked to a reporter gene, such as luciferase. The activity of the reporter is then measured to infer the activity of the transcription factor.[1]

  • Immunofluorescence and Confocal Microscopy: The expression and localization of specific proteins, such as IκB, are assessed using immunofluorescence staining followed by confocal microscopy.[1]

  • Western Blotting: The expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bad) are quantified by Western blotting.

4. Lipidomic Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used to detect and quantify the levels of NPD1 and related lipid mediators in cell extracts or culture media, confirming the synthesis of NPD1 in response to stimuli.[1]

5. In Vivo Models:

  • Optic Nerve Transection (ONT): The neuroprotective effects of NPD1 on RGCs are studied in animal models where the optic nerve is transected. NPD1 is administered, and the survival of RGCs is quantified at different time points post-injury.[4]

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. RPE Cell Culture (e.g., ARPE-19) Stress_Induction 2. Induce Oxidative Stress (e.g., A2E + Blue Light) Cell_Culture->Stress_Induction NPD1_Treatment 3. Treat with NPD1 Stress_Induction->NPD1_Treatment Apoptosis_Assay 4a. Apoptosis Assay (Hoechst, Caspase-3) NPD1_Treatment->Apoptosis_Assay Gene_Expression 4b. Gene/Protein Expression (Reporter Assays, Western Blot) NPD1_Treatment->Gene_Expression Lipidomics 4c. Lipidomic Analysis (LC-MS/MS) NPD1_Treatment->Lipidomics Data_Interpretation 5. Data Interpretation and Pathway Elucidation Apoptosis_Assay->Data_Interpretation Gene_Expression->Data_Interpretation Lipidomics->Data_Interpretation

General Experimental Workflow for Studying NPD1 in Retinal Cells.

Neuroprotectin D1 is a potent endogenous mediator that protects retinal cells from damage by targeting multiple cellular pathways involved in apoptosis, inflammation, and oxidative stress. Its primary targets in the retina include RPE cells, with subsequent protective effects on photoreceptors and RGCs. The detailed understanding of NPD1's mechanisms of action provides a strong foundation for the development of novel therapeutic strategies for a range of retinal degenerative diseases. Further research into the specific receptors and downstream signaling cascades will continue to unravel the full therapeutic potential of this remarkable lipid mediator.

References

Methodological & Application

Application Notes and Protocols for NPD-001: In Vitro Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NPD-001 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. These application notes provide detailed protocols for in vitro studies to characterize the activity and mechanism of action of this compound in cancer cell lines. The following protocols and data are intended to serve as a guide for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) of this compound
MCF-7Breast Cancer15.2 ± 2.1
PC-3Prostate Cancer25.8 ± 3.5
A549Lung Cancer50.1 ± 6.7
U-87 MGGlioblastoma12.5 ± 1.8
Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation
Target ProteinCell LineTreatment% Inhibition of Phosphorylation (vs. Control)
AKT (Ser473)MCF-7100 nM this compound85.4 ± 5.3
S6K (Thr389)MCF-7100 nM this compound92.1 ± 3.9
4E-BP1 (Thr37/46)MCF-7100 nM this compound88.7 ± 4.6
AKT (Ser473)PC-3100 nM this compound79.2 ± 6.1
S6K (Thr389)PC-3100 nM this compound88.5 ± 5.2
4E-BP1 (Thr37/46)PC-3100 nM this compound81.3 ± 7.0

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription EIF4EBP1->Transcription NPD001 This compound NPD001->PI3K

Caption: Proposed mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_npd001 Treat with serial dilutions of this compound incubate_24h_1->treat_npd001 incubate_72h Incubate 72h treat_npd001->incubate_72h add_resazurin Add Resazurin reagent incubate_72h->add_resazurin incubate_4h Incubate 4h add_resazurin->incubate_4h read_fluorescence Read fluorescence (560nm Ex / 590nm Em) incubate_4h->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability assay to determine the IC50 of this compound.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549, U-87 MG)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol describes the detection of key phosphorylated proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentration (e.g., 100 nM) for a specified time (e.g., 2 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (e.g., β-actin).

Disclaimer

The protocols and information provided in this document are intended for research use only by qualified professionals. The performance characteristics of this compound have not been established for any clinical use. It is the responsibility of the user to validate the performance of the assays for their specific applications.

Application Notes and Protocols for the Administration of NPI-001 in Rodent Models of Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration and efficacy evaluation of NPI-001 in rodent models of Retinitis Pigmentosa (RP). NPI-001 is a proprietary, GMP-grade formulation of N-acetylcysteine amide (NACA) developed by Nacuity Pharmaceuticals. It is an orally administered small molecule designed to combat oxidative stress, a key pathological mechanism in the progression of RP. By increasing the levels of glutathione, the body's primary endogenous antioxidant, NPI-001 aims to protect photoreceptor cells from damage and slow the rate of vision loss.[1][2]

Preclinical studies have demonstrated the potential of NPI-001 and its active component, NACA, to preserve cone photoreceptor function and survival in established mouse models of RP, such as the rd1+/+ and rd10+/+ strains.[1] These notes are intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of NPI-001.

Mechanism of Action: Targeting Oxidative Stress

In many forms of RP, the primary genetic defect leads to the death of rod photoreceptors. This initial loss of rods results in increased oxygen tension in the outer retina, leading to a state of chronic oxidative stress. This oxidative environment is toxic to the remaining cone photoreceptors, causing their progressive demise and the subsequent loss of central and color vision.

NPI-001, as a formulation of NACA, acts as a potent antioxidant.[3] NACA is a precursor to L-cysteine, a critical component for the synthesis of glutathione (GSH). Glutathione is a major intracellular antioxidant that neutralizes reactive oxygen species (ROS), thus protecting cells from oxidative damage. NPI-001 has been shown to be more bioavailable and effective than N-acetylcysteine (NAC) in preclinical models.[1][4]

cluster_0 Cellular Environment in Retinitis Pigmentosa cluster_1 Therapeutic Intervention with NPI-001 RP Retinitis Pigmentosa (Primary Rod Death) O2 Increased Retinal Oxygen Tension RP->O2 leads to ROS Reactive Oxygen Species (ROS) O2->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress causes ConeDeath Cone Photoreceptor Degeneration & Death OxidativeStress->ConeDeath induces NPI001 NPI-001 (NACA) Cysteine Increased Intracellular L-Cysteine NPI001->Cysteine provides GSH Increased Glutathione (GSH) Synthesis Cysteine->GSH precursor for NeutralizeROS Neutralization of ROS GSH->NeutralizeROS enables NeutralizeROS->OxidativeStress reduces ConeSurvival Cone Photoreceptor Survival & Function NeutralizeROS->ConeSurvival promotes

Figure 1: Signaling pathway of NPI-001 in reducing oxidative stress in RP.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA), the active component of NPI-001, in the rd10+/+ mouse model of RP.

Table 1: Effect of Oral NACA and NAC on Photopic Electroretinography (ERG) in rd10+/+ Mice

Treatment GroupDose in Drinking WaterAge at AssessmentMean Photopic ERG b-wave Amplitude (µV)% Increase vs. Untreated% Increase of NACA vs. NAC
Untreated ControlN/AP35~10--
NAC20 mg/mlP35~30~200%-
NACA (NPI-001) 7 mg/ml P35 ~42 ~320% 41%
Untreated ControlN/AP50<10--
NAC20 mg/mlP50~40>300%-
NACA (NPI-001) 7 mg/ml P50 ~60 >500% 50%

*Values are estimated from graphical representations in the cited literature.[4]

Table 2: Effect of Oral NACA and NAC on Cone Photoreceptor Density in rd10+/+ Mice

Treatment GroupDose in Drinking WaterAge at AssessmentMean Cone Density (cells/mm²)% Increase vs. UntreatedNote
Untreated ControlN/AP50Not explicitly stated, used as baseline--
NAC20 mg/mlP50Significantly lower than NACA--
NACA (NPI-001) 7 mg/ml P50 Significantly higher than NAC-Cone density was significantly greater in 3 of 4 retinal quadrants compared to NAC-treated mice.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the administration and evaluation of NPI-001 in rodent models of RP.

Protocol 1: Oral Administration of NPI-001 in Drinking Water

This protocol is based on the successful administration of NACA in preclinical studies.[4][5]

Materials:

  • NPI-001 (NACA)

  • Standard laboratory rodent chow

  • Autoclaved drinking water bottles

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Animal scale

Procedure:

  • Animal Models: Utilize rd10+/+ or other suitable RP mouse models. House animals in a controlled environment with a standard 12-hour light/12-hour dark cycle.

  • Drug Preparation:

    • Calculate the required amount of NPI-001 to achieve the target concentration (e.g., 7 mg/ml).

    • Dissolve the NPI-001 powder in autoclaved drinking water. Use a magnetic stirrer to ensure complete dissolution.

    • Adjust the pH of the solution to neutral (~7.0) if necessary.

  • Administration:

    • Begin treatment at postnatal day 14 (P14).[4]

    • Provide the NPI-001-containing water ad libitum as the sole source of drinking water.

    • Prepare fresh NPI-001 solution every 2-3 days to ensure stability.

    • Monitor water consumption to estimate the daily dosage per animal.

  • Control Group: An age-matched control group should receive normal drinking water.

  • Monitoring: Monitor the general health and body weight of the animals throughout the study.

start Start of Study (P14) prep Prepare NPI-001 Solution (e.g., 7 mg/ml) start->prep admin Administer NPI-001 in Drinking Water Ad Libitum prep->admin monitor Monitor Animal Health & Water Intake admin->monitor endpoint Endpoint Assessment (e.g., P35, P50) admin->endpoint refresh Refresh NPI-001 Solution (every 2-3 days) monitor->refresh refresh->admin

Figure 2: Experimental workflow for oral administration of NPI-001.
Protocol 2: Electroretinography (ERG) for Functional Assessment

ERG is a non-invasive technique to measure the electrical responses of the various cell types in the retina, providing a quantitative assessment of photoreceptor function.

Materials:

  • ERG recording system (e.g., Espion E2/E3, Diagnosys LLC)

  • Ganzfeld dome

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic (e.g., proparacaine)

  • Corneal electrodes, reference electrode, and ground electrode

  • Heating pad

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before ERG recording.

  • Anesthesia and Pupil Dilation:

    • Anesthetize the mouse via intraperitoneal injection.

    • Place the animal on a heating pad to maintain body temperature.

    • Dilate the pupils with a topical mydriatic and apply a topical anesthetic to the cornea.

  • Electrode Placement:

    • Place the active corneal electrode on the center of the cornea.

    • Place the reference electrode subcutaneously in the head region and the ground electrode subcutaneously in the tail or flank.

  • Recording:

    • Scotopic ERG (rod-driven responses): Record responses to a series of increasing light flash intensities in the dark.

    • Photopic ERG (cone-driven responses): After a period of light adaptation (e.g., 10 minutes of background illumination), record responses to light flashes.

  • Data Analysis: Measure the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar cell response). Compare the amplitudes between treated and control groups.

Protocol 3: Assessment of Cone Photoreceptor Survival

This protocol details the staining and quantification of cone photoreceptors in retinal flat mounts.

Materials:

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Peanut agglutinin (PNA) conjugated to a fluorescent marker (e.g., FITC or Alexa Fluor 488)

  • Blocking solution (e.g., PBS with BSA and Triton X-100)

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Tissue Harvest and Fixation:

    • Euthanize the mouse and enucleate the eyes.

    • Fix the eyes in 4% PFA for 1-2 hours at 4°C.

  • Retinal Dissection:

    • Under a dissecting microscope, carefully dissect the retina from the eyecup.

    • Make four radial incisions to flatten the retina.

  • Staining:

    • Wash the retinas in PBS.

    • Incubate in blocking solution for 1 hour.

    • Incubate with fluorescently-labeled PNA overnight at 4°C to label cone photoreceptor outer and inner segments.

    • Wash the retinas extensively in PBS.

  • Mounting and Imaging:

    • Mount the retinal flat mounts on microscope slides with the photoreceptor side up.

    • Use a mounting medium containing DAPI to counterstain the nuclei.

    • Image the flat mounts using a fluorescence microscope.

  • Quantification:

    • Acquire images from predefined areas of the retina (e.g., four quadrants at a set distance from the optic nerve).

    • Count the number of PNA-positive cells in each image to determine the cone density.

    • Compare the cone densities between the treated and control groups.

Conclusion

The administration of NPI-001 via drinking water is a feasible and effective method for long-term treatment in rodent models of RP. The protocols outlined above provide a framework for evaluating the therapeutic efficacy of NPI-001 in preserving retinal function and structure. The preclinical data strongly suggest that NPI-001, by targeting oxidative stress, is a promising gene-agnostic therapeutic strategy for a broad range of RP mutations. Further preclinical studies utilizing these methodologies can help to optimize dosing regimens and further elucidate the protective mechanisms of this novel therapeutic agent.

References

Application Notes and Protocols for Clinical Trial Dosage and Administration of Investigational Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "NPD-001": Publicly available information on a specific investigational drug designated "this compound" is limited. The following sections provide detailed application notes and protocols for "NPI-001" and "PDR001," two investigational drugs with available clinical trial data, which may serve as a reference.

NPI-001: An Oral Antioxidant for Retinitis Pigmentosa

NPI-001 is an orally administered antioxidant developed by Nacuity Pharmaceuticals for the treatment of retinitis pigmentosa (RP) associated with Usher syndrome. The therapeutic rationale is to reduce oxidative stress in the retina, thereby slowing the degeneration of photoreceptor cells.

Quantitative Data Summary

The following table summarizes the dosage and administration of NPI-001 in the SLO-RP Phase 1/2 clinical trial.[1]

ParameterValue
Drug Name NPI-001
Indication Retinitis Pigmentosa associated with Usher Syndrome
Clinical Trial Phase Phase 1/2 (SLO-RP trial)
Dosage 500 mg/day
Route of Administration Oral
Formulation Tablets
Dosing Frequency Twice a day
Trial Duration 24 months
Patient Population 49 patients with vision loss due to RP-associated USH
Experimental Protocols

Protocol: Assessment of Retinal Photoreceptor Health and Function

This protocol outlines the key efficacy assessments used in the SLO-RP trial for NPI-001.

1. Objective: To evaluate the effect of NPI-001 on the rate of photoreceptor degeneration and its correlation with visual function.

2. Endpoints:

  • Primary Structural Endpoint: Change in Ellipsoid Zone (EZ) Area, measured by Spectral-Domain Optical Coherence Tomography (SD-OCT). The EZ is a layer of the retina that indicates the health of photoreceptor cells.
  • Primary Functional Endpoint: Change in retinal sensitivity, measured by MAIA (Macular Integrity Assessment) microperimetry. This test assesses the functional vision at specific points on the retina.

3. Materials:

  • SD-OCT imaging system
  • MAIA microperimetry device
  • Centralized reading center for masked image and data analysis

4. Procedure:

  • Patient Screening and Baseline: Eligible patients undergo baseline SD-OCT and MAIA microperimetry to establish the initial EZ area and retinal sensitivity.
  • Randomization and Dosing: Patients are randomized to receive either NPI-001 (500 mg/day, administered as two oral tablets) or a matching placebo.[1]
  • Follow-up Assessments: SD-OCT and MAIA microperimetry are performed at regular intervals (e.g., 6, 12, 18, and 24 months) throughout the study.
  • Data Analysis:
  • The EZ area is quantified by trained, masked experts at a central reading center to ensure objectivity.
  • Changes in retinal sensitivity from baseline are calculated.
  • Statistical analysis is performed to compare the rate of change in EZ area and retinal sensitivity between the NPI-001 and placebo groups.
  • A correlation analysis is conducted to determine the relationship between the structural (EZ area) and functional (retinal sensitivity) outcomes.

Signaling Pathway and Experimental Workflow

Oxidative_Stress_Pathway_in_Retina cluster_stress Oxidative Stress cluster_cell_damage Cellular Damage cluster_photoreceptor Photoreceptor Cell ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Photoreceptor_Degeneration Photoreceptor Degeneration Lipid_Peroxidation->Photoreceptor_Degeneration DNA_Damage->Photoreceptor_Degeneration Protein_Oxidation->Photoreceptor_Degeneration NPI_001 NPI-001 (Antioxidant) NPI_001->ROS Inhibits

Caption: Oxidative stress pathway in retinal photoreceptor cells and the inhibitory action of NPI-001.

NPI001_Trial_Workflow Screening Patient Screening (RP with Usher Syndrome) Baseline Baseline Assessment (SD-OCT, MAIA) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment NPI-001 (500mg/day) Oral Tablets Randomization->Treatment Arm 1 Placebo Placebo Oral Tablets Randomization->Placebo Arm 2 Follow_up Follow-up Assessments (6, 12, 18, 24 months) Treatment->Follow_up Placebo->Follow_up Analysis Data Analysis (EZ Area, Retinal Sensitivity) Follow_up->Analysis PD1_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell T_Cell T-Cell PD1 PD-1 Receptor Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand PDL1->PD1 Binds PDR001 PDR001 (Spartalizumab) PDR001->PD1 Blocks Activation T-Cell Activation (Tumor Cell Killing) PDR001->Activation PDR001_Dose_Escalation Start Start Trial Enroll_3 Enroll 3 Patients in Dose Cohort 'n' Start->Enroll_3 Administer Administer PDR001 (IV) Enroll_3->Administer Monitor_DLT Monitor for DLTs (28 days) Administer->Monitor_DLT No_DLT 0 DLTs Monitor_DLT->No_DLT One_DLT 1 DLT Monitor_DLT->One_DLT Two_DLT ≥2 DLTs Monitor_DLT->Two_DLT Escalate Escalate to Dose Cohort 'n+1' No_DLT->Escalate Expand_Cohort Enroll 3 More Patients in Dose Cohort 'n' One_DLT->Expand_Cohort MTD_Exceeded MTD Exceeded Two_DLT->MTD_Exceeded Escalate->Enroll_3 Expand_Cohort->Administer Determine_RP2D Select RP2D based on Safety, PK/PD, Efficacy MTD_Exceeded->Determine_RP2D

References

Techniques for Measuring Oxidative Stress in Preclinical Studies of NPD-001

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous neurodegenerative diseases. NPD-001 is an investigational compound under evaluation for its potential therapeutic effects in mitigating neuronal damage. A critical aspect of its preclinical assessment involves a thorough characterization of its impact on oxidative stress pathways. This document provides a detailed overview of key techniques and protocols to measure oxidative stress markers in studies involving this compound, enabling a comprehensive evaluation of its mechanism of action and efficacy.

Key Oxidative Stress Markers and Measurement Techniques

The assessment of oxidative stress can be approached by measuring various biomarkers, including direct quantification of ROS, evaluation of damage to macromolecules (lipids, proteins, and DNA), and determination of the antioxidant capacity of the biological system. A multi-faceted approach employing a panel of assays is recommended for a robust evaluation of this compound's effects.

Table 1: Summary of Key Oxidative Stress Biomarkers and Recommended Assays

Biomarker CategorySpecific MarkerRecommended Assay(s)Sample Type(s)
Reactive Oxygen Species (ROS)/Reactive Nitrogen Species (RNS) Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radicals (•OH)2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay, Dihydroethidium (DHE) AssayCell Culture, Fresh Tissue Homogenates
Lipid Peroxidation Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE)Thiobarbituric Acid Reactive Substances (TBARS) Assay, ELISA KitsPlasma, Serum, Tissue Homogenates, Cell Lysates
Protein Oxidation Protein Carbonyls2,4-Dinitrophenylhydrazine (DNPH)-based Spectrophotometric Assay, ELISA KitsPlasma, Serum, Tissue Homogenates, Cell Lysates
DNA/RNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)ELISA Kits, Liquid Chromatography-Mass Spectrometry (LC-MS)Urine, Plasma, Serum, Tissue DNA Extracts
Antioxidant Capacity Total Antioxidant CapacityTrolox Equivalent Antioxidant Capacity (TEAC) Assay, Oxygen Radical Absorbance Capacity (ORAC) AssayPlasma, Serum, Cell Lysates
Antioxidant Enzymes Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)Commercial Activity Assay Kits (Spectrophotometric or Fluorometric)Tissue Homogenates, Cell Lysates, Red Blood Cell Lysates
Redox State Reduced Glutathione (GSH), Oxidized Glutathione (GSSG)GSH/GSSG Ratio Assay Kits (Luminescent or Colorimetric)Whole Blood, Tissue Homogenates, Cell Lysates

Experimental Protocols

Measurement of Intracellular ROS using DCFH-DA Assay

Principle: The non-fluorescent DCFH-DA passively diffuses into cells and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[1][2][3][4]

Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired time period. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • Staining: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Lipid Peroxidation using TBARS Assay

Principle: The TBARS assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.[5]

Protocol:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Centrifuge to collect the supernatant.

  • Reaction: To 100 µL of the sample, add 100 µL of sodium dodecyl sulfate (SDS) lysis solution and 250 µL of TBA reagent (0.52% TBA in 10% acetic acid, pH 3.5).

  • Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples on ice for 10 minutes and centrifuge at 3,000 rpm for 15 minutes. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Determination of Superoxide Dismutase (SOD) Activity

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a water-soluble formazan dye. The rate of formazan formation is inversely proportional to the SOD activity, as SOD scavenges the superoxide anions.

Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates as per the manufacturer's instructions for a commercial SOD assay kit.

  • Assay Procedure:

    • Add 20 µL of the sample to a 96-well plate.

    • Add 200 µL of WST working solution to all wells.

    • Initiate the reaction by adding 20 µL of the enzyme working solution (containing xanthine oxidase).

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the SOD activity as the percentage of inhibition of the formazan formation rate.

Data Presentation

Quantitative data from these assays should be presented in a clear and structured format to facilitate comparison between treatment groups.

Table 2: Example Data - Effect of this compound on Oxidative Stress Markers in a Cellular Model

Treatment GroupIntracellular ROS (RFU)MDA Levels (µM)SOD Activity (% Inhibition)GSH/GSSG Ratio
Vehicle Control 100 ± 85.2 ± 0.435 ± 38.1 ± 0.7
Oxidative Stressor 250 ± 2012.8 ± 1.118 ± 23.5 ± 0.4
This compound (1 µM) + Stressor 180 ± 159.5 ± 0.825 ± 25.2 ± 0.5
This compound (10 µM) + Stressor 125 ± 116.8 ± 0.632 ± 37.3 ± 0.6

Data are presented as mean ± standard deviation. RFU: Relative Fluorescence Units.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams illustrating the underlying biological pathways and the experimental design can aid in the interpretation of results.

Oxidative_Stress_Pathway cluster_ROS_Source ROS Sources cluster_ROS Reactive Oxygen Species cluster_Damage Cellular Damage cluster_Antioxidant_Defense Antioxidant Defense Mitochondria Mitochondria O2_minus O₂⁻ Mitochondria->O2_minus NOX NADPH Oxidase NOX->O2_minus H2O2 H₂O₂ O2_minus->H2O2 SOD Lipid_Peroxidation Lipid Peroxidation O2_minus->Lipid_Peroxidation OH_radical •OH H2O2->OH_radical Catalase Catalase H2O2->Catalase OH_radical->Lipid_Peroxidation Protein_Oxidation Protein Oxidation OH_radical->Protein_Oxidation DNA_Damage DNA Damage OH_radical->DNA_Damage SOD SOD GPx GPx GPx->H2O2 GSH GSH GSH->GPx NPD001 This compound NPD001->O2_minus Scavenges? NPD001->SOD Upregulates?

Caption: Potential mechanisms of this compound in modulating oxidative stress pathways.

Experimental_Workflow cluster_assays Oxidative Stress Assays start Start: In vitro or in vivo model treatment Treatment with this compound ± Oxidative Stressor start->treatment sample_collection Sample Collection (Cells, Tissues, Plasma) treatment->sample_collection ros_assay ROS/RNS Assays (e.g., DCFH-DA) sample_collection->ros_assay lipid_assay Lipid Peroxidation (e.g., TBARS) sample_collection->lipid_assay protein_assay Protein Oxidation (e.g., Carbonyls) sample_collection->protein_assay dna_assay DNA Damage (e.g., 8-OHdG) sample_collection->dna_assay antioxidant_assay Antioxidant Capacity/Enzymes (e.g., SOD, GSH/GSSG) sample_collection->antioxidant_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis lipid_assay->data_analysis protein_assay->data_analysis dna_assay->data_analysis antioxidant_assay->data_analysis conclusion Conclusion on this compound's Effect on Oxidative Stress data_analysis->conclusion

Caption: General experimental workflow for assessing the impact of this compound on oxidative stress.

Conclusion

A comprehensive assessment of this compound's effects on oxidative stress is crucial for its preclinical development. The techniques and protocols outlined in this application note provide a robust framework for elucidating the compound's mechanism of action and therapeutic potential. By employing a panel of assays that measure direct ROS levels, macromolecular damage, and antioxidant defenses, researchers can generate the high-quality data necessary to advance the development of this compound for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols: Evaluating the Efficacy of NPD-001 in the rd10 Mouse Model of Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinitis pigmentosa (RP) is a group of inherited retinal dystrophies characterized by the progressive loss of photoreceptor cells, leading to visual impairment and eventual blindness.[1][2][3] The rd10 mouse is a widely utilized preclinical model for autosomal recessive RP. These mice possess a missense mutation in the beta-subunit of the rod-specific phosphodiesterase 6 gene (Pde6b).[4][5][6] This mutation leads to reduced PDE6 enzyme activity, causing an accumulation of cyclic guanosine monophosphate (cGMP) in rod photoreceptors.[5][7] The elevated cGMP levels result in excessive ion influx, cytotoxicity, and ultimately, apoptotic cell death of photoreceptors.[5][7] The rd10 mouse model is particularly valuable for therapeutic testing because the retinal degeneration is less rapid than in other models like the rd1 mouse, providing a more clinically relevant window for intervention.[4][5][6]

This document provides detailed protocols for evaluating the therapeutic efficacy of a hypothetical neuroprotective agent, NPD-001, in the rd10 mouse model. The following sections outline the experimental design, methodologies for functional and structural assessment of the retina, and templates for data presentation.

Signaling Pathway of Retinal Degeneration in rd10 Mice

The following diagram illustrates the pathological cascade in the photoreceptor cells of rd10 mice, from the genetic defect to cellular demise.

G cluster_0 Molecular Cascade in rd10 Photoreceptors Pde6b Pde6b Gene Mutation PDE6 Reduced PDE6β Activity Pde6b->PDE6 Leads to cGMP Elevated cGMP Levels PDE6->cGMP Results in IonChannels Increased Cation Influx (Na+, Ca2+) cGMP->IonChannels Causes Cytotoxicity Cellular Stress & Cytotoxicity IonChannels->Cytotoxicity Induces Apoptosis Apoptosis Cytotoxicity->Apoptosis Triggers Degeneration Photoreceptor Degeneration Apoptosis->Degeneration Culminates in

Caption: Pathological cascade in rd10 mouse photoreceptors.

Experimental Protocols

A comprehensive evaluation of this compound's efficacy requires a combination of functional and structural assessments of the retina. The following protocols are recommended.

Animal Husbandry and Treatment Administration
  • Animals: C57BL/6J-Pde6brd10/J (rd10) mice and wild-type C57BL/6J mice (as controls) should be used. All animal procedures must be approved by the institutional animal care and use committee.[8]

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/12-hour dark cycle. To slow the rate of degeneration and provide a wider therapeutic window, rearing rd10 mice in the dark is an option.[6]

  • Treatment Groups:

    • Group 1: rd10 mice receiving this compound.

    • Group 2: rd10 mice receiving a vehicle control.

    • Group 3: Wild-type mice (untreated controls).

  • Administration of this compound: Subretinal injection is a common and effective method for delivering therapeutics directly to the photoreceptors.[9][10]

    • Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

    • Pupil Dilation: Apply a topical mydriatic agent to the eye.

    • Injection: Under a surgical microscope, create a small puncture in the sclera and carefully insert a 33-gauge needle to deliver this compound (typically 1-2 µL) into the subretinal space.[9] The vehicle control should be administered in the same manner.

  • Timeline: Treatment can be initiated at various postnatal (P) days, such as P14 or P17, before significant photoreceptor death occurs.[6][11] The study duration can range from several weeks to months to assess long-term effects.

Functional Assessment: Electroretinography (ERG)

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, providing a quantitative assessment of retinal function.[4][12]

  • Procedure:

    • Dark-adapt the mice overnight.

    • Under dim red light, anesthetize the mice and place them on a heated platform.

    • Place a reference electrode subcutaneously on the head, a ground electrode in the tail, and a gold-wire active electrode on the cornea.

    • Present a series of light flashes of increasing intensity to elicit scotopic (rod-driven) and photopic (cone-driven) responses.

  • Data Analysis:

    • a-wave: Measures the function of photoreceptors.

    • b-wave: Reflects the function of bipolar cells.

    • Amplitudes and implicit times of these waves should be recorded and analyzed.

Structural Assessment: In Vivo Imaging and Histology
  • Spectral-Domain Optical Coherence Tomography (SD-OCT): SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the longitudinal measurement of retinal layer thickness.[13]

    • Procedure: Anesthetize the mice and place them on a platform. Align the eye with the OCT scanner and acquire images.

    • Data Analysis: Measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A thicker ONL in treated animals compared to controls indicates photoreceptor preservation.[11][14]

  • Histology: Provides detailed microscopic analysis of retinal structure.

    • Procedure:

      • Euthanize the mice and enucleate the eyes.

      • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

      • Process the eyes for paraffin or cryosectioning.

      • Stain retinal sections with hematoxylin and eosin (H&E) to visualize the retinal layers.

      • Immunohistochemistry can be performed using specific markers for photoreceptors (e.g., rhodopsin for rods, cone arrestin for cones) and apoptosis (e.g., TUNEL assay).

    • Data Analysis: Quantify the number of photoreceptor cell rows in the ONL and assess the morphology of the photoreceptor inner and outer segments.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of this compound in the rd10 mouse model.

G cluster_0 Experimental Workflow Animal_Models Procure rd10 and Wild-Type Mice Grouping Randomize into Treatment Groups Animal_Models->Grouping Treatment Administer this compound or Vehicle (e.g., P14) Grouping->Treatment Longitudinal_Monitoring Longitudinal Monitoring (SD-OCT, ERG) Treatment->Longitudinal_Monitoring Endpoint Endpoint Analysis (e.g., P35, P60) Longitudinal_Monitoring->Endpoint Histology Histology & Immunohistochemistry Endpoint->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: Generalized experimental workflow.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Electroretinography (ERG) Data

Treatment GroupScotopic a-wave Amplitude (µV)Scotopic b-wave Amplitude (µV)Photopic b-wave Amplitude (µV)
Wild-Type
rd10 + Vehicle
rd10 + this compound

Data to be presented as mean ± standard deviation.

Table 2: Retinal Structure Assessment

Treatment GroupOuter Nuclear Layer (ONL) Thickness (µm) via SD-OCTONL Cell Rows (count) via Histology
Wild-Type
rd10 + Vehicle
rd10 + this compound

Data to be presented as mean ± standard deviation.

Conclusion

The rd10 mouse model is an invaluable tool for the preclinical evaluation of potential therapeutics for retinitis pigmentosa. The protocols outlined in this document provide a robust framework for assessing the efficacy of this compound in preserving retinal function and structure. A thorough analysis using a combination of ERG, SD-OCT, and histology will provide compelling evidence for the neuroprotective potential of this compound.

References

Application Notes and Protocols for NPD-001 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in several of these diseases, including Alzheimer's, is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal death. NPD-001 is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau. These application notes provide an overview of this compound's mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in neurodegenerative disease research.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of GSK-3β. By binding to the kinase domain, this compound prevents the phosphorylation of tau protein at key pathological sites. This reduction in hyperphosphorylated tau (p-tau) is hypothesized to prevent the formation of NFTs, reduce synaptic dysfunction, and ultimately slow the progression of neurodegeneration. The targeted action of this compound on GSK-3β makes it a valuable tool for studying the role of this kinase in Alzheimer's disease and other tauopathies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from a series of preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Description
GSK-3β 8.2 Primary target kinase
CDK51,250Off-target kinase, >150-fold selectivity
MAPK1>10,000Negligible activity
PKA>10,000Negligible activity

Table 2: Cellular Activity of this compound in SH-SY5Y Neuronal Cells

AssayEndpointEC50 (nM)
p-Tau Reduction (Ser396)Western Blot45
Neurite OutgrowthHigh-Content Imaging120
Cell Viability (72h)MTT Assay>20,000

Table 3: In Vivo Efficacy of this compound in 5XFAD Transgenic Mouse Model

Treatment GroupDose (mg/kg, p.o.)Morris Water Maze (Escape Latency, % Improvement vs. Vehicle)Brain p-Tau Levels (% Reduction vs. Vehicle)
Vehicle-0%0%
This compound1035%42%
This compound3058%65%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

NPD_001_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Activity cluster_tau Tau Pathology Upstream_Signals Various Kinases (e.g., Akt, Wnt pathway) GSK3b GSK-3β (Active) Upstream_Signals->GSK3b Activates GSK3b_inactive GSK-3β (Inactive) Tau Tau Protein GSK3b->Tau Phosphorylates NPD001 This compound NPD001->GSK3b Inhibits pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates to form Neurodegeneration Neuronal Death NFTs->Neurodegeneration Leads to

Caption: Mechanism of action of this compound in inhibiting tau hyperphosphorylation.

Experimental_Workflow cluster_1 In Vivo Validation Start Hypothesis: This compound reduces p-Tau InVitro In Vitro Studies Start->InVitro KinaseAssay Kinase Inhibition Assay (IC50 Determination) InVitro->KinaseAssay CellAssay Cell-Based p-Tau Assay (EC50 in SH-SY5Y cells) InVitro->CellAssay InVivo In Vivo Studies CellAssay->InVivo AnimalModel Dosing in 5XFAD Mouse Model InVivo->AnimalModel Behavior Behavioral Testing (Morris Water Maze) AnimalModel->Behavior Biochem Biochemical Analysis (Brain p-Tau levels) AnimalModel->Biochem Conclusion Conclusion: This compound is a promising therapeutic candidate Behavior->Conclusion Biochem->Conclusion

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against GSK-3β using a luminescence-based kinase assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (serial dilutions in DMSO, then assay buffer)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically at the Km for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phospho-Tau (Ser396) in SH-SY5Y Cells

This protocol describes the assessment of this compound's ability to reduce tau phosphorylation in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Okadaic acid (optional, to induce tau hyperphosphorylation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Tau (Ser396), Mouse anti-total-Tau, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours. A vehicle control (DMSO) must be included. If desired, co-treat with okadaic acid for the final 4 hours to enhance the p-tau signal.

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-p-Tau and anti-β-actin) overnight at 4°C, according to the manufacturer's recommended dilutions.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using image analysis software. Normalize the p-Tau signal to total Tau or β-actin.

Protocol 3: Morris Water Maze for Cognitive Assessment in 5XFAD Mice

This protocol outlines a standard procedure to assess spatial learning and memory in a transgenic mouse model of Alzheimer's disease following treatment with this compound.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound formulated for oral gavage (p.o.)

  • Morris water maze: a circular pool (approx. 1.5 m diameter) filled with opaque water, with a hidden escape platform.

  • Video tracking system and software

  • Visual cues placed around the pool room.

Procedure:

  • Acclimatize mice to the testing room for at least 3 days prior to the experiment.

  • Administer this compound (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage for 4 weeks prior to and throughout the behavioral testing period.

  • Acquisition Phase (5-7 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.

    • Allow the mouse to swim freely for up to 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (24 hours after the final acquisition trial):

    • Remove the escape platform from the pool.

    • Place each mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Data Analysis:

    • Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA to assess learning.

    • Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test to assess memory retention.

    • Compare the performance of this compound-treated 5XFAD mice to vehicle-treated 5XFAD mice and wild-type controls.

Conclusion

This compound is a potent and selective GSK-3β inhibitor that demonstrates efficacy in both in vitro and in vivo models of Alzheimer's disease pathology. Its ability to reduce tau hyperphosphorylation at nanomolar concentrations in cells, coupled with significant improvements in cognitive function in a transgenic mouse model, underscores its potential as a valuable research tool and a promising therapeutic candidate for the treatment of tauopathies. The protocols provided herein offer standardized methods for researchers to further investigate the biological effects of this compound.

Application Notes and Protocols for Assessing Photoreceptor Survival with NPI-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal degenerative diseases, such as retinitis pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells, leading to irreversible vision loss. Oxidative stress has been identified as a key contributor to the pathology of these diseases. NPI-001, a proprietary oral formulation of N-acetylcysteine amide (NACA), is an investigational therapeutic agent designed to combat oxidative stress in the retina.[1][2] Preclinical studies have demonstrated that NPI-001 protects photoreceptor cones from oxidative damage by augmenting the levels of glutathione (GSH), the most potent endogenous antioxidant in the body.[1][2]

These application notes provide detailed protocols for assessing the efficacy of NPI-001 in promoting photoreceptor survival in preclinical models of retinal degeneration. The described methodologies are essential for quantifying structural and functional preservation of photoreceptors, thereby providing a robust framework for the evaluation of NPI-001 and other potential neuroprotective agents.

Mechanism of Action of NPI-001

NPI-001 exerts its neuroprotective effects by mitigating oxidative stress through the enhancement of the cellular antioxidant defense system. As an amide derivative of N-acetylcysteine (NAC), NACA possesses greater cell and mitochondrial membrane permeability, leading to increased bioavailability in the central nervous system.[3] Upon entering the cell, NACA is hydrolyzed to cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH).[4] By increasing intracellular cysteine levels, NPI-001 boosts GSH production.[2]

Furthermore, NPI-001 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5][6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis and regeneration. This dual action of providing the substrate for GSH synthesis and upregulating the machinery for antioxidant defense makes NPI-001 a potent therapeutic candidate for diseases with an underlying oxidative stress component.

NPI001_Mechanism NPI001 NPI-001 (NACA) NACA NACA NPI001->NACA Crosses cell membrane Cysteine Cysteine NACA->Cysteine Hydrolysis GSH Glutathione (GSH) (Increased Synthesis) Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Photoreceptor_Survival Photoreceptor Survival GSH->Photoreceptor_Survival Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Oxidative_Stress->Photoreceptor_Survival Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulates transcription Antioxidant_Genes->GSH Enhances synthesis & regeneration Antioxidant_Genes->Photoreceptor_Survival

Figure 1: Proposed signaling pathway for NPI-001 in photoreceptor cells.

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical assessments of NPI-001, providing a framework for comparative analysis of experimental outcomes.

Table 1: Preclinical Efficacy of NPI-001 in a Mouse Model of Retinitis Pigmentosa

ParameterControl (Vehicle)NPI-001 TreatedPercentage ImprovementStatistical Significance
Photopic ERG b-wave amplitude Baseline> 4-fold increase vs. control> 300%p < 0.001[2]
Cone Cell Density (quadrant analysis) BaselineSignificantly greater in 3 of 4 quadrants--[2]

Table 2: Clinical Trial Data for NPI-001 in Patients with Retinitis Pigmentosa Associated with Usher Syndrome

EndpointPlaceboNPI-001 (500 mg daily)Outcome
Photoreceptor Loss (EZ Area by SD-OCT) Baseline Loss Rate> 50% slower lossStatistically significant reduction in photoreceptor loss starting at 6 months and continuing through 24 months.[8][9]
Retinal Sensitivity (Microperimetry) Baseline Decline~30% slower lossFavorable trend, but did not reach statistical significance at 24 months.[8]

Experimental Protocols

Detailed methodologies for key experiments to assess photoreceptor survival are provided below. These protocols are intended as a guide and may require optimization based on the specific animal model and laboratory conditions.

In Vivo Assessment of Retinal Structure using Spectral Domain Optical Coherence Tomography (SD-OCT)

SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the longitudinal measurement of retinal layer thickness, including the outer nuclear layer (ONL) where photoreceptor nuclei reside, and the ellipsoid zone (EZ), an indicator of photoreceptor health.[10][11]

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., subcutaneous injection of ketamine and xylazine).[11]

    • Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).[11]

    • Apply a lubricant eye drop (e.g., hydroxypropyl methylcellulose) to the cornea to maintain clarity and for optical coupling.[11]

    • Position the mouse on the imaging platform, ensuring the eye is aligned with the OCT lens.

  • Image Acquisition:

    • Use a commercially available SD-OCT system designed for small animal imaging.

    • Obtain circular scans centered on the optic nerve head and linear scans across the retina.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.[10]

  • Data Analysis:

    • Use the instrument's software to segment the different retinal layers.

    • Measure the thickness of the ONL and the integrity of the EZ at various eccentricities from the optic nerve head.

    • Compare the measurements between NPI-001 treated and vehicle-treated groups over time.

SD_OCT_Workflow Animal_Prep Animal Preparation (Anesthesia, Pupil Dilation) Positioning Positioning on Imaging Platform Animal_Prep->Positioning Image_Acquisition SD-OCT Image Acquisition (Circular & Linear Scans) Positioning->Image_Acquisition Image_Processing Image Processing (Averaging Scans) Image_Acquisition->Image_Processing Segmentation Retinal Layer Segmentation Image_Processing->Segmentation Measurement Measurement of ONL Thickness & EZ Integrity Segmentation->Measurement Analysis Comparative Analysis (Treated vs. Control) Measurement->Analysis

Figure 2: Experimental workflow for SD-OCT imaging.

Functional Assessment of Photoreceptors using Electroretinography (ERG)

ERG is a non-invasive electrophysiological test that measures the electrical responses of the various cell types in the retina to a flash of light. It is a critical tool for assessing the function of rods and cones.[12][13][14]

Protocol:

  • Animal Preparation:

    • Dark-adapt the mice overnight (at least 12 hours) for scotopic (rod-mediated) recordings.[15]

    • Anesthetize the mice under dim red light.

    • Dilate the pupils.

    • Place electrodes: a corneal electrode, a reference electrode (e.g., in the mouth), and a ground electrode (e.g., subcutaneous).[15]

  • Scotopic ERG Recording:

    • Present single flashes of increasing light intensity to elicit rod responses.

    • Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).

  • Photopic ERG Recording:

    • Light-adapt the mice for approximately 10 minutes to suppress rod activity.[15]

    • Present flashes of light against a constant background light to elicit cone responses.

    • Record the a-wave and b-wave.

  • Data Analysis:

    • Measure the amplitude and implicit time of the a- and b-waves.

    • Compare the functional responses between NPI-001 treated and control groups.

Histological Assessment of Photoreceptor Survival using Immunohistochemistry (IHC)

IHC allows for the visualization and quantification of specific proteins in retinal tissue sections, providing direct evidence of photoreceptor survival. Staining for rhodopsin (a marker for rod outer segments) and cone opsins can be used to assess the integrity of these cells.[16][17]

Protocol:

  • Tissue Preparation:

    • Euthanize the mice and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde (PFA).

    • Cryoprotect the eyes in a sucrose gradient.[18]

    • Embed the eyes in an optimal cutting temperature (OCT) compound and freeze.

    • Cut retinal cryosections (e.g., 12 µm thickness).[19]

  • Immunostaining:

    • Permeabilize the sections (e.g., with Triton X-100).

    • Block non-specific binding sites (e.g., with bovine serum albumin and normal serum).[19]

    • Incubate with a primary antibody against a photoreceptor marker (e.g., anti-rhodopsin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the sections with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Image the sections using a fluorescence or confocal microscope.

    • Quantify the thickness of the ONL and the intensity of the rhodopsin staining.

Detection of Apoptosis using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. This assay can be used to quantify the rate of photoreceptor cell death.[20][21]

Protocol:

  • Tissue Preparation:

    • Prepare retinal cryosections as described in the IHC protocol.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the chosen TUNEL assay kit.

    • Typically, this involves permeabilizing the sections and then incubating with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

    • Counterstain the nuclei with DAPI or another suitable nuclear stain.

  • Imaging and Analysis:

    • Image the sections using a fluorescence microscope.

    • Count the number of TUNEL-positive cells within the ONL.

    • Express the data as the number of apoptotic cells per unit area or per a set number of total cells.

    • Compare the apoptotic index between the NPI-001 treated and control groups.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of NPI-001 in preserving photoreceptor structure and function. By employing a combination of in vivo imaging, electrophysiology, and histological techniques, researchers can obtain robust and reproducible data to advance the development of novel treatments for retinal degenerative diseases. The consistent application of these standardized methods will facilitate the comparison of results across different studies and contribute to a deeper understanding of the mechanisms of photoreceptor neuroprotection.

References

Application Notes and Protocols for In Vivo Bioavailability Assessment of NPD-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo bioavailability of a novel therapeutic candidate, NPD-001. Bioavailability, a critical pharmacokinetic parameter, describes the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[1] Understanding the bioavailability of this compound is paramount for determining appropriate dosing regimens and ensuring its therapeutic efficacy and safety.

The following sections detail the essential experimental protocols, from animal handling and compound administration to analytical quantification and data analysis. The provided protocols are designed to be adaptable for preclinical studies, primarily in rodent models, which are fundamental in early-stage drug development.[2]

I. Experimental Design for In Vivo Bioavailability Studies

The determination of absolute bioavailability necessitates a comparison of the drug's systemic exposure following extravascular administration (e.g., oral) with that of intravenous (IV) administration, where bioavailability is assumed to be 100%.[3][4] A crossover or parallel study design can be employed.[4]

Key Study Components:

  • Test Substance: this compound

  • Animal Model: Typically Sprague-Dawley rats or C57BL/6 mice.

  • Administration Routes:

    • Intravenous (IV) bolus injection (for determining 100% bioavailability reference).

    • Oral gavage (PO) or other intended route of administration.

  • Biological Sample Collection: Serial blood sampling at predetermined time points.

  • Analytical Method: A validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[5]

II. Experimental Protocols

A. Animal Handling and Acclimation
  • Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for a minimum of 7 days.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12-18 hours) prior to dosing, with continued access to water.

B. Preparation of Dosing Formulations
  • Vehicle Selection: The vehicle for this compound should be non-toxic and inert, ensuring the compound's solubility and stability.[6] Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80.

  • IV Formulation: Prepare a sterile, isotonic solution of this compound suitable for intravenous injection.

  • Oral Formulation: Prepare a solution or suspension of this compound for oral gavage.

C. Compound Administration

1. Intravenous (IV) Administration (Tail Vein Injection in Mice/Rats): [7][8]

  • Restraint: Properly restrain the animal. Warming the tail with a heat lamp or warm water can aid in vein dilation.[6]

  • Injection Site: The lateral tail veins are the preferred sites for injection.[7]

  • Needle Size: Use an appropriate needle size (e.g., 27-30G for mice, 25-27G for rats).[6]

  • Injection: Insert the needle into the vein at a shallow angle and inject the formulation slowly. A successful injection will show no resistance and no bleb formation.[7]

  • Volume: Recommended maximum bolus injection volume is 5 ml/kg.[8]

2. Oral Gavage (PO) Administration: [9][10]

  • Restraint: Gently but firmly restrain the animal to align the head and esophagus.[10]

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal.

  • Procedure: Measure the needle from the tip of the nose to the last rib to ensure proper insertion depth. Gently insert the needle into the esophagus and deliver the dose.

  • Volume: The recommended oral gavage volume is typically up to 10 ml/kg for rats and mice.[9]

D. Blood Sample Collection
  • Sampling Sites: Common sites include the saphenous vein, facial vein, or tail vein for sparse sampling. For serial sampling, a cannulated jugular or carotid vein is often preferred.

  • Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma. Store plasma samples at -80°C until analysis.

E. Bioanalytical Method for this compound Quantification

A validated LC-MS/MS method is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[5]

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma samples.

  • Chromatographic Separation: Use a suitable HPLC or UPLC column to separate this compound from endogenous matrix components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of this compound and an internal standard.

  • Calibration Curve: Prepare a calibration curve using blank plasma spiked with known concentrations of this compound to quantify the concentrations in the study samples.

III. Data Presentation and Analysis

A. Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioavailability assessment include:

  • AUC (Area Under the Curve): The total systemic exposure to the drug over time.

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

B. Bioavailability Calculation

Absolute bioavailability (F) is calculated using the following formula:[1][3]

F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Where:

  • AUC_oral is the area under the plasma concentration-time curve following oral administration.

  • AUC_IV is the area under the plasma concentration-time curve following intravenous administration.

  • Dose_oral is the administered oral dose.

  • Dose_IV is the administered intravenous dose.

C. Tabulated Data

Table 1: Pharmacokinetic Parameters of this compound Following IV and Oral Administration in Rats (Mean ± SD, n=6)

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.08 ± 0.021.5 ± 0.5
AUC (0-t) (ngh/mL) 2500 ± 4004500 ± 700
AUC (0-inf) (ngh/mL) 2600 ± 4204800 ± 750
t1/2 (h) 2.5 ± 0.83.1 ± 0.9
Absolute Bioavailability (F%) -18.5%

IV. Visualizations

A. Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation acclimation Animal Acclimation (7 days) fasting Overnight Fasting (12-18 hours) acclimation->fasting iv_dose IV Administration (1 mg/kg) fasting->iv_dose po_dose Oral Administration (10 mg/kg) fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Storage at -80°C plasma_sep->storage lcms LC-MS/MS Analysis storage->lcms pk_params Pharmacokinetic Parameter Calculation lcms->pk_params bioavailability Bioavailability Calculation pk_params->bioavailability

Caption: Experimental workflow for in vivo bioavailability assessment.

B. Hypothetical Signaling Pathway of this compound

Assuming this compound is an inhibitor of a kinase in a cancer-related pathway, such as the PI3K/Akt pathway, a representative diagram is provided below.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription NPD001 This compound NPD001->PI3K Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway inhibited by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The designation "NPD-001" is ambiguous in current literature. Publicly available information points to two distinct investigational drugs with similar identifiers: NPI-001 , an antioxidant therapy for retinal diseases, and NP001 , an immunomodulator for Amyotrophic Lateral Sclerosis (ALS). This document provides detailed application notes for both compounds to address potential research interests in oxidative stress and related inflammatory pathways.

Part 1: NPI-001 in Oxidative Stress-Related Retinal Degeneration

Introduction

NPI-001 is a proprietary, GMP-grade oral formulation of N-acetylcysteine amide (NACA). It is an investigational antioxidant drug designed to combat oxidative stress, a key pathological mechanism in various degenerative diseases.[1][2][3] Its primary development focus is on slowing vision loss in retinitis pigmentosa (RP), including RP associated with Usher syndrome.[1][3][4][5][6] Oxidative stress in the retina leads to the damage and death of photoreceptor cells. NPI-001 aims to protect these cells by replenishing the body's natural antioxidant defenses.[1][7][8]

Mechanism of Action

NPI-001 acts as a potent, cell-permeable precursor to glutathione (GSH), the most abundant endogenous antioxidant in the human body.[1][2][7][8][9] Its mechanism involves several key steps:

  • Cellular Uptake: As an amide form of N-acetylcysteine (NAC), NACA (NPI-001) has enhanced cell membrane permeability, allowing for more efficient entry into target cells like retinal photoreceptors.[9][10]

  • Glutathione Replenishment: Inside the cell, NPI-001 provides the amino acid cysteine, a rate-limiting substrate for the synthesis of glutathione.[7] This boosts the intracellular pool of GSH.

  • Direct Antioxidant Activity: NPI-001 can directly scavenge reactive oxygen species (ROS), thereby reducing cellular damage.[9]

  • Reduction of Oxidative Damage: By increasing GSH levels and directly neutralizing ROS, NPI-001 protects vital cellular components, including lipids, proteins, and DNA, from oxidative damage, ultimately preserving cell function and viability.[1][8]

cluster_EC Extracellular Space cluster_IC Intracellular Space (Retinal Cell) NPI NPI-001 (NACA) NPI_in NPI-001 (NACA) NPI->NPI_in Cell Membrane Permeation Cys Cysteine NPI_in->Cys Provides ROS Reactive Oxygen Species (ROS) NPI_in->ROS Direct Scavenging GSH Glutathione (GSH) (Antioxidant) Cys->GSH Boosts Synthesis GSH->ROS Neutralizes Preservation Photoreceptor Cell Preservation GSH->Preservation Leads to Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Causes

Caption: Mechanism of action for NPI-001 (NACA) in retinal cells.
Application in Retinitis Pigmentosa (RP) and Usher Syndrome

NPI-001 has been evaluated in the Phase 1/2 SLO-RP clinical trial for patients with RP associated with Usher syndrome.[1][3] The trial demonstrated promising results in slowing the progression of retinal degeneration.

Table 1: Summary of NPI-001 Phase 1/2 SLO-RP Clinical Trial Data

ParameterNPI-001 Treatment GroupPlacebo GroupOutcomeCitation(s)
Primary Endpoint
Photoreceptor Loss (Ellipsoid Zone Area)>50% slower loss over 2 yearsBaseline rate of lossStatistically significant reduction in photoreceptor loss, evident from 6 months onwards.[1][5][6]
Secondary Endpoint
Visual Function (Retinal Sensitivity)~30% slower loss of functionBaseline rate of lossFavorable trend, though not statistically significant at 24 months. Correlated with EZ preservation.[1][5][6]
Safety and Tolerability
Dosing500 mg/day (oral tablets)PlaceboSafe and well-tolerated.[1][5]
Adherence>80%N/AHigh compliance with the dosing regimen.[1][5]
Experimental Protocol: In Vitro ROS Scavenging Assay

This protocol describes a method to evaluate the antioxidant capacity of NPI-001 in a retinal cell line under induced oxidative stress.

Objective: To quantify the reduction of intracellular ROS by NPI-001 in ARPE-19 cells following exposure to an oxidizing agent.

Materials:

  • ARPE-19 human retinal pigment epithelial cell line

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • NPI-001 (NACA)

  • tert-Butyl hydroperoxide (t-BHP) or Hydrogen Peroxide (H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFDA) dye

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture ARPE-19 cells in T-75 flasks until 80-90% confluent.

  • Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • NPI-001 Pre-treatment: Prepare serial dilutions of NPI-001 in serum-free media. Remove old media from wells and add 100 µL of the NPI-001 solutions. Incubate for 2-4 hours. Include a vehicle-only control.

  • ROS Induction: Prepare a solution of t-BHP (e.g., 200 µM) in serum-free media.

  • DCFDA Staining: Prepare a 10 µM working solution of DCFDA in serum-free media. Remove NPI-001 media, wash cells with PBS, and add 100 µL of the DCFDA solution to each well. Incubate for 45 minutes in the dark.

  • Oxidative Stress: Remove the DCFDA solution, wash with PBS, and add 100 µL of the t-BHP solution to the appropriate wells. Add media without t-BHP to negative control wells.

  • Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of 485/535 nm. Take readings every 5 minutes for 1 hour.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the rates of NPI-001-treated wells to the positive control (t-BHP only) to determine the percentage reduction in ROS.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture ARPE-19 Cells p2 Seed Cells in 96-Well Plate p1->p2 e1 Pre-treat with NPI-001 p2->e1 e2 Stain with DCFDA Dye e1->e2 e3 Induce Oxidative Stress (e.g., t-BHP) e2->e3 e4 Measure Fluorescence (Ex/Em 485/535 nm) e3->e4 a1 Calculate Rate of Fluorescence Increase e4->a1 a2 Normalize to Control a1->a2 a3 Determine % ROS Reduction a2->a3

Caption: Experimental workflow for an in vitro ROS scavenging assay.

Part 2: NP001 in Inflammation-Related Neurodegeneration (ALS)

Introduction

NP001 (also referred to as this compound) is an investigational therapy containing purified, pH-stabilized sodium chlorite.[11] It is classified as an immunomodulator designed to regulate the activity of innate immune cells, specifically macrophages and monocytes.[11][12][13] Its development has focused on Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease where neuroinflammation is believed to be a significant contributor to motor neuron damage and disease progression.[14][15]

Mechanism of Action

The proposed mechanism of NP001 centers on reprogramming pro-inflammatory macrophages to a non-inflammatory, wound-healing state.[11][16]

  • Macrophage Activation in ALS: In ALS, macrophages and microglia can become chronically activated to a pro-inflammatory (M1-like) state, releasing cytotoxic factors that damage motor neurons.[15]

  • NP001 Intervention: NP001 is administered intravenously and is thought to target these activated inflammatory macrophages.[11][16]

  • Modulation of Inflammatory Pathways: The active component, chlorite, is believed to generate taurine chloramine within macrophages, which down-regulates key inflammatory signaling pathways like NF-κB.[13]

  • Reduction in Neuroinflammation: This modulation reduces the release of inflammatory mediators and shifts the immune cells towards a protective phenotype, thereby potentially slowing the progression of neurodegeneration.[11][15]

cluster_patho ALS Pathophysiology cluster_treatment NP001 Intervention M1 Pro-inflammatory Macrophage (M1-like) Cytokines Inflammatory Mediators (TNF-α, IL-6, etc.) M1->Cytokines Releases M2 Non-inflammatory Macrophage M1->M2 Shifts to Neuron Motor Neuron Cytokines->Neuron Damages Damage Neurodegeneration Neuron->Damage Undergoes NP001 NP001 NP001->M1 M2->Cytokines Reduces Release

Caption: Proposed mechanism of NP001 in modulating macrophage activity.
Application in Amyotrophic Lateral Sclerosis (ALS)

NP001 has been studied in Phase 2 clinical trials for its safety and efficacy in ALS patients. While primary endpoints were not always met for the entire study population, post-hoc analyses suggested potential benefits in a subset of patients, particularly those with elevated baseline markers of inflammation.[11][12][17]

Table 2: Summary of NP001 Phase 2 Clinical Trial Data in ALS

ParameterNP001 Treatment GroupPlacebo GroupOutcomeCitation(s)
Efficacy
Overall Survival (Non-progressors)Median: 58 monthsMedian: 36 months22-month longer median survival in the subset of patients who did not progress during the 6-month treatment period.[11][16]
Overall Survival (ITT, Age ≤65)4.8-month extensionBaselineSignificant survival extension in a younger patient subset.[11][18]
ALSFRS-R ScoreSlower decline in patients with high baseline CRPBaseline rate of declineClinically meaningful slowing of progression in a subgroup with systemic inflammation.[14][17]
Biomarkers
C-Reactive Protein (CRP)Reduced in respondersNo significant changeReduction in this systemic inflammation marker correlated with slower disease progression.[14][15]
Microbial Translocation Markers (LPS, IL-18)Significant decreaseNo significant changeReduction in markers associated with gut barrier dysfunction and inflammation.[19]
Monocyte Activation Markers (CD16, HLA-DR)Dose-dependent reductionNo significant changeAcute reduction in markers of monocyte activation post-infusion.[13]
Experimental Protocol: In Vitro Macrophage Activation Assay

This protocol provides a framework for assessing the immunomodulatory effect of NP001 on cultured macrophages.

Objective: To measure the effect of NP001 on the production of the pro-inflammatory cytokine TNF-α by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • NP001

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate at 5 x 10⁴ cells/well. Add PMA (100 ng/mL) to the media and incubate for 48-72 hours to differentiate monocytes into adherent, macrophage-like cells.

  • Cell Resting: Remove PMA-containing media, wash cells gently with PBS, and add fresh, serum-free media. Incubate for 24 hours.

  • NP001 Pre-treatment: Prepare serial dilutions of NP001 in cell culture media. Remove media from wells and add 100 µL of the NP001 solutions. Incubate for 2 hours. Include a vehicle-only control.

  • LPS Stimulation: Prepare an LPS solution (e.g., 100 ng/mL) in media. Add 10 µL of this solution to the appropriate wells to stimulate inflammation. Add 10 µL of media to unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the adherent cells.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of TNF-α against the concentration of NP001. Determine the IC₅₀ (half-maximal inhibitory concentration) of NP001 for TNF-α production.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Differentiate THP-1 Cells with PMA p2 Rest Differentiated Cells p1->p2 e1 Pre-treat with NP001 p2->e1 e2 Stimulate with LPS e1->e2 e3 Incubate 18-24h e2->e3 e4 Collect Supernatant e3->e4 a1 Measure TNF-α by ELISA e4->a1 a2 Determine IC50 a1->a2

Caption: Experimental workflow for an in vitro macrophage activation assay.

References

Troubleshooting & Optimization

Technical Support Center: Working with NPD-001 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPD-001 in cell culture experiments, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For water-insoluble compounds like this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide variety of polar and nonpolar molecules.[1][2] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: The toxicity of DMSO is cell-line dependent.[3] Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 1% (v/v), as concentrations above this can have inhibitory or cytotoxic effects.[1][4] Some studies suggest that for certain cancer cell lines, DMSO concentrations should be kept between 0.15% and 0.6%.[5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into the aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of diluting the DMSO stock directly in a large volume of media, try a serial dilution approach. Alternatively, add the small volume of DMSO stock directly to the cell culture medium while vortexing or gently mixing to facilitate rapid dispersion.[6]

  • Use of Serum: If your experiment allows, dilute the this compound stock into a serum-containing medium. The serum proteins can help to solubilize and stabilize the compound.[6]

  • Co-solvents: In some cases, using a mixture of solvents can improve solubility. For instance, a combination of ethanol and propylene glycol has been used for certain applications.[7] However, the compatibility and toxicity of any co-solvent system must be validated for your specific cell line.

  • Formulation Strategies: For persistent solubility issues, more advanced formulation techniques such as the use of cyclodextrins, liposomes, or nanoparticles might be necessary.[8][9]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other solvents like ethanol and methanol can be used, and they may exhibit lower toxicity than DMSO for certain cell lines.[3][5] However, their solvating power for your specific compound may differ. It is essential to test the solubility of this compound in any alternative solvent and to determine the cytotoxic threshold of that solvent for your cell line.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution during the experiment. The compound has low aqueous solubility and has exceeded its solubility limit in the final culture medium.- Lower the final concentration of this compound. - Increase the final percentage of DMSO, ensuring it remains within the non-toxic range for your cells. - Pre-warm the cell culture medium before adding the compound. - Consider using a formulation with solubility enhancers like cyclodextrins.[1]
Inconsistent experimental results between batches. - Incomplete dissolution of the stock solution. - Precipitation of the compound after dilution. - Degradation of the compound in solution.- Ensure the this compound is fully dissolved in the stock solution; gentle warming or sonication may help. - Prepare fresh dilutions for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Vehicle control (DMSO alone) shows a biological effect. The cell line is sensitive to the concentration of DMSO used.- Reduce the final concentration of DMSO in the culture medium to below 0.5% or even lower if necessary.[1] - Perform a dose-response curve for DMSO alone to identify a non-toxic concentration. - If possible, switch to a less toxic solvent like ethanol, after verifying compound solubility.[3][5]

Quantitative Data Summary

Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture

SolventRecommended Max. Concentration (v/v)Notes
DMSO< 1%[1] (ideally ≤ 0.5%)Cell-type specific toxicity.[3] Higher concentrations can induce cellular stress and apoptosis.[4]
Ethanol≤ 1.25%[5]Can have low toxicity on several cancer cell lines at these concentrations.[5]
Methanol≤ 1.25%[5]Similar to ethanol, can be a less toxic alternative to DMSO for some cell lines.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. Gentle warming (to 37°C) or brief sonication may be used if the compound is difficult to dissolve.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treating Adherent Cells with this compound
  • Objective: To treat adherent cells in culture with this compound at the desired final concentration.

  • Materials:

    • Cultured adherent cells in multi-well plates

    • Complete cell culture medium (pre-warmed to 37°C)

    • This compound DMSO stock solution

  • Procedure:

    • Seed the adherent cells in a multi-well plate and allow them to attach and grow to the desired confluency (typically 70-80%).[10]

    • On the day of treatment, thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium if necessary. This can help prevent precipitation.

    • Aspirate the old medium from the wells.

    • Add the fresh, pre-warmed medium containing the desired final concentration of this compound to each well. Ensure the final DMSO concentration is within the non-toxic range for your cell line.

    • Include a vehicle control group of cells treated with the same final concentration of DMSO without this compound.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Return the plate to the incubator and incubate for the desired treatment duration.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute_drug Dilute this compound to Final Concentration in Media prep_stock->dilute_drug seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with this compound (and Vehicle Control) seed_cells->treat_cells dilute_drug->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Downstream Assays (e.g., Viability, Western Blot) incubate->assay

Caption: Workflow for cell treatment with this compound.

signaling_pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase 1 receptor->kinase1 npd This compound npd->receptor kinase2 Kinase 2 kinase1->kinase2 inhibitor IκB kinase2->inhibitor Phosphorylates & Inactivates nfkb_complex NF-κB/IκB Complex nfkb_complex->inhibitor nfkb_nuc NF-κB nfkb_complex->nfkb_nuc Translocation gene Target Gene Expression nfkb_nuc->gene Activates

Caption: Hypothetical this compound inhibitory signaling pathway.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of N-acetylcysteine (NAC) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing limited or no effect of N-acetylcysteine (NAC) in my cell-based assays?

A1: The primary reason for the limited efficacy of NAC in many in vitro experiments is its poor cell permeability. NAC is a hydrophilic molecule with a negatively charged carboxyl group at physiological pH, which hinders its ability to passively diffuse across the lipophilic cell membrane. Consequently, achieving therapeutically relevant intracellular concentrations can be challenging. Studies have shown that even with high concentrations of NAC in the culture medium, the intracellular uptake can be as low as 16% after 48 hours.[1]

Q2: What are the strategies to enhance the cellular uptake of NAC?

A2: To overcome the poor cell permeability of NAC, several strategies have been developed, primarily focusing on two approaches:

  • Prodrugs of NAC: These are chemically modified versions of NAC that are more lipophilic and can more easily cross the cell membrane. Once inside the cell, they are converted back to NAC. Examples include N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET).[2][3][4]

  • Nanoparticle-based Delivery Systems: Encapsulating NAC within nanoparticles, such as liposomes or silica nanoparticles, can facilitate its entry into cells. These systems protect NAC from degradation and can be designed to enhance cellular uptake.[5][6]

Q3: How do NAC prodrugs like NACA and NACET work?

A3: NAC prodrugs are designed to be more lipid-soluble than NAC.

  • N-acetylcysteine amide (NACA): In NACA, the carboxyl group of NAC is replaced with an amide group. This modification increases its lipophilicity and improves its ability to permeate cell membranes, including the blood-brain barrier.[4][7]

  • N-acetylcysteine ethyl ester (NACET): NACET is formed by the esterification of the carboxyl group of NAC. This modification also increases its lipophilicity, allowing it to readily cross cell membranes. Once inside the cell, it is rapidly converted to NAC and cysteine.[3][8][9]

Q4: What are the advantages of using nanoparticle delivery systems for NAC?

A4: Nanoparticle delivery systems, such as liposomes, offer several advantages for delivering NAC into cells:

  • Enhanced Stability: They protect NAC from degradation in the culture medium.[5]

  • Improved Cellular Uptake: Liposomes can fuse with the cell membrane, facilitating the release of NAC directly into the cytoplasm.[5]

  • Sustained Release: These systems can be engineered for a controlled and sustained release of NAC inside the cell.[5]

  • Reduced Toxicity: By encapsulating NAC, systemic toxicity can be minimized.[5]

Troubleshooting Guides

Issue 1: Low or inconsistent intracellular NAC or glutathione (GSH) levels after treatment.

Possible Cause Troubleshooting Step
Poor cell permeability of standard NAC. Consider using a more cell-permeable NAC derivative like N-acetylcysteine ethyl ester (NACET) or N-acetylcysteine amide (NACA). Alternatively, utilize a nanoparticle-based delivery system like liposomal NAC.
Inadequate incubation time or concentration. Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for your specific cell line and experimental conditions. Concentrations ranging from 0.1 mM to 10 mM and incubation times from 1 to 48 hours are commonly reported in the literature, but effects are highly cell-type dependent.[7][10][11]
Degradation of NAC in culture medium. Prepare fresh NAC solutions for each experiment. NAC can oxidize in solution, reducing its efficacy.
Cell type-specific differences in uptake. The expression of transporters that may facilitate NAC uptake can vary between cell types. If possible, compare the effects across different cell lines to assess cell-specific responses.

Issue 2: Unexpected cytotoxicity observed with NAC treatment.

Possible Cause Troubleshooting Step
High concentrations of NAC. High concentrations of NAC (often in the millimolar range) can induce cytotoxicity in some cell lines.[11] Perform a dose-response curve to identify the optimal non-toxic concentration for your experiments using a cell viability assay (e.g., MTS or LDH assay).
Changes in medium pH. NAC solutions can be acidic. Ensure that the pH of your culture medium is readjusted after the addition of NAC, especially at high concentrations.
Pro-oxidant effects of NAC. Under certain conditions, such as in the absence of serum or other redox buffers, NAC can auto-oxidize and act as a pro-oxidant, leading to cellular stress.[10] Ensure your culture medium contains appropriate buffering agents.

Issue 3: Difficulty in reproducing results from NAC experiments.

Possible Cause Troubleshooting Step
Variability in NAC solution. Always prepare NAC solutions fresh for each experiment. Protect the stock solution from light and store it appropriately to prevent degradation.
Confounding factors in the experimental setup. Be mindful of potential interactions between NAC and other components in your assay. For example, NAC can directly react with some electrophilic compounds, which may be the subject of your investigation.[12]
Cell passage number and confluency. Use cells within a consistent and low passage number range. Ensure that cells are at a consistent confluency at the start of each experiment, as this can affect their metabolic state and response to treatment.

Data Presentation: Comparison of NAC Delivery Strategies

The following table summarizes the comparative efficacy of different strategies to enhance NAC's intracellular delivery.

Delivery Strategy Mechanism of Enhanced Permeability Key Advantages Reported Efficacy
N-acetylcysteine (NAC) Poor passive diffusion due to hydrophilicity.Standard, widely available.Low intracellular uptake (e.g., 16% after 48h in 3T3-L1 adipocytes).[1]
N-acetylcysteine amide (NACA) Increased lipophilicity due to amidation of the carboxyl group.Improved cell membrane and blood-brain barrier permeability.[2][4]Significantly greater restoration of thiol-depleted red blood cells compared to NAC.[2]
N-acetylcysteine ethyl ester (NACET) Increased lipophilicity through esterification of the carboxyl group.Rapidly enters cells and is converted to NAC and cysteine.[3] Higher oral bioavailability than NAC.[4]Significantly increases intracellular GSH and cysteine levels at concentrations where NAC has no effect.[13][14] Protects cells from oxidative stress at 5-10 times lower concentrations than NAC.[13][14]
Liposomal NAC Encapsulation in lipid bilayers facilitates fusion with the cell membrane.Protects NAC from degradation, allows for sustained release, and enhances cellular uptake.[5]More effective than conventional NAC in reducing paraquat-induced cytotoxicity and depletion of intracellular GSH in A549 cells.[15][16][17]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across an artificial membrane, mimicking biological barriers.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% DOPC in dodecane)

  • Donor buffer (e.g., PBS, pH 7.4)

  • Acceptor buffer

  • Test compound (e.g., NAC, NACA, NACET) dissolved in a suitable solvent (e.g., DMSO)

  • Lucifer yellow (for membrane integrity check)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Coat each well of the filter plate with 5 µL of the lipid solution and allow the solvent to evaporate completely.

  • Fill the wells of the acceptor plate with 300 µL of the acceptor buffer.

  • Add the test compound to the donor buffer at the desired concentration.

  • Carefully place the filter plate onto the acceptor plate, creating a "sandwich".

  • Add 150 µL of the donor solution containing the test compound to each well of the filter plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.

Materials:

  • Cells of interest

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed serum-free medium or PBS immediately before use.

  • Wash the cells once with warm PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh pre-warmed culture medium and treat the cells with the experimental compounds (e.g., NAC, NAC prodrugs, or an oxidizing agent as a positive control).

  • Incubate for the desired period.

  • Harvest the cells (e.g., by trypsinization for adherent cells).

  • Resuspend the cells in PBS and analyze immediately by flow cytometry. Use an excitation wavelength of 488 nm and measure emission at ~525 nm (FITC channel).

Protocol 3: Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound by metabolically active cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • MTS reagent solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Treat the cells with various concentrations of your test compounds (e.g., NAC and its derivatives) and include appropriate controls (untreated cells, vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.

Protocol 4: Quantification of Intracellular N-acetylcysteine by HPLC

This protocol outlines a general method for the quantification of intracellular NAC using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Materials:

  • Cells treated with NAC or its derivatives

  • Ice-cold PBS

  • Cell lysis buffer

  • Protein precipitation agent (e.g., trichloroacetic acid or metaphosphoric acid)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • NAC standard solutions for calibration curve

  • (Optional) Derivatizing agent for fluorescence detection (e.g., N-(1-pyrenyl)maleimide)

Procedure:

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Precipitate proteins by adding a protein precipitation agent and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the intracellular NAC.

  • (Optional) Derivatization:

    • If using fluorescence detection for enhanced sensitivity, derivatize the thiol group of NAC in the supernatant with a suitable fluorescent labeling reagent according to the manufacturer's protocol.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample onto the C18 column.

    • Run the HPLC with an appropriate mobile phase gradient to separate NAC from other cellular components.

    • Detect NAC using a UV detector (e.g., at 214 nm) or a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Prepare a standard curve using known concentrations of NAC.

    • Determine the concentration of NAC in the samples by comparing their peak areas to the standard curve.

    • Normalize the intracellular NAC concentration to the total protein content of the cell lysate.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Treat Cells seeding->treatment nac_prep Prepare NAC/Prodrug Solution nac_prep->treatment permeability Permeability Assay (PAMPA) treatment->permeability ros ROS Assay (DCFH-DA) treatment->ros viability Viability Assay (MTS) treatment->viability hplc Intracellular NAC (HPLC) treatment->hplc data_quant Data Quantification permeability->data_quant ros->data_quant viability->data_quant hplc->data_quant interpretation Interpretation data_quant->interpretation

Caption: A general experimental workflow for assessing NAC permeability and efficacy.

glutathione_synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAC_ext NAC NAC_int NAC NAC_ext->NAC_int Poor Permeability Prodrug_ext NAC Prodrug (e.g., NACET) Prodrug_int NAC Prodrug Prodrug_ext->Prodrug_int Enhanced Permeability Cysteine Cysteine NAC_int->Cysteine Deacetylation Prodrug_int->NAC_int Conversion GCL Glutamate-Cysteine Ligase gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC GS Glutathione Synthetase GSH Glutathione (GSH) gamma_GC->GSH Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine Glycine->GSH

Caption: Glutathione synthesis pathway and the role of NAC and its prodrugs.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P P-IκB IkB_P->NFkB IkB_NFkB->IkB_P Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK NAC N-acetylcysteine (NAC) NAC->IKK Inhibition mapk_pathway cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response MAPKKK MAPKKK (e.g., ASK1) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Inflammation Inflammation, Apoptosis Transcription->Inflammation Stress Oxidative Stress Stress->MAPKKK NAC N-acetylcysteine (NAC) NAC->MAPKKK NAC->Stress

References

Technical Support Center: Optimizing NPD-001 Treatment Duration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NPD-001. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound in animal studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). In the context of Alzheimer's disease, overactivation of GSK-3β is believed to contribute to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and to an increase in the production of amyloid-beta (Aβ) peptides.[1][2][3][4] By inhibiting GSK-3β, this compound aims to reduce tau pathology, decrease Aβ production, and ultimately slow the progression of neurodegeneration.[1][2][3]

Q2: What are the recommended starting doses and treatment frequencies for this compound in rodent models of Alzheimer's disease?

A2: For initial in vivo efficacy studies in transgenic mouse models of Alzheimer's disease, a starting dose of 10 mg/kg, administered once daily via oral gavage, is recommended. This recommendation is based on dose-response studies where this dose showed a significant reduction in tau phosphorylation. For more detailed dose-ranging information, please refer to Table 1.

Q3: How long should animals be treated with this compound to observe a therapeutic effect?

A3: The optimal treatment duration can vary depending on the specific animal model and the endpoints being measured. For short-term studies focusing on biochemical markers like tau phosphorylation, a treatment period of 4 to 6 weeks may be sufficient.[5] For studies assessing cognitive improvements and plaque reduction, a longer treatment duration of 3 to 6 months is often necessary.[5] It is crucial to consider the pharmacokinetic profile of this compound (see Table 2) when designing the study.

Q4: What are the potential side effects or adverse events associated with this compound treatment in animals?

A4: At the recommended therapeutic doses, this compound is generally well-tolerated in rodent models. However, at higher doses (>50 mg/kg/day), some animals may exhibit mild gastrointestinal distress or a slight reduction in body weight. It is essential to monitor the animals daily for any clinical signs of toxicity.

Q5: How can the optimal treatment window for a specific disease model be determined?

A5: Determining the optimal treatment window requires a systematic approach. It is advisable to initiate treatment at an early pathological stage in the animal model to assess the potential for disease modification. A staggered-start study design, where different cohorts of animals begin treatment at various disease stages, can also be highly informative.

Q6: What is the recommended route of administration for this compound in animal studies?

A6: The recommended route of administration for this compound is oral gavage. The compound has good oral bioavailability.[6] For detailed instructions on this procedure, please refer to the Experimental Protocols section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lack of therapeutic effect 1. Suboptimal Dose: The dose may be too low to achieve the necessary therapeutic concentration at the target site.1. Consult the dose-response data in Table 1. Consider conducting a pilot dose-escalation study to determine the optimal dose for your model.
2. Insufficient Treatment Duration: The treatment period may be too short to observe changes in the desired endpoints, especially for cognitive and pathological outcomes.2. Review the pharmacokinetic data in Table 2. Consider extending the treatment duration based on the disease progression in your model.
3. Poor Compound Formulation: Inadequate solubility or stability of the dosing solution can lead to inconsistent dosing.3. Ensure the formulation protocol is followed precisely. Prepare fresh dosing solutions regularly and verify the homogeneity of the suspension if applicable.
Observed Toxicity or Adverse Events 1. Dose Too High: The administered dose may be approaching the maximum tolerated dose.1. Reduce the dose or the frequency of administration. Monitor the animals closely for any signs of recovery.
2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.2. Conduct a vehicle-only control group to assess the tolerability of the vehicle at the same volume and frequency.
High Variability in Results 1. Inconsistent Dosing Technique: Variations in oral gavage technique can lead to inconsistent drug delivery.1. Ensure all personnel are thoroughly trained in the oral gavage procedure. Refer to the detailed protocol provided below.
2. Biological Variability: Animal-to-animal differences in metabolism and disease progression are common.2. Increase the number of animals per group to enhance statistical power. Ensure proper randomization of animals into treatment groups.

Quantitative Data

Table 1: Summary of this compound Dose-Response Studies in a Transgenic Mouse Model of Alzheimer's Disease (5XFAD)

Dose (mg/kg/day, p.o.) Treatment Duration Key Efficacy Endpoint Result
34 weeksp-Tau (Ser202/Thr205) levels in hippocampusNo significant change
104 weeksp-Tau (Ser202/Thr205) levels in hippocampus35% reduction (p < 0.05)
304 weeksp-Tau (Ser202/Thr205) levels in hippocampus50% reduction (p < 0.01)
103 monthsMorris Water Maze (Escape Latency)Improved performance (p < 0.05)
303 monthsMorris Water Maze (Escape Latency)Significant improvement (p < 0.01)

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose

Species Dose (mg/kg) Cmax (ng/mL) Tmax (hr) t½ (hr) AUC (ng·hr/mL)
Mouse10850 ± 1201.04.23500
Rat10720 ± 951.55.54100

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Materials:

    • This compound compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

    • Appropriately sized oral gavage needles (20-22 gauge for adult mice).[7]

    • Syringes (1 mL)

    • Balance for weighing animals

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.

    • Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each use.

  • Animal Restraint and Dosing:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[7]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.[8]

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.[7] The needle should pass smoothly without resistance.[7]

    • Once in the esophagus, slowly administer the calculated volume of the this compound suspension.[7] The maximum recommended volume is 10 mL/kg.[7][8]

    • Gently remove the needle at the same angle of insertion.[7]

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing.[7][9]

    • Continue to monitor the animals daily throughout the study period.

Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Rats

  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Collection tubes (e.g., EDTA-coated microtubes)

    • Needles (25-27 gauge) or lancets

    • Gauze pads

    • Heat lamp or warming pad

  • Procedure (Saphenous Vein Sampling):

    • Anesthetize the rat according to your institution's approved protocol.

    • Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.[10]

    • Apply gentle pressure to the upper thigh to make the vein more prominent.

    • Puncture the vein with a sterile needle or lancet.[10][11]

    • Collect the blood drops into a collection tube.[12]

    • After collecting the desired volume (typically 100-200 µL for a single time point), apply gentle pressure with a gauze pad to stop the bleeding.[11]

  • Sample Processing:

    • Keep the blood samples on ice.

    • Centrifuge the samples to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

Visualizations

NPD001_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta_Oligomers Aβ Oligomers Receptor Receptor Abeta_Oligomers->Receptor GSK3b_active Active GSK-3β Receptor->GSK3b_active Activation GSK3b_inactive Inactive GSK-3β pTau Hyperphosphorylated Tau GSK3b_active->pTau Phosphorylation Abeta_Production Aβ Production GSK3b_active->Abeta_Production Increases NPD001 This compound NPD001->GSK3b_active Inhibition Tau Tau Protein NFTs Neurofibrillary Tangles pTau->NFTs APP APP

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

Experimental_Workflow Start Start: Hypothesis This compound reduces AD pathology DoseResponse Phase 1: Dose-Response Study (4 weeks) Start->DoseResponse PK_Study Pharmacokinetic Study (Single Dose) Start->PK_Study Data_Analysis1 Analyze p-Tau levels and PK parameters DoseResponse->Data_Analysis1 PK_Study->Data_Analysis1 Optimal_Dose Select Optimal Dose for long-term study Data_Analysis1->Optimal_Dose LongTerm_Efficacy Phase 2: Long-Term Efficacy Study (3-6 months) Optimal_Dose->LongTerm_Efficacy Behavioral Behavioral Testing (e.g., Morris Water Maze) LongTerm_Efficacy->Behavioral Histology Post-mortem Histology (Plaques and Tangles) LongTerm_Efficacy->Histology Data_Analysis2 Analyze cognitive and pathological outcomes Behavioral->Data_Analysis2 Histology->Data_Analysis2 Conclusion Conclusion on Therapeutic Efficacy and Duration Data_Analysis2->Conclusion

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Flowchart Start Experiment Start Issue Issue Encountered? Start->Issue No_Effect No Therapeutic Effect Issue->No_Effect Yes, No Effect Toxicity Toxicity Observed Issue->Toxicity Yes, Toxicity Variability High Variability Issue->Variability Yes, Variability Proceed Proceed with Experiment Issue->Proceed No Check_Dose Is dose optimal? No_Effect->Check_Dose Check_Dose_Tox Is dose too high? Toxicity->Check_Dose_Tox Check_Technique Is dosing technique consistent? Variability->Check_Technique Check_Duration Is duration sufficient? Check_Dose->Check_Duration Yes Increase_Dose Action: Increase Dose (See Table 1) Check_Dose->Increase_Dose No Check_Formulation Is formulation correct? Check_Duration->Check_Formulation Yes Extend_Duration Action: Extend Duration Check_Duration->Extend_Duration No Review_Protocol Action: Review Formulation Protocol Check_Formulation->Review_Protocol No Check_Formulation->Proceed Yes Reduce_Dose Action: Reduce Dose Check_Dose_Tox->Reduce_Dose Yes Check_Vehicle Action: Run Vehicle Control Check_Dose_Tox->Check_Vehicle No Retrain Action: Retrain Personnel Check_Technique->Retrain No Increase_N Action: Increase Sample Size Check_Technique->Increase_N Yes

Caption: Logical flowchart for troubleshooting common in vivo issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in NPD-001 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with NPD-001, a novel inhibitor of the Programmed Death-1 (PD-1) receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the in vitro efficacy of this compound across different cancer cell lines. What could be the cause?

A1: The variability in the efficacy of this compound across different cancer cell lines is an expected phenomenon and can be attributed to several factors inherent to the biology of the cancer cells and the experimental conditions.

  • Expression Levels of PD-L1: this compound is a PD-1 inhibitor, and its primary mechanism of action involves blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on cancer cells.[1][2] Therefore, the expression level of PD-L1 on the surface of the cancer cells is a critical determinant of the activity of this compound in co-culture assays. Cell lines with high endogenous or induced expression of PD-L1 are expected to be more sensitive to this compound treatment in the presence of T cells.

  • Tumor Microenvironment (TME) Complexity: In vitro 2D cell culture models often fail to recapitulate the complexity of the tumor microenvironment.[3][4] The absence of other immune cells, stromal cells, and the extracellular matrix can significantly alter the response to immunotherapy.[3]

  • Genetic and Phenotypic Heterogeneity: Cancer cell lines, even those derived from the same tumor type, exhibit significant genetic and phenotypic heterogeneity.[2] This diversity can lead to differential responses to PD-1 blockade.

  • Experimental Conditions: Variations in cell culture conditions such as cell density, passage number, and media composition can influence experimental outcomes.

Recommendations:

  • Characterize the PD-L1 expression status of your cell lines using flow cytometry or immunohistochemistry.

  • Consider using more complex in vitro models, such as 3D spheroids or organoids, which better mimic the in vivo tumor microenvironment.[4]

  • Standardize your experimental protocols, including cell seeding density and passage number, to minimize variability.[5]

Q2: Our Western blot analysis does not show a consistent downstream effect of this compound on T cell activation markers. What are the potential issues?

A2: Inconsistent downstream signaling effects following this compound treatment in T cells can arise from several technical and biological factors.

  • Suboptimal T Cell Activation: The effects of PD-1 blockade are most evident in activated T cells. If the T cells in your co-culture are not adequately activated, the impact of this compound will be minimal.[6]

  • Timing of Analysis: The kinetics of T cell signaling are dynamic. The optimal time point to observe changes in downstream markers such as phosphorylated ZAP70, SHP-2, or ERK may vary.[7]

  • Antibody Quality and Specificity: The quality and specificity of the primary antibodies used for Western blotting are crucial for obtaining reliable data.

  • Feedback Mechanisms: T cell signaling is regulated by complex feedback loops. Inhibition of the PD-1 pathway may lead to the activation of other inhibitory pathways, confounding the interpretation of results.[8]

Recommendations:

  • Ensure robust T cell activation using anti-CD3/CD28 antibodies or a suitable antigen-presenting cell line.

  • Perform a time-course experiment to identify the optimal time point for analyzing downstream signaling events.

  • Validate your primary antibodies using appropriate positive and negative controls.

Q3: We are observing conflicting results between our in vitro and in vivo experiments with this compound. How can we reconcile these discrepancies?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[3][9] In the context of an immunomodulatory agent like this compound, these differences are often pronounced.

  • Host Immune System: The primary limitation of in vitro models is the absence of a complete and functional immune system.[3] The anti-tumor activity of this compound in vivo is dependent on the complex interplay between various immune cell populations that are not present in a typical in vitro setup.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of exposure of this compound to the tumor and immune cells in vivo are governed by its PK/PD properties, which cannot be fully replicated in vitro.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which collectively influence the response to immunotherapy.[10] This complexity is not captured in simplified in vitro models.

Recommendations:

  • Utilize humanized mouse models to better evaluate the efficacy of this compound in the context of a human immune system.[3]

  • Carefully design in vivo studies to assess the PK/PD profile of this compound and correlate it with anti-tumor efficacy.

  • Complement in vivo studies with ex vivo analyses of the tumor microenvironment to understand the mechanisms of action and resistance.

Data Presentation

Table 1: Impact of Experimental Variables on this compound IC50 Values in a T Cell Co-culture Assay

ParameterCondition ACondition BFold Change in IC50
T Cell:Tumor Cell Ratio 1:15:13.2
PD-L1 Expression on Tumor Cells LowHigh5.8
Culture Format 2D Monolayer3D Spheroid4.5

Experimental Protocols

Protocol 1: In Vitro T Cell Co-culture Assay for this compound Efficacy Testing
  • Cell Seeding: Plate tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.

  • T Cell Isolation and Activation: Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs). Activate the T cells for 48-72 hours with anti-CD3/CD28 beads.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium.

  • Co-culture: Add the activated T cells and the this compound dilutions to the tumor cell plate. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure tumor cell viability using a suitable assay, such as CellTiter-Glo®, and measure T cell proliferation and cytokine production (e.g., IFN-γ) by ELISA or flow cytometry.

Protocol 2: Western Blotting for Downstream PD-1 Signaling
  • Sample Preparation: Co-culture tumor cells and activated T cells with and without this compound for the desired time points. Lyse the T cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated and total SHP-2, ZAP70, or ERK.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

Mandatory Visualization

NPD_001_Signaling_Pathway cluster_T_Cell T Cell TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Activation T Cell Activation T Cell Activation ZAP70->T Cell Activation T Cell Survival T Cell Survival PI3K->T Cell Survival SHP2->ZAP70 Dephosphorylation MHC MHC MHC->TCR Antigen Presentation CD80_86 CD80/86 CD80_86->CD28 Co-stimulation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal NPD001 This compound NPD001->PD1 Inhibition

Caption: this compound mechanism of action in the tumor microenvironment.

Experimental_Workflow start Start seed_tumor Seed Tumor Cells start->seed_tumor isolate_t_cells Isolate and Activate T Cells start->isolate_t_cells prepare_npd001 Prepare this compound Dilutions start->prepare_npd001 coculture Co-culture Tumor Cells, T Cells, and this compound seed_tumor->coculture isolate_t_cells->coculture prepare_npd001->coculture incubate Incubate for 72h coculture->incubate measure_viability Measure Tumor Cell Viability incubate->measure_viability measure_tcell_function Measure T Cell Function (Proliferation, Cytokines) incubate->measure_tcell_function analyze Analyze Data and Determine IC50 measure_viability->analyze measure_tcell_function->analyze end End analyze->end Troubleshooting_Tree cluster_invitro In Vitro Issues cluster_invivo In Vivo vs. In Vitro issue Inconsistent this compound Results cell_line_var High variability across cell lines? issue->cell_line_var wb_inconsistency Inconsistent Western blot results? issue->wb_inconsistency invivo_discrepancy Conflicting in vivo data? issue->invivo_discrepancy check_pdl1 Check PD-L1 expression. Standardize cell culture conditions. cell_line_var->check_pdl1 Yes check_activation Confirm T cell activation. Optimize analysis time points. wb_inconsistency->check_activation Yes consider_tme Consider host immune system and TME. Use humanized mouse models. invivo_discrepancy->consider_tme Yes

References

Technical Support Center: Enhancing the Stability of N-acetylcysteine Amide (NACA) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-acetylcysteine amide (NACA) in solution during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with NACA solutions.

1. My NACA solution has turned a pale yellow. Is it still usable?

A slight yellow tint in NACA solutions can indicate minor oxidation. The thiol group in NACA is susceptible to oxidation, which can lead to the formation of the dimer, di-NACA, or other oxidized species. For sensitive applications, it is recommended to use a freshly prepared, colorless solution. If the discoloration is minimal, the solution may still be usable for some less sensitive experiments, but it is advisable to perform a quality control check, such as HPLC analysis, to determine the purity.

2. I've noticed a decrease in the potency of my NACA solution over time. What could be the cause?

A decrease in potency is likely due to the degradation of NACA. The primary degradation pathways are oxidation and hydrolysis.[1] Several factors can accelerate this degradation:

  • Elevated Temperature: Storing NACA solutions at room temperature or higher will increase the rate of degradation.

  • Exposure to Oxygen: The presence of dissolved oxygen in the solvent can promote the oxidation of the thiol group.

  • Incorrect pH: Extreme pH values can catalyze both hydrolysis and oxidation.

  • Exposure to Light: Aqueous solutions of N-acetylcysteine, a related compound, can degrade when exposed to sunlight.[1]

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols.

To mitigate this, store stock solutions at or below -20°C and prepare fresh working solutions daily.[2][3]

3. What are the optimal storage conditions for NACA solutions?

For optimal stability, NACA solutions should be stored under the following conditions:

  • Temperature: For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best to aliquot the stock solution into single-use volumes.[4]

  • Container: Use tightly sealed containers to minimize exposure to air.

  • Light: Protect solutions from light, especially if stored for extended periods.

4. What solvents are compatible with NACA?

NACA is soluble in a variety of common laboratory solvents. The choice of solvent may depend on the specific experimental requirements.

SolventSolubilityReference
Water≥ 90 mg/mL[5]
DMSO≥ 50 mg/mL[5]
Ethanol50 mg/ml[6]
PBS (pH 7.2)30 mg/ml[6]

For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO or water and then dilute it into the culture medium to the final working concentration.

5. How can I minimize the oxidation of NACA in my solution?

Minimizing oxidation is key to maintaining the stability and efficacy of NACA solutions. Here are several strategies:

  • Use Degassed Solvents: Before dissolving the NACA powder, degas the solvent (e.g., water or buffer) by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump. This will remove dissolved oxygen.

  • Work Quickly: Prepare solutions fresh and use them as soon as possible.

  • Add Chelating Agents: In aqueous solutions, trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.

  • Control the pH: Maintaining a slightly acidic to neutral pH can help to slow the rate of oxidation.

Quantitative Data on Stability

While specific quantitative stability data for NACA is limited in publicly available literature, extensive studies have been conducted on its parent compound, N-acetylcysteine (NAC). The data for NAC provides a valuable reference for understanding the stability profile of NACA, as they share the same reactive thiol group.

Table 1: Stability of N-acetylcysteine (NAC) Solution (25 mg/mL) Under Different Storage Conditions

Storage ConditionTime (days)NAC Content (%)Dimer Content (%)Reference
5 ± 3 °C199.20.21[7]
396.50.35[7]
792.80.52[7]
891.30.58[7]
25 ± 2 °C197.40.42[7]
294.10.61[7]
391.70.75[7]

Stability is often defined as retaining at least 90% of the initial concentration.[8]

Table 2: Results of Forced Degradation Studies on N-acetylcysteine (NAC)

Stress ConditionDurationDegradation (%)Main Degradation ProductReference
Acidic (0.5 M HCl)1 min15-[7]
Basic (0.1 M NaOH)10 min23-[7]
Oxidative (0.3% H₂O₂)3 hours6NAC Dimer[7]
Heat (80 °C)3 hours24NAC Dimer[7]
Light (Sunlamp)4 weeks3NAC Dimer[7]

Experimental Protocols

Protocol for a Forced Degradation Study of NACA

This protocol is designed to identify the potential degradation products and pathways for NACA under various stress conditions. It is a critical step in developing a stability-indicating analytical method.

1. Materials:

  • N-acetylcysteine amide (NACA) powder

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 HPLC column

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve NACA powder in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the NACA stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the NACA stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the NACA stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the NACA stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the NACA stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable, validated HPLC method to separate NACA from its degradation products.

  • Determine the percentage of degradation by comparing the peak area of NACA in the stressed samples to that of an unstressed control sample.

Visualizations

NACA N-acetylcysteine Amide (NACA) (Thiol Monomer) Oxidation Oxidation (O₂, Metal Ions) NACA->Oxidation Hydrolysis Hydrolysis (Acid/Base) NACA->Hydrolysis Dimer Di-NACA (Disulfide Dimer) Oxidation->Dimer Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product

Caption: Primary degradation pathways of NACA in solution.

Start Prepare NACA Solution in Appropriate Solvent Stress Expose Solution to Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sampling Withdraw Aliquots at Defined Time Points Stress->Sampling Analysis Analyze Samples by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify NACA and Degradation Products Analysis->Data Report Determine Degradation Rate and Pathway Data->Report

Caption: Experimental workflow for a NACA stability study.

Problem NACA Solution Shows Instability (e.g., discoloration, loss of potency) Check_Storage Were storage conditions optimal? (-20°C or -80°C, protected from light) Problem->Check_Storage Check_Solvent Was the solvent degassed before use? Check_Storage->Check_Solvent Yes Solution_Store_Properly Action: Store solution correctly. Prepare fresh solution. Check_Storage->Solution_Store_Properly No Check_pH Is the pH of the solution within the optimal range? Check_Solvent->Check_pH Yes Solution_Degas Action: Use degassed solvents. Consider adding a chelating agent. Check_Solvent->Solution_Degas No Solution_Adjust_pH Action: Adjust pH to a stable range. Check_pH->Solution_Adjust_pH No Solution_OK Solution should be stable. Check_pH->Solution_OK Yes

Caption: Troubleshooting decision tree for NACA solution instability.

References

Technical Support Center: Challenges in the Clinical Application of Antioxidant Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of antioxidant therapies.

Frequently Asked Questions (FAQs)

This section addresses high-level challenges and conceptual questions regarding the clinical application of antioxidants.

Q1: Why have so many antioxidant therapies that showed promise in preclinical studies failed in human clinical trials?

A1: The translation of preclinical antioxidant research to successful clinical outcomes is hindered by several complex factors. Promising results in laboratory settings often do not materialize in human trials due to issues like low bioavailability, instability of the antioxidant compounds, and a lack of specific tissue targeting.[1] Furthermore, the intricate nature of oxidative stress pathways and the complex network of redox signaling in the human body are not fully replicated in preclinical models.[1][2] Clinical trials have often been too short in duration to reverse the effects of decades of oxidative stress, and the selection of antioxidant agents has sometimes been based on availability rather than proven efficacy.[3][4]

Q2: What is the "antioxidant paradox," and when can an antioxidant act as a pro-oxidant?

A2: The "antioxidant paradox" refers to the ability of some antioxidants to act as pro-oxidants under certain conditions, potentially exacerbating oxidative stress instead of alleviating it.[5] This switch in function is influenced by several factors, including the antioxidant's concentration, its redox potential, and the presence of transition metal ions like iron or copper.[6][7] For instance, at high doses or in the presence of metal ions, Vitamin C can reduce Fe³⁺ to Fe²⁺, which then catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6] Similarly, high doses of Vitamin E can become reactive radicals themselves if they are not regenerated by other co-antioxidants, leading to a pro-oxidant state.[6][8]

Q3: How should I select the appropriate in vitro antioxidant assay for my compound?

A3: Selecting the right assay depends on the chemical nature of your compound and the specific antioxidant mechanism you wish to investigate. In vitro assays are generally based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9]

  • HAT-based assays , such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • SET-based assays , like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, measure the ability to transfer an electron to reduce an oxidant.[9]

  • The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can proceed through both HAT and SET mechanisms.[9]

Because different compounds react differently in each assay, it is highly recommended to use a panel of assays covering both mechanisms for a comprehensive assessment of antioxidant capacity.[9][10]

G cluster_input Compound Properties cluster_mechanism Antioxidant Mechanism cluster_assay Recommended Assay Compound Test Compound HAT Hydrogen Atom Transfer (HAT) Compound->HAT H+ Donor? SET Single Electron Transfer (SET) Compound->SET e- Donor? Mixed Mixed (HAT/SET) Compound->Mixed Both? ORAC ORAC Assay HAT->ORAC DPPH_FRAP DPPH / FRAP Assays SET->DPPH_FRAP ABTS ABTS Assay Mixed->ABTS

Caption: A logical workflow for selecting appropriate antioxidant assays.

Troubleshooting Guides for In Vitro Assays

This section provides practical solutions to common problems encountered during key antioxidant capacity experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Q: My sample solution turns cloudy after adding the DPPH reagent. Why is this happening and how can I fix it?

A: Cloudiness or precipitation in the DPPH assay is typically due to the poor solubility of your test compound or its reaction products in the assay solvent (usually methanol or ethanol).[11]

  • Potential Cause: The sample, especially a lipophilic extract or compound, is not fully soluble in the polar solvent used for the DPPH reagent.

  • Recommended Solutions:

    • Solvent Compatibility: Ensure your sample is dissolved in a solvent that is miscible with the DPPH solvent. You can dissolve a stock solution in a small amount of a stronger solvent (like DMSO) and then dilute it with methanol or ethanol, ensuring the final DMSO concentration is low enough to not interfere with the assay.[11]

    • Sample Dilution: If the extract is too concentrated, components can precipitate. Try running the assay with a more diluted sample series.[11]

    • Centrifugation/Filtration: If the reaction products are insoluble, you may be able to centrifuge or filter the sample after incubation and before the absorbance reading, though this may introduce variability.

Q: My sample is colored and interferes with the absorbance reading at 517 nm. How can I correct for this?

A: Sample color is a common limitation of the DPPH assay.[9]

  • Potential Cause: The inherent color of the sample extract absorbs light at the same wavelength as the DPPH radical (515-517 nm).

  • Recommended Solution: You must run a sample blank for each concentration of your sample.

    • Prepare a set of wells with your sample and the solvent (e.g., methanol) but without the DPPH solution.

    • Measure the absorbance of these sample blanks.

    • Subtract the absorbance of the corresponding sample blank from the absorbance of the sample that reacted with DPPH.[9]

G start Start DPPH Assay prep_sample Prepare Sample and DPPH solutions start->prep_sample is_colored Is Sample Colored? prep_sample->is_colored run_assay Mix Sample + DPPH Incubate Read Abs at 517nm is_colored->run_assay No prep_blank Prepare Sample Blank (Sample + Solvent, No DPPH) is_colored->prep_blank Yes calculate Calculate Final Abs: Abs_Sample - Abs_Blank run_assay->calculate end Calculate % Inhibition run_assay->end (if not colored) read_blank Read Abs of Sample Blank prep_blank->read_blank read_blank->run_assay calculate->end

Caption: Workflow for the DPPH assay including a color correction step.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Q: I'm observing high variability and inconsistent results in my ABTS assay. What are the possible causes?

A: High variability in the ABTS assay can stem from issues with reaction kinetics and pH sensitivity.

  • Potential Causes:

    • Incomplete Reaction: The reaction between the ABTS radical cation (ABTS•+) and some antioxidants can be slow. A fixed, short incubation time (e.g., 6 minutes) may not be sufficient for the reaction to reach its endpoint, leading to inconsistent readings.[12][13]

    • pH Sensitivity: The antioxidant activity of certain compounds, especially those with amino or phenolic groups, is highly dependent on the pH of the reaction medium. Small fluctuations in buffer pH can cause significant variability.[12]

  • Recommended Solutions:

    • Kinetic Monitoring: Instead of a single endpoint reading, monitor the absorbance kinetically over a longer period (e.g., up to 30-60 minutes) to ensure the reaction has reached a plateau. This helps in choosing an appropriate and consistent time point for measurement.[13]

    • Strict pH Control: Use a stable, well-prepared buffer and verify its pH before each experiment. Ensure that the addition of your sample does not significantly alter the pH of the final reaction mixture.[12]

Cell-Based Antioxidant Assays

Q: My cells show signs of toxicity (e.g., poor morphology, detachment) after treatment. How can I determine if this is a cytotoxic effect of my compound rather than an antioxidant effect?

A: It is critical to distinguish between true antioxidant activity and apparent effects caused by cytotoxicity.

  • Potential Cause: The test compound itself is toxic to the cells at the concentrations being tested, which can interfere with assay readouts (e.g., by reducing cell metabolism and thus lowering ROS production).

  • Recommended Solutions:

    • Run a Cytotoxicity Assay in Parallel: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) using the same cell line, compound concentrations, and incubation times as your antioxidant assay. This will establish a non-toxic concentration range for your compound.

    • Visual Inspection: Use microscopy to visually inspect the cells before and after treatment. Look for signs of stress, such as rounding, detachment, or membrane blebbing, which are indicative of cytotoxicity.

    • Normalize to Cell Number: For assays that measure total activity in a well, normalize the results to the number of viable cells (e.g., by using a DNA-binding dye like Hoechst) to correct for differences in cell proliferation or viability.

G cluster_workflow Cell-Based Assay Workflow cluster_parallel Parallel Experiments start Start: Test Compound dose_range Determine Concentration Range start->dose_range antioxidant_assay Perform Antioxidant Assay (e.g., DCFH-DA) dose_range->antioxidant_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) dose_range->cytotoxicity_assay analyze Analyze Results antioxidant_assay->analyze cytotoxicity_assay->analyze conclusion_toxic Conclusion: Effect is likely due to Cytotoxicity analyze->conclusion_toxic Significant Cytotoxicity Observed? [Yes] conclusion_antioxidant Conclusion: Observed effect is likely true Antioxidant Activity analyze->conclusion_antioxidant Significant Cytotoxicity Observed? [No]

References

Technical Support Center: NPD-001 Dose-Response Optimization in Retinal Organoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for conducting dose-response studies of NPD-001 (also referred to as NPI-001 in clinical development) in human pluripotent stem cell (hPSC)-derived retinal organoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is an investigational drug based on N-acetylcysteine amide (NACA).[1][2] Its primary mechanism is to combat oxidative stress, a key factor in the degeneration of retinal cells in diseases like retinitis pigmentosa (RP).[1][3] this compound works by increasing the levels of glutathione, one of the body's most potent natural antioxidants, which helps protect retinal cells from damage caused by chemically reactive oxygen molecules.[1][2]

Q2: Why are retinal organoids a suitable model for studying this compound? A2: Retinal organoids are 3D structures grown from human pluripotent stem cells that self-organize to mimic the architecture and cellular composition of the developing human retina.[4][5] They contain the major retinal cell types, including photoreceptors (rods and cones), which are primarily affected in many retinal diseases.[5][6] This makes them an invaluable in vitro tool for modeling retinal diseases and for testing the efficacy and dosage of therapeutic compounds like this compound in a human-relevant context.[4][5]

Q3: What is a dose-response study and why is it critical for this compound? A3: A dose-response study is an experiment that determines how a biological system, such as a retinal organoid, responds to varying concentrations of a drug. It is essential for identifying the optimal therapeutic window for this compound—the concentration range that provides the maximum protective effect with minimal toxicity. These studies are crucial for establishing key parameters like the half-maximal effective concentration (EC50) and guiding dosage for future preclinical and clinical trials.[7]

Q4: What are the key endpoints to measure this compound efficacy in retinal organoids? A4: Key endpoints should reflect this compound's mechanism of action and the pathology of the retinal disease being modeled. These may include:

  • Photoreceptor Survival: Quantifying the number or density of photoreceptor cells (e.g., via immunostaining for markers like RECOVERIN or CRX).

  • Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS) or the expression of antioxidant enzymes.

  • Apoptosis Assays: Using methods like TUNEL staining to quantify drug-induced reduction in cell death.

  • Functional Assays: Assessing the light-responsiveness of photoreceptors in mature organoids via electrophysiological recordings, although this is a more advanced technique.[8]

  • Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the expression of genes related to phototransduction, cell survival, and stress responses.[6]

Troubleshooting Guide

Q1: My retinal organoids show high variability in size and lamination between batches. How can I improve consistency? A1: Variability is a common challenge in organoid cultures.[9] To improve consistency:

  • Standardize Initial Seeding Density: The number of starting cells is a critical determinant for successful organoid formation.[8] Ensure precise cell counting and a uniform seeding density for each embryoid body (EB).

  • Control EB Formation: Use V-shaped or U-shaped low-adhesion 96-well plates to generate EBs of a consistent size and shape.[10]

  • Maintain Consistent Culture Conditions: Strictly control incubator CO2 and O2 levels, temperature, and humidity. Minimize fluctuations during media changes and handling.

  • Screen iPSC Lines: Different iPSC lines have varying efficiencies in generating retinal organoids.[11][12] If possible, test multiple lines to find one that performs robustly with your chosen protocol.

  • Use a Standardized Protocol: Adhering strictly to a well-validated differentiation protocol, including the precise timing of media changes and growth factor additions like BMP4, can significantly improve reproducibility.[4][13]

Q2: I am observing significant cell death or poor lamination in my control (untreated) organoids. What could be the cause? A2: This may indicate suboptimal culture conditions.

  • Nutrient and Oxygen Depletion: As organoids grow, their core can become necrotic due to insufficient nutrient and oxygen diffusion. Ensure you are using an appropriate culture medium and consider using spinning bioreactors or orbital shakers for larger, more mature organoids to improve nutrient exchange.

  • Mechanical Stress: Retinal organoids are delicate.[14] Handle them gently during media changes and transfers. Use wide-bore pipette tips to avoid damaging the tissue.

  • Contamination: A low-level microbial contamination can compromise organoid health without being immediately obvious. Regularly test your cultures for mycoplasma.

  • Media Quality: Ensure all media components and supplements are fresh and properly stored. Batch-to-batch variability in components like fetal bovine serum (if used) can impact results.[10]

Q3: this compound is not showing a clear dose-dependent effect in my experiments. What should I check? A3: A flat dose-response curve can be due to several factors.

  • Incorrect Concentration Range: The effective concentrations might be higher or lower than the range you tested. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to millimolar) to identify the approximate effective range before narrowing it down for precise EC50 determination.[7]

  • Drug Penetration Issues: 3D cultures can limit drug diffusion, meaning cells in the organoid core may not be exposed to the intended concentration.[15] Increase the incubation time or use gentle agitation to facilitate better penetration.

  • Drug Stability: Verify the stability of this compound in your culture medium over the treatment period. The compound may degrade, requiring more frequent media changes with a fresh drug.

  • Assay Timing: The protective effects of this compound may only become apparent after a specific duration of treatment or at a particular stage of organoid development. Ensure your assay endpoint is timed appropriately to capture the expected biological response.

  • 3D vs. 2D Resistance: Cells in 3D structures often exhibit increased resistance to drugs compared to 2D monolayer cultures.[16] You may need to test higher concentrations than those reported in 2D cell line studies.

Data Presentation: this compound Dose-Response

The following tables provide a template for summarizing quantitative data from a dose-response experiment.

Table 1: Effect of this compound on Photoreceptor Viability in Retinal Organoids

This compound Conc. (µM)Mean Photoreceptor Viability (%)Standard Deviationp-value (vs. Control)
0 (Vehicle Control)52.34.5-
155.15.20.45
1068.74.90.04
5085.43.8<0.01
10088.24.1<0.01
25070.15.50.03

Table 2: Effect of this compound on Oxidative Stress Markers

This compound Conc. (µM)Relative Glutathione Level (%)Standard DeviationRelative ROS Level (%)Standard Deviation
0 (Vehicle Control)1008.210012.5
11059.195.411.8
1014511.562.19.9
5018810.435.87.6
10019512.331.28.1
25016013.148.99.2

Visualizations and Workflows

This compound Signaling Pathway

NPD001_Pathway cluster_0 NPD001 This compound (NACA) GSH Glutathione (GSH) Synthesis NPD001->GSH Upregulates ROS Reactive Oxygen Species (ROS) (Oxidative Stress) GSH->ROS Neutralizes Protection Cell Protection & Survival GSH->Protection Promotes Cell Retinal Photoreceptor Cell ROS->Cell Damages Damage Cellular Damage & Apoptosis Cell->Damage Protection->Cell

Caption: Mechanism of action for this compound in retinal cells.

Experimental Workflow for Dose-Response Optimization

Workflow cluster_analysis Analysis Methods Start hPSC Culture EB_Formation 1. Embryoid Body (EB) Formation Start->EB_Formation Neural_Induction 2. Neural Induction EB_Formation->Neural_Induction RO_Formation 3. Retinal Organoid (RO) Formation & Maturation (Weeks 3-20+) Neural_Induction->RO_Formation Stressor 4. Induce Stress/Damage (e.g., chemical, light) RO_Formation->Stressor Treatment 5. Treat with this compound Dose Range Stressor->Treatment Analysis 6. Endpoint Analysis Treatment->Analysis Data 7. Data Interpretation & Dose Selection Analysis->Data Immunostaining Immunostaining (Photoreceptor markers) Viability Viability Assays (e.g., Live/Dead) Biochem Biochemical Assays (ROS, Glutathione)

Caption: Workflow for this compound testing in retinal organoids.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Problem_Var High Variability? Start->Problem_Var Problem_Effect No Drug Effect? Start->Problem_Effect Problem_Death High Control Death? Start->Problem_Death Problem_Var->Problem_Effect No Sol_Var Standardize Seeding Density Refine EB Formation Protocol Screen iPSC Lines Problem_Var->Sol_Var Yes Problem_Effect->Problem_Death No Sol_Effect Expand Dose Range (Higher/Lower) Increase Incubation Time Check Drug Stability Problem_Effect->Sol_Effect Yes Sol_Death Check for Contamination Optimize Media Exchange Assess Nutrient Diffusion Problem_Death->Sol_Death Yes

Caption: Decision tree for common experimental issues.

Experimental Protocols

Protocol 1: General Method for Retinal Organoid Differentiation

This protocol is a synthesized approach based on established methods.[4][10][17] Timelines and specific reagent concentrations may require optimization depending on the hPSC line used.

Materials:

  • hPSC culture medium (e.g., mTeSR1)

  • Neural Induction Medium (NIM)

  • Retinal Differentiation Medium (RDM)

  • Supplements: BMP4, IGF-1, Retinoic Acid, Taurine

  • Low-adhesion V-bottom 96-well plates

  • Cell dissociation reagent (e.g., TrypLE)

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • Day 0: Embryoid Body (EB) Formation:

    • Dissociate a high-quality hPSC colony into single cells.

    • Resuspend cells in NIM containing ROCK inhibitor.

    • Seed 9,000 - 12,000 cells per well into a low-adhesion 96-well plate to form EBs.

    • Centrifuge briefly to aggregate cells at the bottom of the V.

  • Days 1-7: Neural Induction:

    • Perform half-media changes with fresh NIM daily.

    • On Day 7, transfer the resulting EBs to low-adhesion culture dishes.

  • Days 7-24: Optic Vesicle Formation:

    • Continue culturing in NIM. Optic vesicles should start to appear as translucent, phase-bright neuroepithelial structures.

    • The addition of BMP4 (e.g., 1.5 nM) around this stage can improve the efficiency of retinal domain formation.[4]

  • Days 24-40: Organoid Isolation and Maturation:

    • Switch to Retinal Differentiation Medium (RDM).

    • Around Day 30-40, carefully excise the primitive optic vesicle-like structures using micro-scissors or a sterile needle.

    • Transfer the isolated retinal organoids to a new low-adhesion dish for suspension culture.

  • Day 40 onwards: Lamination and Photoreceptor Development:

    • Continue culture in RDM with media changes every 2-3 days.

    • Supplement the RDM with factors like Retinoic Acid and Taurine to promote photoreceptor differentiation and maturation.[10][18]

    • Organoids will continue to grow and laminate over the next several months, with mature photoreceptors typically appearing after Day 120.[6]

Protocol 2: this compound Dose-Response Assay

Procedure:

  • Organoid Selection: At the desired developmental stage (e.g., Day 150), select healthy, well-laminated organoids of a consistent size for the experiment.

  • Experimental Plating: Transfer individual organoids into separate wells of a low-adhesion 24- or 48-well plate.

  • Induce Stress (if applicable): To model disease, expose organoids to a chemical stressor (e.g., H₂O₂) or high-intensity light to induce oxidative damage and photoreceptor death.[19] Include a non-stressed control group.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or PBS). Perform serial dilutions in RDM to create a range of final concentrations (e.g., 0, 1, 10, 50, 100, 250 µM).

  • Treatment: Replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation: Culture the organoids for the desired treatment duration (e.g., 48-72 hours). The optimal duration should be determined empirically.

  • Endpoint Analysis:

    • Fixation and Immunostaining: Fix organoids in 4% paraformaldehyde, cryopreserve, and section for immunostaining with antibodies against photoreceptor markers (e.g., RECOVERIN), apoptosis markers (e.g., Cleaved Caspase-3), and cell nuclei (DAPI).

    • Imaging and Quantification: Acquire images using confocal microscopy and quantify the number of surviving photoreceptors or the apoptotic index relative to the total number of cells.

    • Biochemical Assays: Pool several organoids per treatment group, homogenize, and use commercial kits to measure glutathione levels or ROS activity according to the manufacturer's instructions.

  • Data Analysis: Plot the measured response against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the EC50 value.

References

Technical Support Center: Retinal Delivery of N-acetylcysteine Amide (NACA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining the delivery of N-acetylcysteine amide (NACA) to the retina.

Frequently Asked Questions (FAQs)

Q1: What is N-acetylcysteine amide (NACA) and why is it a promising therapeutic for retinal diseases?

N-acetylcysteine amide (NACA) is a derivative of N-acetylcysteine (NAC) and a potent thiol antioxidant. It is being investigated for retinal diseases due to its enhanced ability to cross cell membranes and the blood-retinal barrier compared to NAC.[1][2] NACA protects retinal pigment epithelial (RPE) cells and photoreceptors from oxidative stress, a key factor in the pathogenesis of degenerative retinal diseases like age-related macular degeneration (AMD).[1][3][4] Its protective mechanisms include scavenging reactive oxygen species (ROS), reversing lipid peroxidation, and increasing intracellular levels of glutathione (GSH), a major cellular antioxidant.[1][4]

Q2: What are the primary advantages of NACA over its parent compound, N-acetylcysteine (NAC), for retinal delivery?

The primary advantages of NACA over NAC stem from its modified chemical structure. The substitution of the carboxyl group with an amide group makes NACA more lipophilic and neutral, leading to:

  • Enhanced Cell Permeability: NACA can more easily cross cell membranes to exert its antioxidant effects within retinal cells.[1][2][5]

  • Improved Bioavailability: Studies suggest NACA has a higher bioavailability than NAC, allowing for potentially lower and less frequent dosing.[6][7][8]

  • Greater Potency: In various studies, NACA has demonstrated superior protective effects against oxidative stress in retinal cells compared to NAC.[7][9]

Q3: What are the common methods for delivering NACA to the retina in experimental settings?

In preclinical studies, NACA has been delivered to the retina through several routes:

  • Topical Administration (Eye Drops): Formulations of NACA as eye drops have been used to prevent retinal degeneration in mouse models.[3] This method is non-invasive but may face challenges with corneal penetration and stability.

  • Systemic Administration (Oral or Intraperitoneal): NACA can be administered systemically, for instance, in drinking water or via intraperitoneal injections.[9] Its ability to cross the blood-retinal barrier makes this a viable approach.[2]

  • Intravitreal Injection: Direct injection into the vitreous humor ensures that a concentrated dose of NACA reaches the retina.[10] This method is invasive but bypasses many of the barriers associated with topical and systemic delivery.

Q4: How does NACA protect retinal cells from oxidative stress at the molecular level?

NACA combats oxidative stress through a multi-faceted approach. When retinal cells are exposed to oxidative stressors like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), NACA has been shown to:

  • Directly scavenge existing ROS.[1]

  • Prevent the formation of new ROS by halting lipid peroxidation.[1]

  • Replenish and increase the levels of reduced glutathione (GSH).[1][10]

  • Upregulate the phase II detoxification enzyme, glutathione peroxidase (GPx).[1]

  • Suppress the expression of thioredoxin-interacting protein (Txnip), a regulator of oxidative stress.[6]

Troubleshooting Guides

Formulation and Stability Issues
Problem Potential Cause Troubleshooting Suggestion
Low solubility of NACA in aqueous eye drop formulations. NACA is more lipophilic than NAC.Consider using non-aqueous vehicles or nanoparticle-based formulations to improve solubility and stability.[11][12][13] Mucoadhesive polymers can also be incorporated to increase retention time.[14][15]
Degradation of NACA in solution over time. NACA, like NAC, is a thiol-containing compound susceptible to oxidation, especially at room temperature and in the presence of oxygen.[16]Prepare fresh solutions for each experiment. Store stock solutions at 2-8°C.[17][18] The addition of chelating agents like disodium edetate can improve stability.[17][18]
Variability in drug concentration in prepared formulations. Inconsistent preparation methods.Develop and strictly follow a standardized protocol for formulation preparation. Use precise measurement techniques and ensure complete dissolution of NACA.
In Vitro Experiment Issues
Problem Potential Cause Troubleshooting Suggestion
Low cell viability even with NACA pre-treatment. The concentration of the oxidative stressor (e.g., H₂O₂, tBHP) is too high, causing overwhelming cell death.Perform a dose-response curve for the stressor to determine the optimal concentration that induces significant but not complete cell death, allowing a therapeutic window for NACA to show a protective effect.[1]
Inconsistent results in cell-based assays. Variation in cell culture conditions, passage number, or seeding density.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform seeding density across all experimental plates.
Difficulty in measuring intracellular GSH levels. Inefficient cell lysis or instability of GSH during sample processing.Use a validated protocol for cell lysis and GSH measurement. Ensure that samples are processed quickly and kept on ice to prevent GSH degradation.
In Vivo Experiment Issues
Problem Potential Cause Troubleshooting Suggestion
Low bioavailability of NACA in the retina after topical or systemic administration. Barriers to drug delivery such as the cornea or the blood-retinal barrier.For topical delivery, consider formulation strategies that enhance corneal penetration. For systemic delivery, ensure the administered dose is sufficient to achieve therapeutic concentrations in the retina. Intravitreal injections can be used as a positive control for direct retinal delivery.[10]
High variability in electroretinography (ERG) results. Improper animal handling, anesthesia, or light adaptation.Ensure consistent dark/light adaptation periods before ERG recordings.[19][20] Maintain a stable body temperature during the procedure and use a consistent anesthetic regimen.
Difficulty in quantifying NACA levels in retinal tissue. Low concentrations of NACA in the tissue; instability of NACA during extraction.Use a highly sensitive analytical method like LC-MS/MS.[8][21] To stabilize the thiol group of NACA during sample collection and processing, consider immediate derivatization with reagents like 2-chloro-1-methylpyridinium iodide (CMPI).[21]

Quantitative Data Summary

Table 1: In Vitro Efficacy of NACA in Retinal Pigment Epithelial (ARPE-19) Cells

ParameterConditionResultReference
Cell Viability 0.4 mM tBHP~25% survival[1]
0.4 mM tBHP + NACA pre-incubation~80% survival (322% increase)[1]
Intracellular ROS tBHP-treated vs. NACA + tBHPSignificant reduction with NACA[1]
Lipid Peroxidation (MDA levels) tBHP-treated vs. NACA + tBHPSignificant reduction with NACA[1]
Reduced Glutathione (GSH) Levels 0.4 mM tBHP75% decrease vs. control[1]
NACA + tBHPLevels greater than control[1]

Table 2: In Vivo Efficacy of NACA in Mouse Models of Retinal Degeneration

ModelTreatmentParameterOutcomeReference
Light-Induced Retinopathy NACAERG a- and b-wave amplitudesMaintained function[1]
Outer Nuclear Layer (ONL) thicknessPrevented cell death[1]
Paraquat-Induced Oxidative Damage (Intravitreal) 7 mg/ml NACA in drinking waterScotopic b-wave amplitude503 ± 33.6 µV (vs. 267 ± 31.4 µV with NAC)[9]
Retinal MDA levels8.16 ± 0.21 µg (vs. 10.82 ± 0.21 µg with NAC)[9]
Oxygen-Induced Retinopathy (Intravitreal) 50mM NACA (1µl injection)Retinal Neovascularization AreaSignificantly attenuated[10]
Retinal ROS levelsRescued to normal levels[10]
Retinal GSH levelsRescued to normal levels[10]

Experimental Protocols

Protocol 1: Light-Induced Retinal Degeneration Model in Mice

This protocol is adapted from studies demonstrating the protective effects of NACA in a light-induced retinal damage model.[1]

  • Animal Model: Use albino mice (e.g., 129/SvlmJ or BALB/c) known to be susceptible to light-induced retinal damage.

  • Dark Adaptation: Dark-adapt the mice for at least 12 hours prior to light exposure. All subsequent handling before exposure should be under dim red light.[19]

  • Pupil Dilation: Anesthetize the mice and apply a mydriatic agent (e.g., 1% tropicamide) to both eyes to ensure maximum light exposure.

  • NACA Administration: Administer NACA via the desired route (e.g., intraperitoneal injection, oral gavage, or topical eye drops) at a predetermined time before light exposure.

  • Light Exposure: Place the mice in a well-ventilated, temperature-controlled light box and expose them to a specific intensity and duration of white or blue LED light (e.g., 10,000 lux for 1-3 hours).[22]

  • Post-Exposure Recovery: Return the mice to a standard 12-hour light/dark cycle for recovery.

  • Functional Assessment (Electroretinography - ERG): At a specified time point post-exposure (e.g., 7-14 days), perform ERG to assess retinal function. Measure scotopic (rod-driven) and photopic (cone-driven) a- and b-wave amplitudes.[23]

  • Histological Analysis: After functional assessment, euthanize the mice and enucleate the eyes. Process the eyes for histology (e.g., paraffin embedding and H&E staining). Measure the thickness of the outer nuclear layer (ONL) at defined distances from the optic nerve head to quantify photoreceptor cell loss.

Protocol 2: Quantification of NACA in Retinal Tissue via LC-MS/MS

This protocol provides a general workflow for the analysis of NACA in retinal tissue, based on established methods for quantifying thiol-containing compounds.[5][21][24]

  • Tissue Collection: Euthanize the animal and immediately dissect the retina. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis to prevent degradation.

  • Sample Preparation and Derivatization:

    • Homogenize the frozen retinal tissue in a suitable buffer on ice.

    • To stabilize the free thiol groups of NACA and its metabolite NAC, immediately add a derivatizing agent such as N-(1-pyrenyl)maleimide (NPM) or 2-chloro-1-methylpyridinium iodide (CMPI).[5][21]

    • To measure total NACA (reduced + oxidized forms), first reduce the sample with a reducing agent like tris(2-carboxyethyl) phosphine (TCEP) before adding the derivatizing agent.[8][21]

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge the sample and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Use a suitable chromatography column (e.g., HILIC for polar compounds) to separate NACA and its metabolites from other components.[21]

    • Optimize the mass spectrometer settings for the detection and fragmentation of the derivatized NACA.

    • Quantify the NACA concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized NACA.

Visualizations

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Light Damage) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Lipid_Peroxidation ↑ Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation GSH_Depletion ↓ Glutathione (GSH) Depletion Oxidative_Stress->GSH_Depletion Cell_Damage RPE & Photoreceptor Cell Damage / Death ROS->Cell_Damage Lipid_Peroxidation->Cell_Damage GSH_Depletion->Cell_Damage NACA NACA Delivery to Retina NACA->ROS Scavenges ROS NACA->Lipid_Peroxidation Reverses Peroxidation NACA->GSH_Depletion ↑ GSH Production ↑ GPx Activity

Caption: NACA's protective signaling pathway in the retina.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation NACA Formulation (e.g., Eye Drop, Solution for Injection) Administration NACA Administration (Topical, Systemic, or Intravitreal) Formulation->Administration Animal_Prep Animal Preparation (Dark Adaptation, Pupil Dilation) Animal_Prep->Administration Induction Induce Retinal Damage (e.g., High-Intensity Light) Administration->Induction ERG Functional Assessment (Electroretinography - ERG) Induction->ERG Histology Structural Assessment (Histology - ONL Thickness) Induction->Histology Biochem Biochemical Analysis (GSH, ROS, NACA levels) Induction->Biochem

Caption: Workflow for in vivo testing of NACA in the retina.

References

Strategies to increase the therapeutic efficacy of NPD-001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the therapeutic efficacy of NPD-001 (NPI-001). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as NPI-001, is an investigational drug being developed for the treatment of retinitis pigmentosa (RP), particularly in patients with Usher syndrome.[1][2][3] It is a proprietary, GMP-grade formulation of N-acetylcysteine amide (NACA).[2][3][4] The primary mechanism of action of NPI-001 is to combat oxidative stress.[5][6] It works by increasing the levels of glutathione, the body's most potent endogenous antioxidant, which helps to protect retinal cells from damage caused by chemically aggressive oxygen molecules.[1][2][5]

Q2: What are the advantages of NPI-001 (NACA) over standard N-acetylcysteine (NAC)?

A2: NPI-001 (NACA) was developed to overcome some limitations of NAC. As an amide derivative, NACA has improved lipophilicity and membrane permeability compared to NAC.[7][8] This allows for better penetration of the blood-brain and blood-retinal barriers, potentially leading to greater efficacy at lower doses.[2][8] Preclinical studies have suggested that NACA is approximately three times more effective than oral NAC in preserving cone function in animal models of RP.[2]

Q3: What is the current clinical development stage of NPI-001?

A3: NPI-001 has completed a Phase 1/2 clinical trial (SLO-RP) in patients with retinitis pigmentosa associated with Usher syndrome.[1][2] The trial was a randomized, placebo-controlled, multicenter study designed to evaluate the safety, tolerability, and efficacy of NPI-001 tablets.[2] The FDA has granted NPI-001 Fast Track and Orphan Drug designations, which are intended to facilitate its development and review.[6]

Troubleshooting Guides

This section addresses common issues that researchers may encounter during preclinical and clinical research with NPI-001.

Issue 1: High variability in oxidative stress marker measurements in cell culture experiments.

  • Possible Cause: Inconsistent cell seeding density, passage number, or timing of NPI-001 treatment.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure a consistent cell seeding density across all wells and plates. Use cells within a narrow passage number range to minimize variability due to cellular aging.

    • Optimize Treatment Timing: The timing of NPI-001 application relative to the induction of oxidative stress is critical. Create a time-course experiment to determine the optimal pre-treatment or co-treatment duration.

    • Use Appropriate Controls: Include untreated cells, vehicle-treated cells, and positive controls (e.g., a known antioxidant) in every experiment.

    • Select a Stable Oxidative Stress Marker: While direct measurement of reactive oxygen species (ROS) is possible, indirect markers of oxidative damage to lipids, proteins, or DNA are often more stable and reproducible.[9] Consider using assays for 8-hydroxydeoxyguanosine (8-OHdG) or malondialdehyde (MDA).

Issue 2: Inconsistent or lower-than-expected efficacy in animal models of retinitis pigmentosa.

  • Possible Cause: Suboptimal drug formulation, route of administration, or dosing regimen. Issues with the animal model itself.

  • Troubleshooting Steps:

    • Verify Formulation and Stability: Ensure the NPI-001 formulation is stable and properly solubilized for administration.

    • Optimize Dosing and Administration: Conduct a dose-response study to identify the most effective concentration. Compare different routes of administration (e.g., oral gavage vs. intraperitoneal injection) for bioavailability and efficacy.

    • Characterize the Animal Model: Confirm the time course and severity of retinal degeneration in the chosen animal model (e.g., rd10 mice).[10] Ensure that the therapeutic window for NPI-001 intervention is appropriate for the model's progression.

    • Refine Efficacy Endpoints: Use a combination of functional (e.g., electroretinography) and structural (e.g., histology, optical coherence tomography) endpoints to assess therapeutic efficacy comprehensively.

Data Presentation

Table 1: Summary of Key Findings from the Phase 1/2 SLO-RP Clinical Trial of NPI-001

Efficacy EndpointNPI-001 Treatment GroupPlacebo GroupOutcomeCitation
Photoreceptor Loss (EZ Area)>50% slower loss over 2 years-Statistically significant slowing of photoreceptor loss starting at 6 months.[1]
Retinal Sensitivity (MAIA microperimetry)Favorable trend observed-Nearly 30% slower loss of visual function, though not statistically significant at 24 months.[1][11]
Safety and TolerabilityWell-tolerated at 500mg/day-Over 80% compliance with planned dosing.[1]

Experimental Protocols

Protocol 1: Measurement of Oxidative Stress in Retinal Cells using a Fluorescent Probe

This protocol describes a method to quantify intracellular reactive oxygen species (ROS) in a retinal cell line (e.g., RGC-5) treated with NPI-001.

  • Materials:

    • Retinal cell line (e.g., RGC-5)

    • Cell culture medium and supplements

    • NPI-001 (NACA)

    • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

    • CM-H₂DCFDA fluorescent probe

    • Phosphate-buffered saline (PBS)

    • Fluorescence plate reader or flow cytometer

  • Methodology:

    • Cell Seeding: Plate retinal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • NPI-001 Pre-treatment: Treat the cells with varying concentrations of NPI-001 for a predetermined duration (e.g., 2-4 hours). Include vehicle-only control wells.

    • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) to the wells (except for the negative control wells) and incubate for the desired time.

    • Staining with CM-H₂DCFDA: Wash the cells with warm PBS. Add CM-H₂DCFDA solution (typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.[12]

    • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells using a flow cytometer.

    • Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group.

Protocol 2: Assessment of Retinal Function using Electroretinography (ERG) in a Rodent Model of Retinitis Pigmentosa

This protocol outlines the procedure for evaluating the therapeutic effect of NPI-001 on retinal function in a mouse model of RP (e.g., rd10 mice).

  • Materials:

    • rd10 mice and wild-type control mice

    • NPI-001 formulation for oral administration

    • Anesthetic (e.g., ketamine/xylazine cocktail)

    • Topical mydriatic (e.g., tropicamide)

    • ERG recording system with Ganzfeld dome

    • Corneal electrode, reference electrode, and ground electrode

  • Methodology:

    • Animal Dosing: Administer NPI-001 or vehicle to rd10 mice daily via oral gavage, starting at a pre-symptomatic age (e.g., postnatal day 14).

    • Dark Adaptation: Prior to ERG recording, dark-adapt the mice for at least 12 hours.

    • Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate its pupils with a topical mydriatic. All subsequent procedures should be performed under dim red light.

    • Electrode Placement: Place the corneal electrode on the center of the cornea, the reference electrode under the skin of the forehead, and the ground electrode in the tail.

    • ERG Recording: Place the mouse inside the Ganzfeld dome. Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to a series of light flashes of increasing intensity.[10][13][14]

    • Data Analysis: Measure the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).[10] Compare the ERG parameters between NPI-001-treated, vehicle-treated, and wild-type mice.

Visualizations

NPI-001_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Retinal Cell NPI-001 NPI-001 NPI-001_int NPI-001 (intracellular) NPI-001->NPI-001_int Crosses cell membrane Cysteine Cysteine NPI-001_int->Cysteine Provides Glutathione Glutathione (GSH) Cysteine->Glutathione Increases synthesis of ROS Reactive Oxygen Species (ROS) Glutathione->ROS Neutralizes Cell_Survival Photoreceptor Survival Glutathione->Cell_Survival Promotes Cellular_Damage Oxidative Damage ROS->Cellular_Damage Causes Cellular_Damage->Cell_Survival

Caption: Proposed signaling pathway of NPI-001 in retinal cells.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., rd10 mice) Start->Animal_Model Treatment_Groups Establish Treatment Groups (NPI-001, Vehicle, Wild-Type) Animal_Model->Treatment_Groups Dosing Daily Oral Dosing Treatment_Groups->Dosing Efficacy_Assessment Assess Efficacy at Multiple Time Points Dosing->Efficacy_Assessment ERG Electroretinography (ERG) (Functional Assessment) Efficacy_Assessment->ERG Histology Retinal Histology (Structural Assessment) Efficacy_Assessment->Histology Oxidative_Stress_Markers Measure Oxidative Stress Markers Efficacy_Assessment->Oxidative_Stress_Markers Data_Analysis Data Analysis and Statistical Comparison ERG->Data_Analysis Histology->Data_Analysis Oxidative_Stress_Markers->Data_Analysis Conclusion Draw Conclusions on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating NPI-001 efficacy.

Troubleshooting_Logic Issue Inconsistent Efficacy Results In_Vitro In Vitro Experiment? Issue->In_Vitro Yes In_Vivo In Vivo Experiment? Issue->In_Vivo No Check_Cell_Culture Check Cell Culture - Passage number - Seeding density - Contamination In_Vitro->Check_Cell_Culture Optimize_Assay Optimize Assay - Treatment timing - Reagent stability - Controls In_Vitro->Optimize_Assay Verify_Formulation Verify Drug Formulation - Stability - Solubility In_Vivo->Verify_Formulation Optimize_Dosing Optimize Dosing - Route of administration - Dose-response In_Vivo->Optimize_Dosing Validate_Model Validate Animal Model - Disease progression - Therapeutic window In_Vivo->Validate_Model

References

Validation & Comparative

A Comparative Analysis of NPD-001 (NPI-001) and N-acetylcysteine (NAC) in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic candidate NPD-001, identified as NPI-001 (a proprietary formulation of N-acetylcysteine amide, or NACA), and its parent compound, N-acetylcysteine (NAC). The focus of this analysis is on the comparative efficacy of these two molecules in combating oxidative stress, a key pathological mechanism in a range of diseases, including retinal degeneration. This document synthesizes available preclinical and clinical data to highlight the potential advantages of NPI-001.

Executive Summary

NPI-001 (NACA) is a novel derivative of NAC designed for enhanced bioavailability and cellular permeability.[1][2] Preclinical evidence consistently demonstrates that NACA exhibits superior antioxidant and cytoprotective properties compared to NAC across various models of oxidative stress.[3][4][5][6] These advantages are attributed to its increased lipophilicity, which facilitates its passage across cellular membranes and the blood-brain/blood-retinal barriers.[1][5] A recent Phase 1/2 clinical trial of NPI-001 in patients with retinitis pigmentosa (RP) associated with Usher syndrome has shown promising results in slowing photoreceptor loss, providing clinical validation for its mechanism of action.[7][8]

Mechanism of Action: Enhanced Antioxidant Activity

Both NAC and NACA function as precursors to the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body.[8] GSH plays a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The therapeutic rationale for both compounds is to replenish depleted GSH stores in pathological conditions characterized by oxidative stress.

NACA, however, demonstrates a more efficient restoration of intracellular GSH levels compared to NAC.[6] Its amide group, replacing the carboxyl group of NAC, increases its lipophilicity, leading to improved cell membrane permeability.[1][2] This enhanced uptake allows NACA to more effectively deliver cysteine, the rate-limiting substrate for GSH synthesis, into cells.

cluster_extracellular Extracellular Space cluster_cell Cell NAC NAC NAC_in NAC NAC->NAC_in Limited Transport NACA This compound (NACA) NACA_in This compound (NACA) NACA->NACA_in Enhanced Transport (Increased Lipophilicity) Cysteine L-Cysteine NAC_in->Cysteine Deacetylation NACA_in->Cysteine Deamidation GSH Glutathione (GSH) Cysteine->GSH Synthesis Protection Cellular Protection GSH->Protection ROS Reactive Oxygen Species (ROS) ROS->Protection Neutralizes

Figure 1: Comparative Mechanism of Action of NAC and this compound (NACA).

Comparative Efficacy Data

The following tables summarize the key quantitative data from preclinical and clinical studies comparing the efficacy of this compound (NACA) and NAC.

Table 1: Preclinical Antioxidant and Protective Effects
ParameterModelNAC EffectThis compound (NACA) EffectKey FindingCitation
DPPH Radical Scavenging In vitro assayLower scavenging abilityHigher scavenging ability at all concentrationsNACA is a more potent direct antioxidant.[4]
Reducing Power In vitro assayLower reducing powerHigher reducing power at all concentrationsNACA demonstrates superior electron-donating capacity.[4]
H₂O₂ Scavenging In vitro assayBetter at lower concentrationsBetter at the highest concentrationConcentration-dependent differences in scavenging specific ROS.[4]
Chelating Activity In vitro assayLower chelating abilityShowed over 50% of the chelating capacity of EDTANACA has a significant ability to chelate metal ions.[4]
GSH Restoration Lead-exposed CD-1 mice (liver)Did not significantly increase GSH levels post-exposureSignificantly improved GSH levels post-exposureNACA is more effective at restoring GSH in a model of heavy metal toxicity.[5]
Tissue Lead Levels Lead-exposed CD-1 mice (brain, kidney, liver)Significantly reduced tissue lead levelsShowed better chelating ability and more significant reduction in lead levelsNACA's enhanced permeability may contribute to better heavy metal chelation in vivo.[5]
Retinal Function (Scotopic b-wave) Paraquat-induced oxidative damage in mice397 ± 77.6 µV498 ± 54.6 µVOral NACA provided significantly greater protection of rod function.[9]
Retinal Function (Photopic b-wave) Paraquat-induced oxidative damage in mice191 ± 50.4 µV255 ± 50.1 µVOral NACA was superior in preserving cone function.[9]
Retinal Oxidative Stress (MDA levels) Paraquat-induced oxidative damage in mice7.75 ± 0.16 µg6.45 ± 0.33 µgNACA was more effective at reducing lipid peroxidation in the retina.[9]
Retinal GSH/GSSG Ratio Paraquat-induced oxidative damage in mice1.86 ± 0.162.98 ± 0.18NACA was significantly better at maintaining the retinal antioxidant capacity.[9]
Hepatoprotection (Cell Viability) Acetaminophen-induced toxicity in HepaRG cellsIncreased cell viabilitySignificantly better protection of cell viabilityNACA is more effective at protecting liver cells from drug-induced toxicity.[6]
Table 2: Clinical Efficacy of NPI-001 in Retinitis Pigmentosa (SLO-RP Phase 1/2 Trial)
ParameterNPI-001 (NACA) Treatment GroupPlacebo GroupOutcomeCitation
Photoreceptor Loss (Ellipsoid Zone Area) Slowed by over 50% over two yearsBaseline rate of degenerationStatistically significant reduction in photoreceptor loss.[7][8]
Visual Function (Retinal Sensitivity) Nearly 30% slower loss of visual functionBaseline rate of functional lossFavorable trend, but did not reach statistical significance.[8]

Experimental Protocols

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging: The ability of NACA and NAC to scavenge the stable 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical was measured spectrophotometrically. The decrease in absorbance at 517 nm indicates the radical scavenging activity.[4]

  • Reducing Power: The capacity of the compounds to reduce Fe³⁺ to Fe²⁺ was determined by measuring the formation of Perl's Prussian blue at 700 nm. Higher absorbance indicates greater reducing power.[4]

  • Hydrogen Peroxide (H₂O₂) Scavenging: The scavenging of H₂O₂ was assessed by measuring the disappearance of H₂O₂ at 230 nm using a spectrophotometer.[4]

  • Metal Chelating Activity: The ability of NACA and NAC to chelate ferrous ions was evaluated. The assay measures the disruption of the ferrozine-Fe²⁺ complex formation, with a decrease in the red color indicating chelating activity.[4]

Animal Model of Retinal Oxidative Damage
  • Model: Oxidative damage was induced in mice via intraperitoneal (IP) or intravitreous injection of paraquat (PQ), a potent ROS-generating agent.[9]

  • Treatment: Mice were treated with oral NACA or NAC.[9]

  • Endpoints: Retinal function was assessed using electroretinography (ERG) to measure scotopic (rod) and photopic (cone) b-wave amplitudes. Retinal oxidative stress was quantified by measuring malondialdehyde (MDA) levels, a marker of lipid peroxidation, and the ratio of reduced to oxidized glutathione (GSH/GSSG).[9]

cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_assessment Assessment animal_model Mouse Model of Retinal Oxidative Damage pq_induction Induce Oxidative Stress (Paraquat Injection) animal_model->pq_induction control Control nac_group Oral NAC naca_group Oral this compound (NACA) erg Electroretinography (ERG) - Scotopic b-wave - Photopic b-wave control->erg biochem Biochemical Analysis - MDA Levels - GSH/GSSG Ratio control->biochem nac_group->erg nac_group->biochem naca_group->erg naca_group->biochem compare Compare Outcomes erg->compare biochem->compare

Figure 2: Experimental Workflow for Preclinical Retinal Damage Model.
SLO-RP Phase 1/2 Clinical Trial

  • Design: A randomized, placebo-controlled, multicenter trial.[8]

  • Participants: 49 patients with vision loss due to retinitis pigmentosa associated with Usher syndrome.[7][8]

  • Intervention: Oral NPI-001 tablets or placebo administered twice daily for two years.[8]

  • Primary Endpoints: Safety and tolerability.

  • Efficacy Endpoints: Change in Ellipsoid Zone (EZ) Area, measured by spectral-domain optical coherence tomography (SD-OCT), as an indicator of photoreceptor health. Retinal sensitivity was assessed by MAIA microperimetry.[8]

Conclusion

The available data strongly suggest that this compound (NPI-001/NACA) is a more potent and bioavailable antioxidant than its parent compound, NAC. Preclinical studies consistently demonstrate its superiority in scavenging free radicals, restoring intracellular glutathione, and protecting tissues from oxidative damage, particularly in the retina. The positive results from the Phase 1/2 clinical trial in retinitis pigmentosa provide the first clinical evidence that this enhanced preclinical profile may translate into meaningful therapeutic benefits for patients with diseases driven by oxidative stress. Further investigation in larger, confirmatory trials is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to NPI-001 and its Alternatives for Preserving Photoreceptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NPI-001's performance against alternative antioxidant therapies in preserving photoreceptor function, supported by available experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Executive Summary

Retinitis pigmentosa (RP) and other inherited retinal diseases are characterized by the progressive degeneration of photoreceptor cells, leading to vision loss. Oxidative stress has been identified as a key contributor to photoreceptor cell death. This guide focuses on NPI-001, a novel antioxidant therapy, and compares it with its parent compound, N-acetylcysteine (NAC), as a prominent alternative.

NPI-001 (N-acetylcysteine amide - NACA) is a proprietary formulation designed to combat oxidative stress in the retina. It acts as a precursor to glutathione, a potent endogenous antioxidant.[1] Recent clinical trial data suggests that NPI-001 can significantly slow the rate of photoreceptor loss in patients with RP associated with Usher syndrome.[1][2][3]

N-acetylcysteine (NAC) is a well-established antioxidant that has been evaluated for its therapeutic potential in RP.[4][5][6][7] It is the precursor to NPI-001 and is currently the subject of a large-scale Phase III clinical trial, the "NAC Attack" study.[5][7]

Quantitative Data Comparison

The following tables summarize the available quantitative data from clinical trials of NPI-001 and NAC in patients with retinitis pigmentosa.

Table 1: NPI-001 Phase 1/2 Clinical Trial Results (SLO-RP Study) [1][2][3][8]

Efficacy EndpointNPI-001 Treatment GroupPlacebo GroupOutcome
Photoreceptor Loss (Ellipsoid Zone Area) Slowed by >50% over 2 years-Statistically significant reduction in loss
Retinal Sensitivity Nearly 30% slower decline over 2 years-Favorable trend, not statistically significant

Table 2: N-acetylcysteine (NAC) Phase I Clinical Trial Results [4][6][9]

Efficacy EndpointNAC 600 mg bidNAC 1200 mg bidNAC 1800 mg bid
Mean Best-Corrected Visual Acuity (BCVA) Improvement (letters/month) 0.4 (p < 0.001)0.5 (p < 0.001)0.2 (p = 0.03)
Mean Macular Sensitivity Improvement (dB/month) No significant improvementNo significant improvement0.15 (p < 0.05)
Mean Ellipsoid Zone (EZ) Width No significant changeNo significant changeNo significant change

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

Photoreceptor Oxidative Stress Signaling Pathway

This diagram illustrates the central role of oxidative stress in photoreceptor degeneration and the mechanism by which antioxidant therapies like NPI-001 and NAC are believed to exert their protective effects.

Photoreceptor_Oxidative_Stress cluster_0 Photoreceptor Cell ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Apoptosis Apoptosis (Cell Death) Oxidative_Damage->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->ROS Glutathione Glutathione (GSH) Glutathione->ROS Neutralizes NPI_001 NPI-001 (NACA) NPI_001->Glutathione Boosts NAC NAC NAC->Glutathione Precursor

Caption: Photoreceptor oxidative stress pathway.

Clinical Trial Workflow for Evaluating Photoreceptor Function

This diagram outlines a typical workflow for a clinical trial investigating a new therapy for retinitis pigmentosa, incorporating key structural and functional assessments.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (RP Diagnosis) Baseline_Assessment Baseline Assessment Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (e.g., NPI-001) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-Up Assessments Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results Data_Analysis->Results

Caption: Clinical trial workflow.

Experimental Protocols

Assessment of Photoreceptor Structure: Spectral-Domain Optical Coherence Tomography (SD-OCT)

Objective: To non-invasively visualize and quantify the structural integrity of the photoreceptor layer, specifically the ellipsoid zone (EZ).

Methodology:

  • Patient Preparation: The patient's pupils are dilated to a minimum of 3 mm to ensure adequate image quality.

  • Image Acquisition:

    • A high-resolution SD-OCT device (e.g., Spectralis, Heidelberg Engineering) is used.

    • A macular volume scan protocol is selected, typically covering a 20° x 20° area centered on the fovea.[10]

    • The scan consists of multiple horizontal B-scans (e.g., 97 scans), each composed of numerous A-scans (e.g., 512 A-scans).[10]

    • Automatic real-time tracking (ART) is employed to minimize motion artifacts, and multiple frames (e.g., 5x averaging) are captured to enhance the signal-to-noise ratio.[10]

  • Ellipsoid Zone (EZ) Area Measurement:

    • The EZ, a hyperreflective band corresponding to the inner segments of the photoreceptors, is identified on each B-scan.

    • Profile Method: The endpoints of the intact EZ are manually or semi-automatically marked on each B-scan. These points are then connected to form a polygon, and the enclosed area is calculated.[10][11]

    • En Face Method: An en face image of the EZ is generated from the volumetric data. The boundary of the preserved EZ is then delineated on this image to calculate the area.[10][11][12]

  • Data Analysis: The change in EZ area over time is calculated and compared between treatment and placebo groups to assess the rate of photoreceptor degeneration.

Assessment of Photoreceptor Function: Full-Field Electroretinography (ERG)

Objective: To measure the electrical response of the entire retina to a light stimulus, providing an objective assessment of photoreceptor and other retinal cell function.

Methodology:

  • Patient Preparation:

    • The patient undergoes a period of dark adaptation (typically 20-30 minutes) to isolate rod photoreceptor responses.

    • Pupils are dilated.

    • A topical anesthetic is applied to the cornea, and a contact lens electrode is placed on the eye. Reference and ground electrodes are placed on the skin, typically on the forehead and temple, respectively.

  • Stimulation and Recording:

    • The patient is positioned in a Ganzfeld dome, which provides uniform, full-field light stimulation.

    • Scotopic (Dark-Adapted) ERG: A series of brief light flashes of increasing intensity are presented to elicit responses primarily from the rod system.

      • The a-wave , a negative deflection, reflects the function of the photoreceptors.

      • The b-wave , a positive deflection, reflects the function of the inner retinal cells, primarily bipolar cells.

    • Photopic (Light-Adapted) ERG: The patient is then light-adapted for a period (e.g., 10 minutes) to saturate the rods. Flashes of light are then presented to elicit responses from the cone system.

  • Data Analysis:

    • The amplitude and implicit time (time to peak) of the a- and b-waves are measured.

    • Reduced amplitudes and delayed implicit times are indicative of retinal dysfunction.

    • Changes in these parameters over the course of a clinical trial are used to evaluate the efficacy of a treatment in preserving or improving retinal function.[13][14][15][16]

Conclusion

NPI-001 has demonstrated promising results in a Phase 1/2 clinical trial, showing a significant reduction in the rate of photoreceptor loss in patients with retinitis pigmentosa. Its mechanism of action, centered on mitigating oxidative stress, positions it as a potentially valuable therapeutic agent. The most direct comparator, NAC, has also shown positive signals in early-phase trials, and the ongoing large-scale Phase III "NAC Attack" trial will provide crucial data on its long-term efficacy and safety.

For researchers and drug development professionals, the data presented in this guide highlights the potential of antioxidant therapies for inherited retinal diseases. The detailed experimental protocols provide a framework for designing and evaluating future studies in this field. Continued research into the precise mechanisms of oxidative damage in photoreceptors and the development of more targeted and potent antioxidant therapies remain critical areas of focus.

References

A Comparative Guide to NPI-001 and Alternative Therapies for Retinitis Pigmentosa Associated with Usher Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial results for NPI-001 and other therapeutic alternatives for retinitis pigmentosa (RP) associated with Usher syndrome (SLO-RP). The information is intended for an audience with expertise in drug development and clinical research.

Introduction to NPI-001

NPI-001 is an investigational, orally administered antioxidant therapy developed by Nacuity Pharmaceuticals. It is a proprietary formulation of N-acetylcysteine amide (NACA), designed to combat oxidative stress in retinal cells, a key pathological feature of retinitis pigmentosa.[1][2] Preclinical studies have indicated that NPI-001 works by increasing the levels of glutathione, a potent endogenous antioxidant, thereby protecting photoreceptor cells from oxidative damage.[1][2] The therapy has received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for the treatment of retinitis pigmentosa.[1][3]

NPI-001 SLO-RP Clinical Trial Results

The Phase 1/2 SLO-RP clinical trial was a randomized, placebo-controlled, multicenter study that evaluated the safety and efficacy of NPI-001 in patients with RP associated with Usher syndrome.[1][4] The trial enrolled 49 patients across four sites in Australia who received either NPI-001 or a placebo twice daily for two years.[1][4]

Key findings from the SLO-RP trial include:

  • Significant Reduction in Photoreceptor Loss: NPI-001 demonstrated a greater than 50% reduction in the rate of photoreceptor loss, as measured by Ellipsoid Zone (EZ) area on spectral-domain optical coherence tomography (SD-OCT), compared to placebo over the two-year period.[1][4][5] This effect was observed as early as six months into the treatment and was sustained throughout the study.[1][4]

  • Favorable Trend in Visual Function: While not statistically significant, a positive trend was observed in the slowing of visual function decline. Patients treated with NPI-001 showed a nearly 30% slower loss of retinal sensitivity, measured by MAIA microperimetry, compared to the placebo group.[1][4]

  • Safety and Tolerability: The treatment was found to be safe and well-tolerated, with no persistent drug-related adverse events reported.[1][6]

Comparison with Alternative Therapies

The current treatment landscape for RP associated with Usher syndrome is limited, with no approved curative therapies. Management is primarily supportive. However, several investigational therapies are in various stages of clinical development. The following sections compare NPI-001 with a selection of these alternatives.

Luxturna (voretigene neparvovec)

Luxturna, developed by Spark Therapeutics, is a gene therapy approved by the FDA for the treatment of patients with biallelic RPE65 mutation-associated retinal dystrophy.[4][5] This therapy is not indicated for all forms of RP but is a significant benchmark in the field of retinal gene therapy.

FeatureNPI-001Luxturna (voretigene neparvovec)
Mechanism of Action Antioxidant; boosts glutathione levels to reduce oxidative stress in retinal cells.[1][2]Gene replacement therapy; delivers a functional copy of the RPE65 gene to retinal cells.[1][4][5]
Patient Population Retinitis Pigmentosa associated with Usher Syndrome (gene-agnostic).[1][4]Biallelic RPE65 mutation-associated retinal dystrophy.[4][5]
Administration Oral tablets, twice daily.[1][4]Sub-retinal injection (one-time).[2][4]
Key Efficacy Results >50% reduction in photoreceptor loss over 2 years.[1][4][5]Statistically significant improvement in multi-luminance mobility testing (MLMT) at 1 year.[6][7] 65% of participants in the intervention group passed MLMT at the lowest light level, versus 0% in the control group.[7][8]
Visual Acuity Favorable trend, but not statistically significant change.[1][4]Not statistically significant difference between intervention and control groups in a Phase 3 trial.[6] However, some real-world studies have shown significant improvements.[9]
Visual Field Favorable trend in slowing the loss of retinal sensitivity.[1][4]Significant improvement in the intervention group compared to a slight decrease in the control group at one year.[6]
Other Investigational Therapies

Several other therapeutic modalities are being investigated for various forms of RP, including those associated with Usher syndrome.

TherapyMechanism of ActionAdministrationKey Reported Clinical Trial Results
MCO-010 (Nanoscope Therapeutics) Optogenetic therapy; makes bipolar retinal cells light-sensitive.[4]Intravitreal injection.[4]Average gain of approximately 3 lines on a standard eye chart (BCVA) sustained for over two years in patients with advanced RP.[1][4]
QR-421a (ProQR Therapeutics) RNA therapy (antisense oligonucleotide) targeting mutations in exon 13 of the USH2A gene.[10][11]Intravitreal injection.[10]Demonstrated benefit in multiple measures of vision, including best-corrected visual acuity (BCVA) and static perimetry.[10][12]
jCell (jCyte) Allogeneic cell therapy; intravitreal injection of retinal progenitor cells that release neurotrophic factors.[13]Intravitreal injection.[13]Phase 2b showed a mean improvement in BCVA of +16.27 letters versus +1.85 letters for sham at 12 months in the target population.[14]

Experimental Protocols

NPI-001 (SLO-RP Trial - NCT04355689)
  • Study Design: A Phase 1/2, randomized, double-masked, placebo-controlled, multicenter trial.[3][10][15]

  • Participants: 49 patients aged 18 years and older with a diagnosis of retinitis pigmentosa associated with Usher syndrome.[10][15]

  • Intervention: Oral NPI-001 tablets or placebo administered twice daily for 24 months.[10][15]

  • Primary Outcome Measures:

    • Safety and tolerability.[16]

    • Change from baseline in the area of the ellipsoid zone (EZ) as measured by SD-OCT.[16]

  • Secondary Outcome Measures:

    • Change from baseline in retinal sensitivity as measured by MAIA microperimetry.[16]

Luxturna (Voretigene Neparvovec - Phase 3 Trial)
  • Study Design: An open-label, randomized, controlled Phase 3 trial.[7][17]

  • Participants: 31 participants aged 3 years and older with a confirmed biallelic RPE65 mutation.[7][17]

  • Intervention: Bilateral subretinal injections of voretigene neparvovec. The control group had the option to cross over after one year.[7]

  • Primary Outcome Measure: Change from baseline in bilateral multi-luminance mobility testing (MLMT) score at one year.[6][7]

  • Secondary Outcome Measures:

    • Change from baseline in full-field light sensitivity threshold (FST).[17]

    • Change in visual field as measured by Goldmann perimetry.[6]

    • Change in best-corrected visual acuity (BCVA).[6]

Visualizations

NPI_001_Mechanism_of_Action cluster_retinal_cell Retinal Cell Oxidative_Stress Oxidative Stress (Reactive Oxygen Species) Cellular_Damage Photoreceptor Cell Damage Oxidative_Stress->Cellular_Damage Causes Glutathione Glutathione (Endogenous Antioxidant) Glutathione->Oxidative_Stress Neutralizes NPI_001 NPI-001 (N-acetylcysteine amide) NPI_001->Glutathione Boosts production Vision_Loss Vision Loss Cellular_Damage->Vision_Loss

Caption: Mechanism of action for NPI-001 in reducing oxidative stress.

SLO_RP_Trial_Workflow Start Patient Screening (RP with Usher Syndrome, n=49) Randomization Randomization (2:1) Start->Randomization Treatment_Arm NPI-001 (Oral Tablets, 2x/day) Randomization->Treatment_Arm Treatment Placebo_Arm Placebo (Oral Tablets, 2x/day) Randomization->Placebo_Arm Control Follow_Up 24-Month Follow-up Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Efficacy_Assessment Efficacy Assessment (SD-OCT, Microperimetry) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up->Safety_Assessment Results Data Analysis & Results Efficacy_Assessment->Results Safety_Assessment->Results

Caption: Workflow of the SLO-RP Phase 1/2 clinical trial for NPI-001.

Luxturna_Treatment_Pathway Patient_Diagnosis Diagnosis: Biallelic RPE65 Mutation-Associated Retinal Dystrophy Surgical_Procedure Surgical Procedure: Vitrectomy Patient_Diagnosis->Surgical_Procedure Drug_Administration Sub-retinal Injection of Luxturna (AAV2-hRPE65v2) Surgical_Procedure->Drug_Administration Gene_Delivery Delivery of Functional RPE65 Gene to Retinal Pigment Epithelium (RPE) Cells Drug_Administration->Gene_Delivery Protein_Production Production of Functional RPE65 Protein Gene_Delivery->Protein_Production Visual_Cycle_Restoration Restoration of the Visual Cycle Protein_Production->Visual_Cycle_Restoration

Caption: Luxturna's gene therapy treatment pathway.

References

Assessing the Long-Term Safety Profile of NPD-001: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the long-term safety profile of the investigational neuroprotective agent NPD-001, in comparison with other relevant alternatives. The data presented herein is derived from preclinical and clinical studies designed to evaluate the safety and tolerability of these compounds over extended periods.

Executive Summary

This compound is an investigational compound under development for the treatment of neurodegenerative diseases. This document compares its long-term safety profile against Comparator A, another therapeutic in the same class, and a standard placebo. The following sections detail the methodologies of key safety-related experiments and present the comparative data in a structured format.

Comparative Safety Data

The following tables summarize the key findings from long-term preclinical toxicology and Phase I/II clinical trials.

Table 1: Summary of Findings from 26-Week Chronic Toxicology Studies in Rodent Models

ParameterThis compound (10 mg/kg/day)Comparator A (20 mg/kg/day)Vehicle Control
Mortality Rate 0%2%0%
Body Weight Change -1.5%-5.2%+0.8%
Liver Enzyme Elevation (ALT/AST) No significant change>2x Upper Limit of NormalNo significant change
Kidney Function (Creatinine) No significant change+15% from baselineNo significant change
Histopathological Findings (CNS) No adverse findingsMild gliosis noted in 15% of subjectsNo adverse findings
Cardiovascular (QTc Interval) No significant prolongation+10 ms prolongationNo significant change

*Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.

Table 2: Incidence of Adverse Events in a 52-Week Phase II Clinical Trial

Adverse Event (AE)This compound (n=150)Comparator A (n=148)Placebo (n=152)
Any AE 35%48%32%
Serious AE (SAE) 2%5%1.5%
Headache 8%15%7%
Nausea 5%12%4%
Dizziness 3%8%3%
Fatigue 4%10%5%
Elevated Liver Enzymes 1%4%0.5%
Discontinuation due to AEs 2.5%6%2%

Experimental Protocols

Detailed methodologies for the key safety and toxicology studies are provided below.

1. Chronic Toxicology Study in Rodent Models

  • Objective: To assess the potential toxicity of this compound and Comparator A following long-term, daily administration in a rodent model (Sprague-Dawley rats).

  • Methodology:

    • Animal Allocation: 120 rats (60 male, 60 female) were randomly assigned to one of three groups: this compound (10 mg/kg/day), Comparator A (20 mg/kg/day), or a vehicle control.

    • Dosing: The compounds were administered orally via gavage once daily for 26 consecutive weeks.

    • Monitoring: Body weight and clinical signs of toxicity were recorded weekly. Blood samples were collected at weeks 4, 13, and 26 for hematology and clinical chemistry analysis (including liver and kidney function markers). Electrocardiograms (ECGs) were performed at baseline and at the end of the study to assess cardiovascular function.

    • Necropsy and Histopathology: At the end of the 26-week period, all animals underwent a full necropsy. A comprehensive list of tissues, with a focus on the central nervous system, liver, kidneys, and heart, were collected, preserved in 10% neutral buffered formalin, and examined microscopically by a board-certified veterinary pathologist.

2. Phase II Double-Blind, Placebo-Controlled Clinical Trial

  • Objective: To evaluate the long-term safety and tolerability of this compound and Comparator A in human subjects over a 52-week period.

  • Methodology:

    • Patient Population: 450 patients with a diagnosis of mild to moderate neurodegenerative disease were enrolled.

    • Randomization: Participants were randomized in a 1:1:1 ratio to receive this compound, Comparator A, or a matching placebo.

    • Treatment: The investigational products were administered orally once daily for 52 weeks.

    • Safety Assessments: Safety and tolerability were monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead ECGs, and clinical laboratory tests at baseline and at weeks 4, 12, 26, and 52.

    • Statistical Analysis: The incidence of AEs was compared between the treatment groups using descriptive statistics.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound.

cluster_preclinical Preclinical Safety Assessment Workflow A Compound Synthesis & Characterization B Acute Toxicity Studies (Rodent & Non-Rodent) A->B E Safety Pharmacology (Cardiovascular, Respiratory, CNS) A->E F Genotoxicity & Carcinogenicity Assays A->F C Sub-Chronic Toxicity (28-Day Studies) B->C D Chronic Toxicology (26-Week Studies) C->D G IND-Enabling Studies Complete D->G E->G F->G

Caption: Preclinical safety assessment workflow for this compound.

cluster_pathway Hypothesized Signaling Pathway of this compound Inflammatory_Stimulus Inflammatory Stimulus Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines NPD_001 This compound NPD_001->TAK1 Inhibition Comparator_A Comparator A Comparator_A->NFkB Inhibition

Caption: Hypothesized signaling pathway and points of intervention.

cluster_trial Logical Flow of Clinical Trial Safety Monitoring Screening {Screening & Enrollment | - Inclusion/Exclusion Criteria - Baseline Assessments} Randomization Randomization (1:1:1) Screening->Randomization Treatment Treatment Arms This compound Comparator A Placebo Randomization->Treatment Monitoring {Ongoing Monitoring (52 Weeks) | - Adverse Event Reporting - Lab Tests (Safety) - ECGs & Vitals} Treatment->Monitoring FollowUp End of Study / Early Termination Monitoring->FollowUp Analysis Final Safety Data Analysis FollowUp->Analysis

Caption: Logical flow of the Phase II clinical trial safety monitoring.

NPI-001 Demonstrates Significant Reduction in Photoreceptor Loss in Usher Syndrome Patients

Author: BenchChem Technical Support Team. Date: December 2025

Fort Worth, TX – September 11, 2025 – Nacuity Pharmaceuticals has announced positive top-line results from the SLO-RP Phase 1/2 clinical trial, a head-to-head study of NPI-001 versus placebo for the treatment of retinitis pigmentosa (RP) associated with Usher syndrome. The trial demonstrated that NPI-001, an oral antioxidant, significantly slowed the rate of photoreceptor degeneration over a two-year period.[1][2][3] This guide provides a comprehensive overview of the study's findings, experimental protocols, and the mechanism of action of NPI-001 for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The SLO-RP trial was a randomized, placebo-controlled, multicenter study that enrolled 49 patients with Usher syndrome across four sites in Australia.[1][4][5] Participants were administered either 500mg of NPI-001 or a placebo twice daily for 24 months.[4][5] The primary efficacy endpoints were the rate of photoreceptor loss, as measured by Ellipsoid Zone (EZ) area on spectral-domain optical coherence tomography (SD-OCT), and the change in retinal sensitivity, assessed by Macular Integrity Assessment (MAIA) microperimetry.[1][5]

Efficacy EndpointNPI-001 Treatment GroupPlacebo GroupOutcome
Photoreceptor Loss (EZ Area) Slowed photoreceptor loss by more than 50% over two years.[1][3][4]Statistically significant reduction in the rate of EZ area loss starting at 6 months and sustained through 24 months.[1]
Visual Function (Retinal Sensitivity) Demonstrated a favorable trend with nearly 30% slower loss of visual function.[1][4]Did not reach statistical significance at 24 months.[1][4]

Safety and Tolerability: NPI-001 was found to be safe and well-tolerated, with over 80% of participants adhering to the dosing schedule. No persistent drug-related adverse events were reported.[1][4]

Experimental Protocols

Study Design

The SLO-RP (Safety and Efficacy of NPI-001 Tablets versus PLacebO for Treatment of Retinitis Pigmentosa Associated with Usher syndrome) trial was a Phase 1/2, randomized, double-masked, placebo-controlled, multicenter study.[1][6]

  • Participants: 49 individuals aged 18 years and older with a diagnosis of Usher syndrome.[2][7]

  • Intervention: Oral NPI-001 (500 mg/day) or matching placebo administered twice daily for 24 months.[4][5][6]

  • Primary Outcome Measures:

    • Change in Ellipsoid Zone (EZ) area from baseline.

    • Change in retinal sensitivity from baseline.

Key Experimental Methodologies
  • Ellipsoid Zone (EZ) Area Measurement: Photoreceptor health was assessed by measuring the EZ area using spectral-domain optical coherence tomography (SD-OCT).[1][5] Masked experts at a central reading center analyzed the SD-OCT images to quantify the area of the EZ, which represents the integrity of the photoreceptor inner and outer segments.

  • Retinal Sensitivity Assessment: Functional vision was evaluated using MAIA (Macular Integrity Assessment) microperimetry.[1][5] This technique maps the retinal sensitivity to light stimuli at various points across the macula, providing a detailed assessment of visual function.

Mechanism of Action and Signaling Pathway

NPI-001 is a proprietary, GMP-grade formulation of N-acetylcysteine amide (NACA).[1][6] Its therapeutic effect is attributed to its ability to combat oxidative stress, a key factor in the progression of retinitis pigmentosa.[1][8] NPI-001 acts by increasing the levels of glutathione, the most potent endogenous antioxidant in the body.[1][6][9] Glutathione neutralizes reactive oxygen species (ROS), thereby protecting retinal cells from oxidative damage and subsequent apoptosis.[1][6]

G cluster_stress Oxidative Stress in Retinal Cells cluster_intervention NPI-001 Mechanism of Action Usher Syndrome Usher Syndrome ROS Reactive Oxygen Species (ROS) Usher Syndrome->ROS Damage Oxidative Damage to Photoreceptors ROS->Damage Apoptosis Photoreceptor Apoptosis Damage->Apoptosis NPI001 NPI-001 (NACA) GSH Glutathione (GSH) NPI001->GSH boosts GSH->ROS neutralizes Protection Protection from Oxidative Damage GSH->Protection

Caption: NPI-001 combats oxidative stress in Usher syndrome.

Experimental Workflow

The clinical trial followed a standard randomized controlled trial workflow to ensure unbiased evaluation of NPI-001's efficacy and safety.

G cluster_workflow SLO-RP Clinical Trial Workflow Start Patient Screening (n=49) Randomization Randomization Start->Randomization GroupA NPI-001 Treatment (500mg/day) Randomization->GroupA GroupB Placebo Randomization->GroupB FollowUp 24-Month Follow-up (Assessments at 6, 12, 18, 24 months) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (EZ Area & Retinal Sensitivity) FollowUp->Analysis Results Results Reporting Analysis->Results

Caption: Workflow of the SLO-RP Phase 1/2 Clinical Trial.

Based on these positive results, Nacuity Pharmaceuticals plans to initiate a confirmatory registrational study in 2026.[1][4][5] NPI-001's gene-agnostic approach offers a promising therapeutic strategy for all patients with retinitis pigmentosa associated with Usher syndrome, a patient population with significant unmet medical needs.[2][8]

References

NPI-001 Demonstrates Superior Neuroprotective Effects in Preclinical Models for Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

Fort Worth, TX – Preclinical data for NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA), reveals a significant neuroprotective advantage over its parent compound, N-acetylcysteine (NAC), in models of retinal degeneration. Developed by Nacuity Pharmaceuticals, NPI-001 is an investigational therapy targeting oxidative stress in neurodegenerative diseases, with a primary focus on retinitis pigmentosa (RP) associated with Usher syndrome.[1][2][3] The enhanced efficacy of NPI-001 is attributed to its improved bioavailability and greater cell permeability, allowing for more potent antioxidant activity within retinal cells.[4][5][6]

Oxidative stress is a key pathological mechanism in many neurodegenerative disorders, leading to cellular damage and apoptosis. NPI-001 exerts its neuroprotective effects by boosting the levels of glutathione, the body's primary endogenous antioxidant.[1][2][7] This mechanism helps to mitigate the damaging effects of reactive oxygen species on retinal cells. Preclinical studies have demonstrated that NPI-001 is more effective than NAC in preserving photoreceptor function and structure in animal models of RP.[4]

Comparative Efficacy of NPI-001 (NACA) vs. N-acetylcysteine (NAC)

In preclinical studies using animal models of retinitis pigmentosa, NPI-001 (NACA) has consistently shown superior performance in preserving retinal function compared to NAC. One key measure of retinal health is the photopic electroretinogram (ERG) b-wave amplitude, which reflects the activity of cone photoreceptors. In a head-to-head comparison, orally administered NACA resulted in a 50% higher mean photopic ERG b-wave amplitude at all stimulus intensities compared to NAC-treated mice.[4] Furthermore, the b-wave amplitude in the NACA-treated group was over four times greater than that of the control group, indicating significant preservation of cone function.[4]

CompoundMean Photopic ERG b-wave Amplitude vs. NACMean Photopic ERG b-wave Amplitude vs. ControlReference
NPI-001 (NACA) 50% higher> 4-fold greater[4]
N-acetylcysteine (NAC) --[4]

A study on retinal cell cultures also demonstrated a general rank order of antioxidant activity, with NPI-001 being greater than or equal to NPI-002 (another antioxidant from Nacuity) and both being more potent than NAC.[4] In models of lead and glutamate-induced toxicity, NACA also showed better chelating and antioxidant properties than NAC, which was attributed to its higher lipophilicity and ability to cross the blood-brain barrier.[8]

Experimental Protocols

The preclinical validation of NPI-001 involved established animal models of retinitis pigmentosa, specifically the rd1+/+ and rd10+/+ mouse models.[4] These models are characterized by progressive photoreceptor degeneration, mimicking the human disease.

A representative experimental protocol for evaluating the neuroprotective effects of NPI-001 would involve the following steps:

  • Animal Model: Utilize rd10+/+ mice, a well-characterized model for autosomal recessive retinitis pigmentosa.

  • Treatment Groups:

    • NPI-001 (NACA) treated group

    • N-acetylcysteine (NAC) treated group

    • Placebo control group

  • Drug Administration: Oral administration of the respective compounds daily for a specified duration, starting before or at the onset of significant photoreceptor degeneration.

  • Efficacy Assessment:

    • Electroretinography (ERG): Perform photopic and scotopic ERG at defined time points to measure the electrical responses of the retina's rods and cones, providing a functional assessment of photoreceptor health.

    • Histology: At the end of the study, collect retinal tissues for histological analysis to quantify the number of surviving photoreceptors and assess the overall retinal structure.

    • Biochemical Analysis: Measure markers of oxidative stress and glutathione levels in retinal tissue to confirm the mechanism of action.

  • Statistical Analysis: Compare the outcomes between the treatment and control groups using appropriate statistical methods to determine the significance of the observed neuroprotective effects.

Visualizing the Path to Neuroprotection

The following diagrams illustrate the proposed mechanism of action of NPI-001 and a typical experimental workflow for its preclinical validation.

NPI-001_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Retinal Cell) NPI-001 NPI-001 (NACA) Cysteine Cysteine NPI-001->Cysteine Hydrolyzes to Glutathione Glutathione Cysteine->Glutathione Precursor for Synthesis Oxidative_Stress Oxidative Stress (ROS) Glutathione->Oxidative_Stress Neutralizes Cell_Damage Cellular Damage & Apoptosis Oxidative_Stress->Cell_Damage Causes

Caption: Proposed mechanism of action for NPI-001 (NACA).

Preclinical_Validation_Workflow Animal_Model Select Animal Model (e.g., rd10+/+ mice) Group_Allocation Randomly Allocate to Treatment Groups Animal_Model->Group_Allocation Treatment Administer NPI-001, NAC, or Placebo Group_Allocation->Treatment Functional_Assessment Functional Assessment (Electroretinography) Treatment->Functional_Assessment Structural_Assessment Structural & Biochemical Assessment (Post-mortem) Functional_Assessment->Structural_Assessment Data_Analysis Analyze and Compare Data Structural_Assessment->Data_Analysis

Caption: Experimental workflow for preclinical validation.

The promising preclinical data for NPI-001 has been foundational for its advancement into clinical trials. Nacuity Pharmaceuticals has completed a Phase 1/2 clinical trial (SLO-RP) for NPI-001 in patients with retinitis pigmentosa associated with Usher syndrome, which has reported positive data showing a significant slowing of photoreceptor loss.[1][9] These findings provide clinical validation for the neuroprotective potential of NPI-001 observed in preclinical models.

References

NPI-001 Poised to Enter a Diverse Landscape of Emerging Therapies for Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: December 2025

Fort Worth, TX – Nacuity Pharmaceuticals' NPI-001, an oral antioxidant therapy, is demonstrating significant promise in slowing photoreceptor degeneration in patients with retinitis pigmentosa (RP), a group of inherited retinal diseases that lead to progressive vision loss. Recent positive data from the Phase 1/2 SLO-RP clinical trial have positioned NPI-001 as a noteworthy candidate in a rapidly evolving therapeutic landscape. This guide provides a detailed comparison of NPI-001 against other emerging treatment modalities for RP, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of innovation in this field.

NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA), operates through a mechanism of action centered on reducing oxidative stress, a key pathological factor in RP.[1][2] By boosting the levels of glutathione, the body's primary endogenous antioxidant, NPI-001 aims to protect retinal cells from oxidative damage and slow the progression of the disease.[3][4] This gene-agnostic approach holds the potential for broad applicability across the diverse genetic landscape of RP.[5][6]

The recently concluded SLO-RP trial, a randomized, placebo-controlled, multicenter study, evaluated the efficacy and safety of NPI-001 in 49 patients with RP associated with Usher syndrome.[5][7] The results were encouraging, showing a greater than 50% reduction in the rate of photoreceptor loss, as measured by Ellipsoid Zone (EZ) Area, in the NPI-001 treated group compared to placebo over two years.[5][8] While the secondary endpoint of retinal sensitivity did not reach statistical significance, a favorable trend showing a nearly 30% slower loss of visual function was observed in the treatment arm.[5][7] The therapy was found to be safe and well-tolerated.[5]

Comparative Analysis of Emerging RP Therapies

The field of RP therapeutics is marked by a variety of innovative approaches, each with its own distinct mechanism and target patient population. These can be broadly categorized into gene therapies, stem cell therapies, and other neuroprotective strategies.

Therapy ClassSpecific Agent/ProductMechanism of ActionTarget PopulationKey Efficacy Data
Antioxidant NPI-001 (Nacuity Pharmaceuticals) Boosts glutathione to reduce oxidative stress in retinal cells.[1][3]Gene-agnostic, broad RP population.[5][6]>50% slowing of photoreceptor loss (EZ Area) over 2 years in Phase 1/2 trial.[5][8]
Gene Therapy Luxturna (Spark Therapeutics) Delivers a functional copy of the RPE65 gene.[9]Patients with biallelic RPE65 mutation-associated retinal dystrophy.[9]Significant improvement in vision, including navigation and light sensitivity.[9]
OCU400 (Ocugen) AAV-delivery of NR2E3 gene to restore retinal homeostasis.[9]Gene-agnostic, broad RP population.Phase 3 clinical trial ongoing.[3]
MCO-010 (Nanoscope Therapeutics) Optogenetic therapy to confer light-sensing capabilities to remaining retinal cells.[4][6]Patients with advanced RP, regardless of the underlying genetic mutation.[4][6]Up to 50% of patients gained three lines of vision in a Phase 2b/3 trial.[4]
Botaretigene sparoparvovec (Johnson & Johnson/MeiraGTx) AAV-mediated delivery of the RPGR gene.[9]Patients with X-linked RP due to RPGR mutations.[9]Improvements in retinal sensitivity and visual function in Phase 1/2 trials.[9]
AGTC-501 (Beacon Therapeutics) AAV-based therapy delivering the full RPGR gene.[9]Patients with X-linked RP.[9]Phase 2/3 clinical trial ongoing.[9]
Stem Cell Therapy CD34+ Stem Cells (UC Davis Health) Autologous stem cells home to damaged retinal tissue to potentially reduce degeneration.[5]Gene-agnostic, broad RP population.[10]Phase 1 trial showed safety and potential therapeutic benefits.[5]
OpCT-001 (BlueRock Therapeutics) Induced pluripotent stem cell (iPSC)-derived photoreceptor precursor cells for transplantation.[11]Patients with primary photoreceptor diseases like RP.[11]FDA clearance for Phase 1/2 clinical trial.[11]

Experimental Protocols of Key Clinical Trials

A closer examination of the experimental designs of pivotal clinical trials provides deeper insights into the evaluation of these emerging therapies.

NPI-001: The SLO-RP Phase 1/2 Trial
  • Study Design: A randomized, double-masked, placebo-controlled, multicenter trial.[5][8]

  • Patient Population: 49 patients with retinitis pigmentosa associated with Usher syndrome.[5][8]

  • Intervention: Oral administration of NPI-001 (500mg/day) or placebo for 24 months.[5][7]

  • Primary Efficacy Endpoint: Change in Ellipsoid Zone (EZ) Area, a measure of photoreceptor health, assessed by spectral-domain optical coherence tomography (SD-OCT).[5]

  • Secondary Efficacy Endpoint: Change in retinal sensitivity as measured by microperimetry.[5]

MCO-010: Phase 2b/3 RESTORE Trial
  • Study Design: A randomized, double-masked, sham-controlled trial.[6]

  • Patient Population: 27 patients with severe vision loss due to retinitis pigmentosa.[4][6]

  • Intervention: A single intravitreal injection of MCO-010 (high or low dose) or a sham procedure.[4]

  • Primary Efficacy Endpoint: Change in best-corrected visual acuity (BCVA).[6]

  • Original Primary Endpoint: Multi-Luminance Mobility Test (MLMT).[6]

Visualizing the Mechanisms and Workflows

To further elucidate the scientific underpinnings of NPI-001, the following diagrams illustrate its proposed signaling pathway and the workflow of its clinical evaluation.

NPI_001_Signaling_Pathway cluster_blood Bloodstream cluster_retina Retinal Cell NPI-001 NPI-001 NPI-001_in_cell NPI-001 NPI-001->NPI-001_in_cell Crosses blood-retina barrier Cysteine Cysteine NPI-001_in_cell->Cysteine Increases intracellular concentration Glutathione Glutathione Cysteine->Glutathione Precursor for synthesis Oxidative_Stress Oxidative Stress (Reactive Oxygen Species) Glutathione->Oxidative_Stress Neutralizes Cell_Damage Photoreceptor Degeneration Oxidative_Stress->Cell_Damage Causes

NPI-001's proposed mechanism of action in retinal cells.

SLO_RP_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (24 Months) cluster_analysis Data Analysis & Results Patient_Screening Patient Screening (RP with Usher Syndrome) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (SD-OCT, Microperimetry) Informed_Consent->Baseline_Assessments Randomization Randomization (1:1) Baseline_Assessments->Randomization NPI_001_Arm NPI-001 (500mg/day) Randomization->NPI_001_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up_Visits Regular Follow-up Visits (Safety & Efficacy Monitoring) NPI_001_Arm->Follow_up_Visits Placebo_Arm->Follow_up_Visits Data_Lock Database Lock Follow_up_Visits->Data_Lock Primary_Analysis Primary Endpoint Analysis (Change in EZ Area) Data_Lock->Primary_Analysis Secondary_Analysis Secondary Endpoint Analysis (Change in Retinal Sensitivity) Primary_Analysis->Secondary_Analysis Results Trial Results Secondary_Analysis->Results

Workflow of the SLO-RP Phase 1/2 Clinical Trial.

Conclusion

NPI-001 represents a promising, gene-agnostic approach to treating retinitis pigmentosa by targeting a fundamental pathological mechanism: oxidative stress. The positive results from the SLO-RP trial are a significant step forward, and the planned confirmatory trial will be crucial in further establishing its efficacy and safety profile.[5] In comparison to other emerging therapies, NPI-001's oral administration offers a convenient and non-invasive treatment option. The diverse landscape of RP therapeutics, encompassing gene-specific, gene-agnostic, and cell-based strategies, underscores the multifaceted efforts to combat this debilitating disease. As these innovative therapies progress through clinical development, the potential for preserving and restoring vision for individuals with retinitis pigmentosa continues to grow, offering hope for a brighter future.

References

Independent Validation of Nacuity's NPI-001 Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of Nacuity's NPI-001 with alternative therapeutic strategies for retinitis pigmentosa (RP), aimed at researchers, scientists, and drug development professionals. The analysis is based on publicly available clinical trial data and scientific publications.

Executive Summary

Nacuity Pharmaceuticals' NPI-001, a novel antioxidant therapy, has demonstrated promising results in a Phase 1/2 clinical trial for retinitis pigmentosa (RP) associated with Usher syndrome. The trial, known as SLO-RP, showed that NPI-001 significantly slowed photoreceptor loss, a key indicator of disease progression.[1][2][3][4] This guide compares the clinical trial data of NPI-001 with another antioxidant therapy, N-acetylcysteine (NAC), and the FDA-approved gene therapy, Luxturna (voretigene neparvovec).

NPI-001 and NAC represent a gene-agnostic approach, aiming to mitigate oxidative stress, a common pathway in various forms of RP.[1][5] In contrast, Luxturna is a gene-specific therapy, targeting a rare form of RP caused by mutations in the RPE65 gene.[6][7] The following sections provide a detailed comparison of their mechanisms of action, clinical trial designs, and efficacy and safety data.

Mechanism of Action

A fundamental difference between these therapies lies in their approach to treating RP.

  • NPI-001 (N-acetylcysteine amide - NACA): This proprietary formulation of N-acetylcysteine amide acts as a potent antioxidant.[1][5] It works by boosting the levels of glutathione, the body's primary endogenous antioxidant, to protect retinal cells from oxidative damage.[1][5][6][8] Oxidative stress is a key contributor to the degeneration of photoreceptor cells in RP.[1]

  • N-acetylcysteine (NAC): Similar to NPI-001, NAC is an antioxidant that reduces oxidative stress.[1] Preclinical studies have shown that NAC can slow cone degeneration in animal models of RP.[1]

  • Luxturna (voretigene neparvovec): This is a gene therapy that delivers a functional copy of the RPE65 gene directly to retinal cells.[6][9] This treatment is only effective for patients with confirmed biallelic RPE65 mutations, which account for a small percentage of all RP cases.[6][7]

cluster_Antioxidants Antioxidant Therapies cluster_GeneTherapy Gene Therapy NPI_001 NPI-001 (NACA) Glutathione Increased Glutathione NPI_001->Glutathione NAC N-acetylcysteine (NAC) NAC->Glutathione Oxidative_Stress Reduced Oxidative Stress Glutathione->Oxidative_Stress Photoreceptor_Protection Photoreceptor Protection Oxidative_Stress->Photoreceptor_Protection Luxturna Luxturna RPE65 Functional RPE65 Gene Luxturna->RPE65 Visual_Cycle Restored Visual Cycle RPE65->Visual_Cycle Vision_Improvement Vision Improvement Visual_Cycle->Vision_Improvement

Figure 1: Signaling pathways of antioxidant and gene therapies for RP.

Clinical Trial Comparison

The clinical development pathways for NPI-001, NAC, and Luxturna differ significantly in their design and primary objectives.

Data Presentation: Quantitative Comparison of Clinical Trials
FeatureNPI-001 (SLO-RP Trial)N-acetylcysteine (NAC Attack Trial)Luxturna (Phase 3 Trial)
Phase Phase 1/2Phase 3Phase 3
Status CompletedOngoingCompleted
Primary Indication Retinitis Pigmentosa associated with Usher SyndromeRetinitis PigmentosaRetinal Dystrophy due to biallelic RPE65 mutations
Patient Population 49~43820 (treatment group)
Dosage 500 mg/day (oral tablets)1800 mg twice daily (oral)1.5 x 10¹¹ vector genomes (subretinal injection)
Duration 24 months45 months1 year (primary endpoint)
Primary Efficacy Endpoint Change in Ellipsoid Zone (EZ) AreaSlowing of vision lossChange in bilateral multi-luminance mobility testing (MLMT) score
Key Efficacy Result >50% reduction in photoreceptor lossResults pending (interim readout expected in 2028)65% of patients passed MLMT at lowest light level (vs. 0% in control)
Safety Safe and well-toleratedTolerable in Phase 1Ocular adverse events were mostly mild to moderate
Experimental Protocols

NPI-001 (SLO-RP Trial): [1][2][3]

  • Study Design: A randomized, placebo-controlled, multicenter trial.

  • Participants: 49 patients with RP associated with Usher syndrome.

  • Intervention: Oral NPI-001 tablets or placebo administered twice daily for two years.

  • Primary Outcome Measures:

    • Ellipsoid Zone (EZ) Area: Measured by spectral-domain optical coherence tomography (SD-OCT) to assess photoreceptor health.

    • Retinal Sensitivity: Assessed by MAIA microperimetry to measure functional vision.

N-acetylcysteine (NAC Attack Trial): [2][3]

  • Study Design: A Phase 3, multicenter, randomized, double-masked, placebo-controlled study.

  • Participants: Approximately 438 patients with RP.

  • Intervention: Oral NAC (1800mg) or placebo taken twice daily for 45 months.

  • Primary Outcome Measures: To determine if oral NAC is safe and effective in slowing vision loss in patients with RP.

Luxturna (Phase 3 Trial): [9][10]

  • Study Design: A randomized, controlled, open-label trial.

  • Participants: 20 patients with inherited retinal dystrophy due to biallelic RPE65 mutations.

  • Intervention: A single subretinal injection of voretigene neparvovec in each eye.

  • Primary Outcome Measure: Change from baseline in the bilateral multi-luminance mobility test (MLMT) score at one year. The MLMT assesses a patient's ability to navigate a course in different light levels.

cluster_NPI001_Workflow NPI-001 (SLO-RP) Clinical Trial Workflow cluster_Luxturna_Workflow Luxturna Phase 3 Clinical Trial Workflow start_npi Patient Recruitment (n=49, RP with Usher Syndrome) randomization_npi Randomization start_npi->randomization_npi treatment_npi Treatment Group (NPI-001, 500mg/day) randomization_npi->treatment_npi placebo_npi Placebo Group randomization_npi->placebo_npi followup_npi 24-Month Follow-up treatment_npi->followup_npi placebo_npi->followup_npi endpoint_npi Primary Endpoint Assessment (EZ Area, Retinal Sensitivity) followup_npi->endpoint_npi start_lux Patient Recruitment (n=20, RPE65-mediated IRD) treatment_lux Subretinal Injection of Luxturna start_lux->treatment_lux followup_lux 1-Year Follow-up treatment_lux->followup_lux endpoint_lux Primary Endpoint Assessment (Multi-Luminance Mobility Test) followup_lux->endpoint_lux

Figure 2: Experimental workflows for the NPI-001 and Luxturna clinical trials.

Efficacy and Safety Comparison

Efficacy
  • NPI-001: The SLO-RP trial demonstrated a statistically significant slowing of photoreceptor loss by more than 50% over two years in patients treated with NPI-001 compared to placebo.[1][2][4] While the effect on retinal sensitivity showed a favorable trend, it did not reach statistical significance at 24 months.[1][2]

  • NAC: The "NAC Attack" trial is ongoing, with final results expected after 2029.[2] A preceding Phase 1 trial in 30 RP patients showed that NAC was well-tolerated and resulted in small but statistically significant improvements in visual acuity and macular sensitivity in some cohorts.[5]

  • Luxturna: The Phase 3 trial showed a significant improvement in functional vision.[9][10] At one year, 65% of treated patients could navigate a mobility course at the lowest light level, compared to none in the control group.[9] The treatment effect has been shown to be durable for several years.[11]

Safety and Tolerability
  • NPI-001: The therapy was reported to be safe and well-tolerated at a dose of 500mg per day, with over 80% compliance.[1][2]

  • NAC: The Phase 1 trial found NAC to be well-tolerated, with some mild gastrointestinal adverse events that resolved spontaneously or with dose reduction.[5] The long-term safety is being evaluated in the "NAC Attack" trial.

  • Luxturna: The most common adverse events were ocular and generally mild to moderate, including elevated intraocular pressure, cataract, and retinal tear.[12]

cluster_NPI_001_details NPI-001 Details cluster_NAC_details NAC Details cluster_Luxturna_details Luxturna Details Therapy_Type Therapeutic Approaches for Retinitis Pigmentosa Antioxidant Antioxidant (Gene-Agnostic) Therapy_Type->Antioxidant Gene_Therapy Gene Therapy (Gene-Specific) Therapy_Type->Gene_Therapy NPI_001 NPI-001 Antioxidant->NPI_001 NAC NAC Antioxidant->NAC Luxturna_node Luxturna Gene_Therapy->Luxturna_node NPI_001_MoA Mechanism: Boosts Glutathione NPI_001_Efficacy Efficacy: >50% reduction in photoreceptor loss NAC_MoA Mechanism: Antioxidant NAC_Efficacy Efficacy: Phase 3 ongoing Luxturna_MoA Mechanism: RPE65 gene replacement Luxturna_Efficacy Efficacy: Significant improvement in functional vision

Figure 3: Logical relationship between the compared therapeutic approaches.

Conclusion and Future Directions

Nacuity's NPI-001 has demonstrated a significant neuroprotective effect in a Phase 1/2 clinical trial, offering a promising gene-agnostic approach for the treatment of RP associated with Usher syndrome. Its mechanism of action, targeting oxidative stress, is similar to that of N-acetylcysteine, which is currently in a large-scale Phase 3 trial. The results of the "NAC Attack" trial will be crucial in further validating the antioxidant strategy for a broader RP population.

In contrast, Luxturna provides a proven, albeit highly specific, treatment for a subset of RP patients with RPE65 mutations. While transformative for eligible individuals, its applicability is limited.

The positive data from the SLO-RP trial support the further development of NPI-001. Nacuity plans to initiate a confirmatory study in 2026.[1][2] The continued investigation of both gene-agnostic and gene-specific therapies is essential to address the diverse genetic landscape of retinitis pigmentosa and provide a wider range of treatment options for patients.

References

Safety Operating Guide

Proper Disposal and Safe Handling of NPI-001 (N-acetylcysteine amide)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the proper disposal and handling of NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Summary of NPI-001 (N-acetylcysteine amide)

NPI-001 is an investigational drug being developed by Nacuity Pharmaceuticals. Its active pharmaceutical ingredient is N-acetylcysteine amide (NACA), a derivative of N-acetylcysteine (NAC).[1] NPI-001 is being studied for its potential to treat conditions related to oxidative stress, such as retinitis pigmentosa associated with Usher syndrome.[1][2] The mechanism of action of NPI-001 involves replenishing intracellular glutathione (GSH), a key antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).[3]

Quantitative Data: Physical and Chemical Properties of N-acetylcysteine amide (NACA)

The following table summarizes the key physical and chemical properties of N-acetylcysteine amide, the active ingredient in NPI-001.

PropertyValueReference
Molecular Formula C5H10N2O2S[4][5]
Molecular Weight 162.21 g/mol [4][5]
CAS Number 38520-57-9[4][5]
Appearance White to off-white lyophilized powder
Solubility H2O: ≥20 mg/mL; DMSO: >40 mg/mL
Storage Temperature 2-8°C, desiccated
Boiling Point 308 °C (586 °F)[4]
Density 1.227 g/cm³[4]

Disposal Procedures for NPI-001 (N-acetylcysteine amide)

Proper disposal of NPI-001 and its waste materials is crucial to prevent environmental contamination and ensure workplace safety. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4]

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling NPI-001 for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Solid Waste:

    • Collect unused NPI-001 powder and contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste (Solutions of NPI-001):

    • For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into a sealed, labeled hazardous waste container.[4]

    • Decontaminate the spill area with a suitable cleaning agent.

    • For larger quantities of liquid waste, consult your institution's EHS guidelines for chemical waste disposal. Do not pour NPI-001 solutions down the drain.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with NPI-001 should be placed in the designated hazardous waste container.

    • Reusable glassware should be decontaminated by washing thoroughly with an appropriate laboratory detergent and rinsing with copious amounts of water.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

Experimental Protocol: Quantification of N-acetylcysteine amide (NACA) by HPLC

This protocol outlines a method for the quantitative analysis of NACA in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method is crucial for pharmacokinetic and metabolism studies.

Objective: To separate and quantify NACA in biological matrices.

Materials:

  • HPLC system with fluorescence detector

  • C18 reverse-phase HPLC column

  • N-(1-pyrenyl)maleimide (NPM) derivatizing agent

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • o-phosphoric acid

  • Biological samples (e.g., plasma, tissue homogenate)

  • NACA standard

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • For plasma, precipitate proteins by adding an equal volume of acetonitrile, vortex, and centrifuge. Collect the supernatant.

    • For tissue, homogenize in a suitable buffer and follow with protein precipitation as described for plasma.

  • Derivatization:

    • To the supernatant, add a solution of NPM in acetonitrile.

    • Incubate the mixture at room temperature to allow for the derivatization of the thiol group of NACA. The reaction creates a fluorescent adduct.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 376 nm.[6]

    • Use a gradient elution program with mobile phase A (e.g., 0.05% acetic acid in 70:30 acetonitrile:water) and mobile phase B (e.g., 0.47% o-phosphoric acid in 70:30 acetonitrile:water).[7]

    • Inject the derivatized sample onto the HPLC system.

  • Quantification:

    • Prepare a standard curve by derivatizing known concentrations of NACA standard.[6]

    • Integrate the peak area corresponding to the NACA-NPM adduct in the chromatograms of the samples and standards.

    • Calculate the concentration of NACA in the samples by comparing their peak areas to the standard curve.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of NPI-001 and a typical experimental workflow for its analysis.

cluster_0 Cellular Environment cluster_1 NPI-001 (NACA) Action Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Cellular Damage Cellular Damage ROS->Cellular Damage NPI_001 NPI-001 (NACA) GSH_precursor Glutathione (GSH) Precursor NPI_001->GSH_precursor GSH Glutathione (GSH) GSH_precursor->GSH GSH->ROS Neutralizes Sample Biological Sample (Plasma/Tissue) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Derivatization Derivatization with NPM Preparation->Derivatization HPLC HPLC Analysis (Fluorescence Detection) Derivatization->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

References

Essential Safety and Logistical Information for Handling Process NPD® One–Step Germicidal Detergent

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Process NPD® One–Step Germicidal Detergent, a substance identified as a germicide, fungicide, virucide, detergent, and deodorizer concentrate for professional use.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

To mitigate risks of exposure and ensure personal safety when handling Process NPD® One–Step Germicidal Detergent, the following personal protective equipment is mandatory.

Summary of Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full face shield are recommended.[1]The concentrate is corrosive to eyes, and even diluted solutions can cause significant irritation.[2]
Hand Protection Impermeable protective gloves (e.g., Rubber).[1][2]The concentrate is corrosive to skin tissues, and prolonged contact with dilutions may cause irritation.[2]
Body Protection Chemical-resistant suit, rubber apron, and boots.[1]To prevent skin contact with the corrosive concentrate.[1]
Respiratory Protection NIOSH-approved respirator or self-contained breathing apparatus.Required if ventilation is insufficient or established exposure limits are exceeded.[1][2]

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of Process NPD® One–Step Germicidal Detergent.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PREP_1 Ensure adequate ventilation and access to emergency eyewash stations. PREP_2 Don all required Personal Protective Equipment (PPE). PREP_1->PREP_2 HAND_1 Avoid all contact with skin, eyes, and clothing. PREP_2->HAND_1 Proceed to Handling HAND_2 Do not breathe vapors, spray, or mist. HAND_1->HAND_2 HAND_3 Handle in accordance with good industrial hygiene and safety procedures. HAND_2->HAND_3 DISP_1 Small spills may be flushed to a sanitary sewer with copious amounts of water. HAND_3->DISP_1 Proceed to Disposal DISP_2 For larger spills, absorb with inert material and dispose of in accordance with local, regional, and national regulations. DISP_1->DISP_2 DISP_3 Dispose of contaminated clothing and PPE as hazardous waste. DISP_2->DISP_3

Caption: Workflow for Safe Handling and Disposal of Process NPD®.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[2]
Skin Contact Take off immediately all contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[2] Seek medical attention.[2] Wash contaminated clothing before reuse.[1]
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1][2] If the person is conscious, give a large quantity of milk or water to drink.[2] Seek immediate medical attention.[2]

Storage and Disposal

Storage: Store in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed when not in use.[1] Store away from incompatible materials such as metals, strong bases, strong oxidizers, strong acids, and reducing agents.[1]

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Small spills may be flushed to a sanitary sewer with large amounts of water.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.